Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 5-bromopyrimidine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRCTZJUZGRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Introduction
Diethyl 5-bromopyrimidine-4,6-dicarboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including antiviral and anticancer agents. The introduction of a bromine atom at the 5-position, along with ester functionalities at the 4- and 6-positions, provides a versatile platform for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery programs. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for a research and development setting.
The synthesis of this target molecule is typically approached in a two-step sequence: first, the construction of the pyrimidine ring system to form diethyl pyrimidine-4,6-dicarboxylate, followed by the regioselective bromination at the C-5 position. This guide will detail the rationale behind the chosen synthetic strategy and provide step-by-step protocols for each stage.
Synthetic Strategy Overview
The primary synthetic challenge lies in the efficient construction of the substituted pyrimidine ring and the subsequent selective introduction of the bromine atom. The pyrimidine ring is an electron-deficient heteroaromatic system, which influences its reactivity in electrophilic substitution reactions.[1]
Our proposed and detailed synthetic pathway is as follows:
-
Part A: Synthesis of Diethyl pyrimidine-4,6-dicarboxylate. This precursor is synthesized via a condensation reaction between a suitable three-carbon building block derived from diethyl malonate and an amidine source, typically formamidine. This is a classic and widely used method for pyrimidine ring formation.[2]
-
Part B: Bromination of Diethyl pyrimidine-4,6-dicarboxylate. The target compound is obtained by the electrophilic bromination of the pyrimidine precursor at the C-5 position, which is the most electron-rich position on the pyrimidine ring and thus the most susceptible to electrophilic attack.[1] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its selectivity and milder reaction conditions compared to liquid bromine.[3][4]
The overall synthetic workflow is depicted in the following diagram:
Caption: High-level overview of the two-part synthetic route.
PART A: Synthesis of Diethyl pyrimidine-4,6-dicarboxylate
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The most common and reliable method involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine.[2] In this synthesis, a derivative of diethyl malonate serves as the three-carbon component, and formamidine provides the N-C-N fragment of the pyrimidine ring.
Reaction Mechanism
The reaction proceeds through a series of condensation and cyclization steps. Initially, the diethyl malonate derivative reacts with formamidine in the presence of a base, such as sodium ethoxide, to form an intermediate that subsequently cyclizes and aromatizes to yield the pyrimidine ring.
Caption: Simplified reaction mechanism for pyrimidine ring formation.
Experimental Protocol
Materials:
-
Diethyl 2-(ethoxymethylene)malonate
-
Formamidine acetate
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) to absolute ethanol (10 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol.
-
Addition of Formamidine Acetate: Add formamidine acetate (1.1 eq) portion-wise to the reaction mixture.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in water and acidified with concentrated HCl to pH 5-6. The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether. The crude product can be recrystallized from ethanol to afford pure diethyl pyrimidine-4,6-dicarboxylate.
Data Summary
| Parameter | Value |
| Reactants | Diethyl 2-(ethoxymethylene)malonate, Formamidine acetate |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-70% |
PART B: Bromination of Diethyl pyrimidine-4,6-dicarboxylate
The bromination of the pyrimidine ring is an electrophilic aromatic substitution reaction. The C-5 position is the most nucleophilic and therefore the most reactive towards electrophiles. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine.[4]
Reaction Mechanism
The reaction is believed to proceed through the attack of the pyrimidine ring on the electrophilic bromine of NBS. The use of a polar aprotic solvent like acetonitrile facilitates the reaction.
Caption: Mechanism of electrophilic bromination using NBS.
Experimental Protocol
Materials:
-
Diethyl pyrimidine-4,6-dicarboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl pyrimidine-4,6-dicarboxylate (1.0 eq) in acetonitrile (10 mL per gram of substrate).
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Extraction: Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a white solid.
Data Summary
| Parameter | Value |
| Substrate | Diethyl pyrimidine-4,6-dicarboxylate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (MeCN) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Conclusion
The synthesis of this compound is a robust and reproducible process that can be accomplished in two high-yielding steps from readily available starting materials. The initial construction of the pyrimidine ring via condensation followed by a regioselective bromination with NBS provides an efficient route to this valuable synthetic intermediate. The protocols outlined in this guide are scalable and can be adapted for various research and development applications.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Process of preparation of 4,6-Dihydroxypyrimidine. (1998). EP0816345A1. Google Patents.
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2018). Molecules, 23(11), 2869. Retrieved from [Link]
-
Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. (2019). Diyala Journal for Pure Science, 15(2), 131-142. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Malonic acid, ethylidene-, diethyl ester. (n.d.). In Organic Syntheses. Retrieved from [Link]
-
Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2021). Pharmaceuticals, 14(11), 1105. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the preparation of 4, 6- dihydroxypyrimidine. (1998). US5847139A. Google Patents.
-
Supporting Information. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(7), 4646–4655. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317. Retrieved from [Link]
-
Synthesis of Pyrimidine‐2,4‐diones from formamide. (2021). Chemistry – An Asian Journal, 16(21), 3330-3343. Retrieved from [Link]
Sources
Synthesis of polysubstituted pyrimidine derivatives
An In-Depth Technical Guide to the Synthesis of Polysubstituted Pyrimidine Derivatives
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1][2] Its prevalence in FDA-approved drugs for cancer, viral infections, and cardiovascular diseases underscores its status as a "privileged scaffold".[1][3][4] The ability of its nitrogen atoms to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets makes it an attractive framework for drug design.[1] This guide provides an in-depth exploration of the principal synthetic strategies for constructing and functionalizing the pyrimidine ring, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into classical condensation methodologies, modern multicomponent reactions, and advanced catalytic techniques, explaining the causality behind experimental choices and providing validated, step-by-step protocols.
Foundational Strategies: Cyclocondensation Reactions
The most traditional and direct approach to the pyrimidine core involves the cyclocondensation of a three-carbon (C-C-C) electrophilic unit with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic unit.[5] This strategy's enduring utility lies in its use of readily available starting materials.
The Pinner Synthesis
The Pinner synthesis is a classic method that involves the condensation of 1,3-dicarbonyl compounds with amidines.[6][7] The choice of the dicarbonyl component (e.g., β-diketones, β-ketoesters) and the amidine allows for the introduction of various substituents onto the resulting pyrimidine ring.
Causality of Experimental Design: The reaction is typically catalyzed by an acid or base. The catalyst's role is to activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the amidine. The subsequent cyclization and dehydration steps are often promoted by heat. The selection of a specific amidine directly installs the substituent at the 2-position of the pyrimidine ring.
Experimental Protocol: Synthesis of 2-Amino-5,6-disubstituted Pyrimidines [8]
This microwave-assisted, solvent-free protocol exemplifies a modern, efficient application of the Pinner-type condensation.
-
Reactant Preparation: In a microwave-safe vessel, combine the appropriate β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.0 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Reaction Execution: Subject the solid mixture to microwave irradiation at 120°C for 10-15 minutes. Note: The absence of a solvent enhances reaction rates and simplifies workup, aligning with green chemistry principles.
-
Workup and Isolation: After cooling, add water to the reaction mixture and stir.
-
Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry to obtain the 2-aminopyrimidine derivative. Further purification can be achieved by recrystallization if necessary.
Multicomponent Mastery: The Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction is a powerful tool for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates that can be readily oxidized to the corresponding pyrimidines.[3][9] The reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea).[10]
Mechanistic Insight: The widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.[9] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step is a cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the DHPM.[9][10]
Caption: The Biginelli reaction mechanism proceeds via a key N-acylimine intermediate.
Causality of Experimental Design: The reaction requires an acid catalyst (Brønsted or Lewis acid) to facilitate the initial condensation and imine formation.[9] Solvent-free conditions or the use of microwave irradiation can dramatically increase reaction rates and yields.[10][11] The choice of aldehyde, β-ketoester, and urea/thiourea directly dictates the substitution pattern at positions 4, 5, 6, and 2 of the final product.
Experimental Protocol: Classical Biginelli Reaction (Conventional Heating) [12]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of hydrochloric acid (HCl).
-
Solvent Addition: Add methanol (30 mL) as the solvent.
-
Reaction: Reflux the mixture at 60°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Purification: Collect the solid product by filtration and wash with cold methanol. Recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Modern Diversification: Metal-Catalyzed Cross-Coupling
For the synthesis of highly functionalized, particularly aryl- and heteroaryl-substituted pyrimidines, transition metal-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is the most prominent method, offering a robust way to form C-C bonds.[13][14]
Core Principle: The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[15] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for this transformation.[13][16]
Regioselectivity—The Chemist's Control: In polysubstituted pyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position towards Suzuki coupling. This difference in reactivity allows for selective, stepwise functionalization. By carefully controlling stoichiometry and reaction conditions, one can favor monosubstitution at C4 or drive the reaction to achieve disubstitution.[15][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki Coupling of 2,4-Dichloropyrimidine
The following table summarizes key findings for optimizing the regioselective Suzuki coupling, highlighting the impact of catalyst choice.
| Entry | Catalyst (mol%) | Boronic Acid | Base | Solvent | Time (min) | Yield (%) of 4-Aryl Product | Reference |
| 1 | Pd(PPh₃)₄ (0.5) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | >95 | [15] |
| 2 | Pd(dppf)Cl₂ (5) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 58 | [13] |
| 3 | Pd(OAc)₂ (5) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 35 | [13] |
Conditions: Microwave irradiation at 100°C.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [15]
-
Vessel Preparation: To a 10 mL microwave vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol), potassium carbonate (K₂CO₃) (1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100°C for 15 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, accelerating the catalytic cycle and significantly reducing reaction times compared to conventional heating.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure C4-substituted 2-chloropyrimidine.
The Frontier: Direct C–H Functionalization
Direct C–H functionalization has emerged as a step-economical and sustainable strategy for modifying the pyrimidine core.[1] This approach avoids the need for pre-functionalized substrates (like halides), allowing for the direct coupling of a C-H bond with a reaction partner.[18]
Mechanistic Principle: These reactions typically proceed via a transition-metal-catalyzed pathway where the metal inserts into a C-H bond of the pyrimidine ring. The position of functionalization (C2, C4, C5, or C6) is influenced by the electronic properties of the ring, existing substituents, and the catalytic system employed.[19] For pyrimidines, the electron-deficient nature makes C-H bonds susceptible to certain types of activation.
Application in Drug Discovery: The true power of C-H functionalization lies in late-stage modification. It allows chemists to take a complex, biologically active molecule containing a pyrimidine core and directly append new functional groups, rapidly generating analogs for structure-activity relationship (SAR) studies without resorting to lengthy de novo synthesis.[19][20] This accelerates the drug discovery pipeline.
While specific, universally applicable protocols are highly substrate-dependent, the general workflow involves careful selection of a catalyst (often Palladium, Rhodium, or Ruthenium), an oxidant, and potentially a directing group to achieve the desired regioselectivity. Research in this area is rapidly advancing, providing new tools for pyrimidine diversification.[18][19]
Conclusion
The synthesis of polysubstituted pyrimidines is a rich and evolving field. While classical cyclocondensation reactions like the Pinner and Biginelli syntheses provide a robust foundation for constructing the core ring system, modern catalytic methods have revolutionized the diversification of this critical scaffold. Mastery of metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is essential for accessing complex aryl- and heteroaryl-substituted derivatives with high regiochemical control. Looking forward, the continued development of direct C-H functionalization techniques promises to further streamline the synthesis of novel pyrimidine analogs, empowering chemists to accelerate the discovery of next-generation therapeutics.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Pyrimidine. (n.d.). Wikipedia.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. (n.d.). Benchchem.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.).
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.
- Biginelli reaction. (n.d.). Wikipedia.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC - PubMed Central.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.).
Sources
- 1. ijsat.org [ijsat.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biginelli Reaction for Pyrimidine-4,5-Dicarboxylate Synthesis
Abstract
The Biginelli reaction, a cornerstone of multicomponent reaction (MCR) chemistry, offers a powerful and atom-economical pathway to synthesize biologically significant 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] This guide provides an in-depth technical exploration of a key variant of this reaction: the synthesis of pyrimidine-4,5-dicarboxylates. By substituting the traditional β-ketoester with a β-diester, such as diethyl oxalacetate, this approach opens access to a class of highly functionalized pyrimidines with significant potential in medicinal chemistry and drug development. We will dissect the reaction mechanism, evaluate catalytic strategies, present a field-proven experimental protocol, and offer insights into optimization and troubleshooting, providing researchers with a comprehensive resource for leveraging this versatile reaction.
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the eponymous reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[3][4] Its elegance lies in its simplicity and efficiency, constructing a complex heterocyclic scaffold from three readily available components in a single operation.[5] This aligns perfectly with the modern principles of green and efficient chemistry, making the Biginelli reaction a subject of renewed and intense interest.[1][6][7]
The dihydropyrimidine core is a privileged scaffold in pharmacology, found in numerous drugs exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[8][9] Notably, certain DHPMs function as calcium channel blockers and antihypertensive agents.[3] The introduction of carboxylate groups at the 4 and 5 positions of the pyrimidine ring further enhances the molecular complexity and provides valuable handles for subsequent chemical modifications, making the synthesis of pyrimidine-4,5-dicarboxylates a strategically important endeavor for generating diverse compound libraries.
The Core Mechanism: A Stepwise View of Molecular Assembly
While several mechanistic pathways have been proposed over the years, the most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[3][10] The causality behind this pathway provides a roadmap for understanding reaction kinetics and optimizing conditions.
The key steps are as follows:
-
N-Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This is often the rate-determining step.[3] Protonation of the aldehyde's carbonyl oxygen by the acid catalyst makes it highly electrophilic and susceptible to nucleophilic attack by one of the amino groups of urea. Subsequent dehydration generates a highly reactive N-acyliminium ion. This intermediate is the linchpin of the reaction, acting as the key electrophile.
-
Nucleophilic Addition: The β-dicarbonyl component, in this case, diethyl oxalacetate, exists in equilibrium with its enol form under acidic conditions. The electron-rich enol attacks the electrophilic N-acyliminium ion, forming a C-C bond and creating an open-chain ureide intermediate.
-
Cyclization and Dehydration: The final stage involves an intramolecular reaction. The second amino group of the urea moiety attacks one of the ester carbonyls, leading to ring closure. A final dehydration step then yields the stable 3,4-dihydropyrimidine-4,5-dicarboxylate product.
Caption: Figure 1: Accepted Mechanism of the Biginelli Reaction
Catalysis: Optimizing for Yield and Efficiency
The classic Biginelli protocol often suffers from low yields, particularly with less reactive aldehydes.[8] Modern advancements have focused heavily on catalysis to improve reaction rates, yields, and overall efficiency. The choice of catalyst is a critical experimental decision.
-
Brønsted Acids: Simple protic acids like HCl are the traditional catalysts.[4] While effective, they often require harsh conditions and long reaction times. Aromatic and heteroaromatic carboxylic acids have also been shown to be effective.[11]
-
Lewis Acids: This is the most extensively studied and successful class of catalysts for the Biginelli reaction.[12] Lewis acids, such as ZnCl₂, InCl₃, Yb(OTf)₃, and various lanthanide salts, function by coordinating to the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial condensation step.[2][3][10][13] Their use often leads to significantly higher yields in shorter reaction times and under milder conditions.[14]
-
Heterogeneous Catalysts: To improve the "green" profile of the reaction and simplify catalyst removal, solid-supported catalysts have been developed. These include clays like montmorillonite KSF, zeolites, and metal oxides supported on silica or other materials.[2][9][15] The primary advantage is the ease of recovery (simple filtration) and the potential for catalyst recycling.[10]
-
Solvent-Free and Microwave Conditions: Combining effective catalysis with non-traditional reaction conditions can offer dramatic improvements. Running the reaction neat (solvent-free) at elevated temperatures often accelerates the reaction.[16][17] Microwave irradiation has also been shown to drastically reduce reaction times from hours to minutes, likely due to efficient localized heating.[1]
| Catalyst System | Typical Conditions | Key Advantages | Representative Yields | Reference |
| HCl / Ethanol | Reflux, 12-24 h | Classical, inexpensive | 20-60% | [4] |
| Yb(OTf)₃ | Solvent-free, 95°C, 1-2 h | High yields, short reaction times, reusable | >90% | [10][18] |
| InCl₃ | Reflux, 2-3 h | Mild conditions, high yields | 85-95% | [2] |
| Montmorillonite KSF | Solvent-free, 100°C, 1-2 h | Heterogeneous, reusable, eco-friendly | 75-90% | [2] |
| ZnCl₂ | Solvent-free, 80°C, 3-5 h | Inexpensive Lewis acid, good yields | 80-92% | [14] |
Table 1: Comparison of Catalytic Systems for the Biginelli Reaction.
Field-Proven Experimental Protocol: Synthesis of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates
This protocol is adapted from established literature for the synthesis of pyrimidine-4,5-dicarboxylates, providing a reliable and self-validating starting point for researchers.[19]
Caption: Figure 2: Experimental Workflow for Pyrimidine-4,5-Dicarboxylate Synthesis
4.1. Materials and Reagents
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Diethyl oxalacetate (or its sodium salt)
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
4.2. Reaction Setup (Example using 4-Chlorobenzaldehyde)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), diethyl oxalacetate (1.88 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add 25 mL of absolute ethanol to the flask.
-
While stirring, add 5-10 drops of concentrated HCl as the catalyst.
4.3. Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system). The disappearance of the aldehyde spot is a good indicator of reaction progression. Reaction times can vary from 4 to 24 hours depending on the aldehyde's reactivity.[19]
4.4. Workup and Isolation
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
For many derivatives, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crude product in a vacuum oven.
4.5. Purification and Characterization
-
The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure diethyl 6-(4-chlorophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate.
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H NMR: To identify characteristic proton signals.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify key functional groups (C=O of esters and urea, N-H bonds).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
-
Conclusion and Future Perspectives
The Biginelli reaction remains a highly relevant and powerful tool for the synthesis of complex heterocyclic molecules. The specific application for producing pyrimidine-4,5-dicarboxylates highlights its adaptability and utility in generating highly functionalized scaffolds for drug discovery. The continuous development of novel, more efficient, and environmentally benign catalytic systems ensures that this century-old reaction will continue to be a mainstay in both academic and industrial research laboratories.[12][20] Future efforts will likely focus on expanding the substrate scope to include more complex building blocks, developing enantioselective catalytic systems for producing chiral DHPMs, and integrating this reaction into automated high-throughput synthesis platforms.
References
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Sci-Hub. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. In Wikipedia. Retrieved from [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
-
Kappe, C. O. (2005). Recent Advances in Biginelli-type Reactions. Bentham Science Publishers. [Link]
-
de Oliveira, V. G., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184-10193. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. PubMed. [Link]
-
El-Mekabaty, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing. [Link]
-
Saleem, M., et al. (2021). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Bentham Science. [Link]
-
Sree Ranjani, V. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Eurasian Chemical Communications. [Link]
-
Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science Publishers. [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Sharma, A., et al. (2022). A Review on Facile Synthesis of Pyrimidine Derivatives via Multicomponent Reactions. Organic Communications. [Link]
-
Singh, R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. [Link]
-
Taylor & Francis. (n.d.). Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H). [Link]
-
Borisov, A. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]
-
Popa, C. V., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Pharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Siddiqui, H. L., et al. (2008). Synthesis of pyrimidines, aromatic and heteroaromatic acids as Biginelli reaction catalysts. RACO. [Link]
-
Kamat, V., et al. (2022). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. Archiv der Pharmazie. [Link]
-
Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
-
Quiroga, J., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. [Link]
-
Reddy, C. V., et al. (2004). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. [Link]
-
Mamedov, V. A., et al. (2014). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Russian Journal of General Chemistry. [Link]
-
Mamedov, V. A., et al. (1998). Synthesis of diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates. Chemistry of Heterocyclic Compounds. [Link]
-
Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemres.org [orgchemres.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. raco.cat [raco.cat]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.bcrec.id [journal.bcrec.id]
- 16. mdpi.com [mdpi.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. jk-sci.com [jk-sci.com]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
A Technical Guide to the Minisci Reaction for Functionalized Pyrimidine Synthesis
This guide provides an in-depth exploration of the Minisci reaction as a powerful tool for the direct C-H functionalization of pyrimidines. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights, explain the causality behind experimental choices, and offer robust, self-validating protocols.
The Strategic Imperative: Functionalizing the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents and biologically active molecules.[1][2][3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[4] Consequently, pyrimidine derivatives have found broad application as anticancer, antiviral, antibacterial, and antihypertensive drugs.[1][4][5]
However, the electron-deficient nature of the pyrimidine ring, which contributes to its stability and biological function, simultaneously presents a formidable challenge for synthetic chemists.[6][7] Traditional electrophilic aromatic substitution reactions, akin to Friedel-Crafts chemistry, are generally ineffective. While nucleophilic aromatic substitution is possible, it requires pre-functionalization with a leaving group. The development of methods for direct C-H functionalization is therefore of paramount importance, offering a more atom-economical and efficient route to novel analogues, particularly for late-stage diversification in drug discovery programs.[6][8]
The Minisci reaction, a nucleophilic radical substitution, has emerged as a premier strategy to address this challenge. It allows for the direct installation of a wide array of carbon-based functional groups onto the electron-deficient pyrimidine core, bypassing the need for pre-activation.[6][9]
The Heart of the Matter: Unpacking the Minisci Reaction Mechanism
First reported by F. Minisci in 1971, the reaction is broadly defined as the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle.[9][10][11] The process is driven by the enhanced electrophilicity of the heteroaromatic ring upon protonation. For pyrimidines, the reaction must be conducted under acidic conditions to protonate one of the ring nitrogens, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitates the addition of the radical.[9][10]
The generally accepted mechanism proceeds through three key stages:
-
Radical Generation: A carbon-centered radical is formed from a suitable precursor. This is the most versatile step, with numerous classical and modern methods available.
-
Nucleophilic Radical Addition: The generated radical adds to an electron-deficient position of the protonated pyrimidine ring (typically C4/C6 or C2), forming a resonance-stabilized radical cation intermediate.[12]
-
Rearomatization: The radical cation intermediate is oxidized and deprotonated to restore aromaticity, yielding the final functionalized pyrimidine product.[12]
| Radical Generation Method | Typical Reagents/Conditions | Advantages | Common Radical Types |
| Classical Oxidative Decarboxylation | Carboxylic Acids, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Inexpensive, well-established | Primary, Secondary, Tertiary Alkyl |
| Photoredox Catalysis | Various precursors, photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir-complexes, organic dyes), light source (Blue LEDs) | Mild conditions, high functional group tolerance, broad precursor scope | Alkyl, Acyl, α-Aminoalkyl, etc. |
| Electrochemistry | Alkyl Halides, undivided cell, carbon/nickel electrodes | Avoids stoichiometric chemical oxidants, scalable | Primary, Secondary, Tertiary Alkyl |
| Hydrogen Atom Transfer (HAT) | Alcohols, Ethers, persulfate or photoredox catalyst | Utilizes readily available C-H bonds | α-Oxyalkyl, α-Hydroxyalkyl |
| Mechanochemistry | Alkyl Halides, Magnesium (Mg) | Solvent-free, mild conditions | Alkyl |
Protocols in Practice: A Guide for the Bench Chemist
Trustworthy protocols are the foundation of reproducible science. Below are two detailed methodologies representing classical and modern approaches to the Minisci functionalization of pyrimidines.
Protocol 1: Classical Silver-Catalyzed Alkylation of 2-Chloropyrimidine
This protocol exemplifies the original Minisci conditions for installing a tertiary alkyl group via oxidative decarboxylation. The choice of a tertiary carboxylic acid like pivalic acid is strategic, as the resulting tertiary radical is nucleophilic and readily formed.
Objective: Synthesize 2-chloro-4-tert-butylpyrimidine.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Pivalic Acid (3.0 equiv)
-
Silver Nitrate (AgNO₃) (0.2 equiv)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)
-
Solvent: Acetonitrile/Water (1:1 v/v) with 10% v/v Sulfuric Acid (H₂SO₄)
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine and pivalic acid.
-
Reagent Dissolution: Add the acetonitrile/water/sulfuric acid solvent system and stir until all solids are dissolved. The acidic medium is critical for protonating the pyrimidine, thereby activating it towards radical attack. [9]3. Catalyst Addition: Add silver nitrate to the solution. The Ag(I) salt is the catalyst that will be oxidized to Ag(II) to initiate the radical formation process. [9]4. Initiation: Gently heat the reaction mixture to 60-80 °C. In a single portion, carefully add the ammonium persulfate. Caution: Gas evolution (CO₂) will occur. Ammonium persulfate is the stoichiometric oxidant responsible for oxidizing Ag(I) to Ag(II) and driving the overall catalytic cycle.
-
Reaction Monitoring: Allow the reaction to stir at temperature for 1-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Photoredox-Mediated Alkylation using an Alkyl Boronic Acid
This modern protocol leverages visible-light photoredox catalysis for a milder and often more functional-group-tolerant transformation. [11][13]Alkyl boronic acids are stable, readily available radical precursors. [13] Objective: Synthesize 4-cyclohexyl-2-(methylthio)pyrimidine.
Materials:
-
4-Cyclohexyl-2-(methylthio)pyrimidine (1.0 equiv)
-
Cyclohexylboronic Acid (1.5 equiv)
-
Photocatalyst: Ru(bpy)₃Cl₂ (1-2 mol%)
-
Oxidant: Acetoxybenziodoxole (1.5 equiv)
-
Acid: Trifluoroacetic Acid (TFA) (2.0 equiv)
-
Solvent: Degassed Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a stir bar. Add the 2-(methylthio)pyrimidine, cyclohexylboronic acid, Ru(bpy)₃Cl₂, and acetoxybenziodoxole.
-
Degassing: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Solvent and Acid Addition: Add degassed acetonitrile via syringe, followed by trifluoroacetic acid. TFA serves to protonate the pyrimidine substrate.
-
Initiation: Place the flask approximately 5-10 cm from a blue LED lamp (450 nm) and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Reaction Mechanism Insight: Upon irradiation, the Ru(II) photocatalyst is excited. The excited state catalyst interacts with the reagents to generate the cyclohexyl radical from the boronic acid. [13]This radical then engages the protonated pyrimidine as described in the general mechanism.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS over 12-24 hours.
-
Workup: Upon completion, remove the light source. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
Navigating the Landscape: Advantages and Limitations
The Minisci reaction is a powerful tool, but its application requires a clear understanding of its strengths and weaknesses.
Advantages:
-
Direct C-H Functionalization: It avoids the need for pre-functionalized heterocycles, leading to shorter and more efficient synthetic routes. [6][9]* Late-Stage Functionalization: Its tolerance for a wide range of functional groups makes it exceptionally well-suited for modifying complex molecules in the final stages of a synthesis, a crucial capability in drug discovery. [6][12]* Broad Scope of Radicals: A vast array of primary, secondary, and tertiary alkyl, as well as acyl and other functionalized radicals, can be installed. [14]* Mild Conditions: Modern photoredox and electrochemical variants operate under significantly milder conditions than many classical methods, enhancing substrate compatibility. [11][15] Limitations:
-
Regioselectivity: As previously mentioned, the reaction can produce mixtures of regioisomers, complicating purification and reducing the yield of the desired product. [9][10]This remains a significant challenge, although strategies like using blocking groups are being developed. [16]* Stoichiometric Oxidants: Classical methods often require an excess of strong oxidizing agents, which can be a drawback for sensitive substrates and large-scale synthesis. * Moderate Yields: Yields can often be moderate, particularly in complex systems or when regiochemical mixtures are formed. [10]* Acylation Side-Reaction: Depending on the radical source and conditions, acylation can sometimes compete with the desired alkylation, forming a ketone byproduct. [9]
Conclusion and Future Outlook
The Minisci reaction provides a direct and powerful pathway for the C-H functionalization of pyrimidines, enabling rapid access to novel chemical matter that is highly valuable for pharmaceutical and agrochemical research. From its classical roots in silver-catalyzed oxidative decarboxylation, the field has evolved dramatically, embracing photoredox catalysis and electrochemistry to offer milder, more versatile, and more sustainable protocols. [11][17] The primary challenges remain the predictable control of regioselectivity and the development of enantioselective variants. [18]Recent breakthroughs in using chiral Brønsted acids to achieve enantioselective Minisci reactions on other heterocycles suggest a promising future for asymmetric pyrimidine functionalization. [12][18]As our understanding of radical chemistry deepens and new catalytic systems are discovered, the Minisci reaction will undoubtedly become an even more indispensable tool in the synthetic chemist's arsenal for crafting the next generation of functionalized pyrimidines.
References
- Minisci reaction - Wikipedia.
- Minisci reaction - Grokipedia.
- General overview of common mechanistic pathways in Minisci‐type reactions.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend.
- Minisci Reaction | Chem-Station Int. Ed.
- Recent Advances in Minisci-Type Reactions. - SciSpace.
- PHOTOCATALYTIC MINISCI REACTION.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace.
- Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate.
- Discovery and Development of the Enantioselective Minisci Reaction | Accounts of Chemical Research - ACS Publications.
- Recent Advances in Minisci-Type Reactions - PubMed.
- Recent Advances in Minisci‐Type Reactions | Request PDF - ResearchGate.
- Review: Practical use of Minisci reactions - RSC Blogs.
- Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides | Organic Letters - ACS Publications.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH.
- Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC - NIH.
- Electrochemical Minisci Alkylation - ChemistryViews.
- A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE.
Sources
- 1. researchtrend.net [researchtrend.net]
- 2. growingscience.com [growingscience.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Minisci reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Recent Advances in Minisci-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. Electrochemical Minisci Alkylation - ChemistryViews [chemistryviews.org]
- 16. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Data of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for Diethyl 5-bromopyrimidine-4,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making the unambiguous structural elucidation of its derivatives a critical step in the development of novel therapeutics. This document is intended to serve as a detailed reference for researchers, offering not only the spectral data but also the underlying principles and experimental protocols necessary for its accurate interpretation and reproduction.
While direct experimental spectra for this compound are not publicly available in the reviewed literature, this guide will present predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies and interpretations provided herein are grounded in extensive experience in the structural characterization of small organic molecules.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with CAS number 1820687-49-7, is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and two diethyl carboxylate groups at the 4- and 6-positions.[1][2] This substitution pattern dictates the expected spectroscopic features. The electron-withdrawing nature of the bromine atom and the two ester functionalities will significantly influence the chemical shifts of the pyrimidine ring proton and carbons. The two equivalent diethyl ester groups will present characteristic signals in both ¹H and ¹³C NMR spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, exhibiting signals corresponding to the pyrimidine ring proton and the protons of the two ethyl groups.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~9.2 | Singlet (s) | 1H | - |
| -OCH₂CH₃ | ~4.5 | Quartet (q) | 4H | ~7.1 |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | 6H | ~7.1 |
Interpretation and Causality
-
H-2 Proton: The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is a direct consequence of the electron-withdrawing effects of the two adjacent nitrogen atoms in the heterocyclic ring and the additional influence of the bromine and ester substituents.
-
Ethyl Groups: The two diethyl ester groups are chemically equivalent due to the symmetry of the molecule. This results in a single set of signals for the methylene (-OCH₂-) and methyl (-CH₃) protons. The methylene protons appear as a quartet due to coupling with the three adjacent methyl protons. Conversely, the methyl protons appear as a triplet due to coupling with the two adjacent methylene protons.
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality ¹H NMR spectra of small organic molecules like this compound.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single residual peak at δ ~7.26 ppm.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Spectral Width (SW): A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~163 |
| C-4, C-6 | ~160 |
| C-2 | ~158 |
| C-5 | ~120 |
| -OCH₂CH₃ | ~63 |
| -OCH₂CH₃ | ~14 |
Interpretation and Causality
-
Carbonyl Carbons: The carbonyl carbons of the ester groups are expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms, the bromine atom, and the ester groups. C-4 and C-6, being directly attached to both a nitrogen and an ester group, will be significantly deshielded. The C-2 carbon, situated between two nitrogen atoms, will also appear at a downfield chemical shift. The C-5 carbon, bonded to the bromine atom, will have a chemical shift in the aromatic region, with its exact position influenced by the halogen's electronic effects.
-
Ethyl Group Carbons: The methylene (-OCH₂-) carbon will be more deshielded than the methyl (-CH₃) carbon due to its direct attachment to the electronegative oxygen atom.
Experimental Protocol for ¹³C NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Solvent: CDCl₃, as used for ¹H NMR.
Sample Preparation:
-
A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is often beneficial for ¹³C NMR to reduce acquisition time.
Data Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.
-
[M]⁺ for C₁₀H₁₁⁷⁹BrN₂O₄: m/z ≈ 302
-
[M+2]⁺ for C₁₀H₁₁⁸¹BrN₂O₄: m/z ≈ 304
-
-
Key Fragmentation Patterns: Fragmentation of the ester groups is expected, leading to the loss of ethoxy (-OCH₂CH₃) or ethyl (-CH₂CH₃) radicals.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and medium-polarity molecules, making it a good choice for this compound.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which can confirm the elemental composition.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
The final solution may be acidified with a small amount of formic acid to promote protonation and enhance signal intensity in positive ion mode.
Data Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is likely to be effective.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Drying Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation of the analyte ions.
-
Mass Range: A scan range of m/z 50-500 would be appropriate to observe the molecular ion and potential fragments.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural characterization of this compound relies on a combination of spectroscopic techniques, with ¹H NMR, ¹³C NMR, and mass spectrometry being the most informative. This guide has provided a detailed prediction of the expected spectral data and outlined robust experimental protocols for their acquisition. By understanding the principles behind the observed spectral features, researchers can confidently identify and characterize this and other related pyrimidine derivatives, facilitating their advancement in drug discovery and development programs.
References
Sources
1H NMR and 13C NMR of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a polysubstituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous motif in biologically active molecules, and the specific arrangement of bromo and dicarboxylate substituents provides multiple points for synthetic diversification. Accurate structural elucidation is paramount for any research and development involving this molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[1][2]
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As this is a specialized derivative, this document synthesizes data from analogous structures and fundamental NMR principles to offer a robust predictive framework.[3][4] It is designed for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also a field-proven protocol for acquiring high-quality, reproducible data.
Molecular Structure and Predicted NMR Features
The structure of this compound presents several key features that dictate its NMR signature:
-
Aromatic Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring's electronic environment is heavily influenced by the two electronegative nitrogen atoms.
-
Single Aromatic Proton (H-2): The proton at the C-2 position is the sole proton directly attached to the pyrimidine ring, making its signal a distinct diagnostic marker.
-
Electron-Withdrawing Substituents: The bromine atom at C-5 and the two diethyl carboxylate groups at C-4 and C-6 significantly withdraw electron density from the ring, influencing the chemical shifts of the ring proton and carbons.
-
Symmetry: The molecule possesses a plane of symmetry through the C-2 and C-5 atoms. Consequently, the two diethyl carboxylate groups at positions 4 and 6 are chemically equivalent. This equivalence simplifies the spectrum, as each corresponding part of the ethyl groups (the methylene and methyl carbons and protons) will produce only one signal each.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to be relatively simple and highly informative, displaying three distinct signals corresponding to the three unique proton environments.
The proton on the C-2 carbon of the pyrimidine ring is expected to appear as a sharp singlet in the downfield region of the spectrum. Its chemical shift is significantly influenced by the deshielding effect of the two adjacent electronegative nitrogen atoms.[5] The two ethyl groups are chemically equivalent due to the molecule's symmetry. The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom and will thus appear downfield from the methyl protons. They will be split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) are in a more shielded environment and will appear further upfield, split into a triplet by the two neighboring methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyrimidine) | 9.0 - 9.3 | Singlet (s) | N/A | 1H |
| -OCH₂- (Ethyl) | 4.3 - 4.6 | Quartet (q) | ~7.1 | 4H |
| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 6H |
Note: Predicted values are based on typical ranges for pyrimidine derivatives and esters in a standard solvent like CDCl₃. Actual values may vary based on solvent and concentration.[6][7]
Caption: ¹H-¹H spin-spin coupling in the ethyl groups.
Predicted ¹³C NMR Spectrum Analysis
A proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon framework of the molecule. Due to the molecular symmetry, six distinct carbon signals are anticipated.
The chemical shifts of the pyrimidine ring carbons are influenced by their position relative to the nitrogen atoms and the bromo and carboxylate substituents.[8] Carbonyl carbons from the ester groups are typically found in the most downfield region (170-185 ppm).[9][10] The carbon atoms of the ethyl groups will appear in the aliphatic region of the spectrum, with the methylene carbon (-OCH₂-) being further downfield than the methyl carbon (-CH₃) due to the attached oxygen.[11]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Ester) | 162 - 165 | sp² hybridized, bonded to two electronegative oxygens. |
| C-4 / C-6 | 158 - 161 | sp² aromatic, adjacent to N and bonded to ester. |
| C-2 | 155 - 158 | sp² aromatic, positioned between two N atoms. |
| C-5 | 115 - 120 | sp² aromatic, bonded to electron-withdrawing Br. |
| -OCH₂- (Ethyl) | 62 - 65 | sp³ hybridized, bonded to electronegative O. |
| -CH₃ (Ethyl) | 13 - 15 | sp³ hybridized, terminal aliphatic carbon. |
Note: Predicted values are based on typical ranges and substituent effects. Quaternary carbons (C-4, C-5, C-6, C=O) may show lower intensity in a standard spectrum.[12][13]
Recommended Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. This protocol is designed to serve as a self-validating system for the structural confirmation of this compound and similar compounds.
Step 1: Sample Preparation
-
Mass Determination: Accurately weigh 10-15 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with different solubility profiles, acetone-d₆ or DMSO-d₆ can be used.[1] Note that chemical shifts are solvent-dependent.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount (e.g., 1% v/v) of tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[14]
-
Transfer: Transfer the final solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).
Step 2: Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[15][16]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., Bruker 'zg30').
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 2 - 4 seconds. This ensures adequate resolution.
-
Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for quantitative integration.
-
Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., Bruker 'zgpg30').
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 seconds. For accurate integration of quaternary carbons, a much longer delay (5-10 s) or a quantitative pulse program may be necessary.[17]
-
Number of Scans: 512 - 2048 scans, depending on sample concentration, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
Step 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]
-
Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick the chemical shifts for all significant peaks in both spectra.
Caption: Standardized workflow for NMR analysis.
Conclusion
The structural characterization of this compound by NMR spectroscopy is straightforward due to its molecular symmetry. The ¹H NMR spectrum is defined by a downfield aromatic singlet and the characteristic quartet-triplet pattern of the two equivalent ethyl groups. The ¹³C NMR spectrum is expected to show six distinct signals, providing a complete map of the carbon skeleton. By adhering to the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data, ensuring the unambiguous structural verification required for advancing research in drug discovery and chemical synthesis.
References
-
Benchchem. Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone. 15
-
The Royal Society of Chemistry. Supporting Information. 18
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are...
-
Royal Society of Chemistry Books. Chapter 5: Acquiring 1 H and 13 C Spectra.
-
Benchchem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
-
National Institutes of Health (NIH). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts.
-
ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts.
-
Sigma-Aldrich. NMR Reference Standards.
-
ChemicalBook. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.
-
The Royal Society of Chemistry. Supporting Information for a manuscript.
-
University of Oxford. A User Guide to Modern NMR Experiments.
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
-
UC Santa Barbara. Chemical Shift Referencing.
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
-
The Royal Society of Chemistry. 1HNMR δ values for...
-
SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum.
-
SpectraBase. 2-Bromopyrimidine - Optional[13C NMR] - Chemical Shifts.
-
ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group...
-
MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization...
-
The Royal Society of Chemistry. Supporting Information for a manuscript.
-
Chemistry LibreTexts. NMR - Interpretation.
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection.
-
ACS Publications. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
Oregon State University. 13C NMR Chemical Shift.
-
The Royal Society of Chemistry. Supplementary Information for a manuscript.
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
-
NPTEL. 13C NMR spectroscopy • Chemical shift.
-
ResearchGate. Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
-
Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy.
-
Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities.
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. sc.edu [sc.edu]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Introduction
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds are of paramount importance. Among these, the pyrimidine scaffold is a cornerstone, forming the structural basis for numerous therapeutic agents due to its diverse pharmacological activities, including anticancer and antiviral properties.[1][2] Diethyl 5-bromopyrimidine-4,6-dicarboxylate is a key synthetic intermediate, providing a versatile platform for the development of novel, highly functionalized pyrimidine derivatives.[3][4][5] The precise characterization of this molecule is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent research and development.
This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound. Moving beyond rote protocols, this document delves into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore two primary analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural elucidation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity detection and quantification. The objective is to equip the reader with the expertise to not only perform the analysis but to interpret the resulting data with a high degree of scientific confidence.
Part 1: Foundational Characteristics and Isotopic Signature
Before any analysis, a fundamental understanding of the target molecule's properties is essential. These characteristics directly inform instrument selection and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁BrN₂O₄ | - |
| Molecular Weight (Average) | 303.11 g/mol | [6] |
| Monoisotopic Mass | 301.9906 Da | Calculated |
| Structure | A pyrimidine ring substituted with a bromine atom at position 5 and two ethyl carboxylate groups at positions 4 and 6. | - |
The Indelible Fingerprint: The Bromine Isotopic Pattern
The most telling feature of this molecule in mass spectrometry is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio (approximately 50.7% and 49.3%, respectively).[7][8] This natural distribution imparts a highly characteristic isotopic pattern to the mass spectrum.
For any bromine-containing ion, the mass spectrometer will detect two distinct peaks separated by 2 Daltons (Da):
-
The M peak: Corresponding to the ion containing the ⁷⁹Br isotope.
-
The M+2 peak: Corresponding to the ion containing the ⁸¹Br isotope.
The relative intensity of these M and M+2 peaks will be nearly equal, creating a "doublet" that is an unmistakable indicator of a single bromine atom in the molecule or fragment.[7][8] This feature is a cornerstone of our analytical strategy, providing a built-in validation for every bromine-containing ion observed.
Part 2: Strategic Selection of the Analytical Workflow
The choice between GC-MS and LC-MS is not arbitrary; it is dictated by the analytical objective. The following decision-making framework illustrates the selection process based on the desired outcome.
Caption: Workflow selection for mass spectrometry analysis.
Part 3: Methodology I - Structural Elucidation via GC-MS with Electron Ionization (EI)
For definitive structural confirmation and the identification of synthesis-related impurities, GC-MS with Electron Ionization (EI) is the authoritative method. The high-energy (70 eV) electron beam induces extensive and reproducible fragmentation, providing a detailed "molecular fingerprint."[9][10]
Detailed Experimental Protocol: GC-EI-MS
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~10-50 µg/mL.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
Anticipated EI Fragmentation Pathways
The fragmentation of this compound under EI conditions is governed by the stability of the pyrimidine ring and the predictable cleavage of the ester groups.[1][9] The molecular ion is expected to be visible, clearly showing the M/M+2 doublet.
Caption: Predicted EI fragmentation of the target molecule.
Table 2: Key Diagnostic Ions in the EI Mass Spectrum
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Fragment | Causal Logic |
| 302/304 | [M]⁺ (Molecular Ion) | Intact molecule ionized by electron removal. The doublet confirms the presence of one bromine atom. |
| 257/259 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical from one of the ester groups, a common fragmentation for ethyl esters. |
| 274/276 | [M - C₂H₄]⁺ | Loss of ethylene via a McLafferty rearrangement, characteristic of esters with a gamma-hydrogen. |
| 229/231 | [M - •OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 257/259 fragment, forming a stable pyrimidine cation. |
| 178 | [M - Br - •OC₂H₅]⁺ | Loss of the bromine radical from the m/z 257/259 fragment. Note the collapse of the isotopic doublet. |
Part 4: Methodology II - Sensitive Quantification via LC-MS/MS with ESI
When the analytical goal is to measure trace amounts of the compound, particularly in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the superior technique. ESI is a "soft" ionization method that preserves the parent molecule as a protonated species ([M+H]⁺), which can then be selectively fragmented and detected with exceptional sensitivity.[11][12]
Detailed Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation:
-
Dissolve the sample in an appropriate solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
For biological samples (e.g., plasma), a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is required to remove matrix interferences.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Analyzer 1 (Q1): Set to select the precursor ions m/z 303.0 and 305.0.
-
-
Tandem MS (MS/MS) Parameters:
-
Collision Gas: Argon.
-
Collision Energy: Optimize experimentally, typically in the range of 15-30 eV. This step is crucial for maximizing the signal of the product ions.
-
Analyzer 2 (Q3): Scan for product ions or set to monitor specific transitions in Multiple Reaction Monitoring (MRM) mode.
-
LC-MS/MS Workflow and Data Acquisition
The LC-MS/MS experiment is a sequential process of separation, selection, fragmentation, and detection.
Caption: High-level workflow for LC-MS/MS analysis.
Data Interpretation for Quantification (MRM)
For quantification, Multiple Reaction Monitoring (MRM) is employed. This involves programming the instrument to only allow specific precursor-to-product ion transitions to be detected. This is a highly selective and sensitive technique.
Table 3: Recommended MRM Transitions for Quantification
| Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type | Rationale |
| m/z 303.0 (⁷⁹Br) | m/z 257.0 | Quantifier | [M+H - C₂H₅OH]⁺. Loss of neutral ethanol. This is typically a stable and abundant fragment in ESI-CID. |
| m/z 303.0 (⁷⁹Br) | m/z 229.0 | Qualifier | [M+H - C₂H₅OH - CO]⁺. A secondary fragment used to confirm identity. The ratio of Qualifier/Quantifier should be constant. |
| m/z 305.0 (⁸¹Br) | m/z 259.0 | Quantifier | The corresponding transition for the ⁸¹Br isotope. Monitoring both ensures ultimate confidence. |
Part 5: A Self-Validating System for Scientific Trustworthiness
The protocols described herein are designed to be self-validating. The identity of this compound is confirmed not by a single data point, but by the convergence of multiple, independent analytical parameters:
-
Chromatographic Retention Time: The compound elutes at a specific and reproducible time under defined LC or GC conditions.
-
Accurate Mass of the Parent Ion: The detection of the [M]⁺ (in GC-MS) or [M+H]⁺ (in LC-MS) at the correct m/z.
-
The Bromine Isotopic Signature: The presence of the characteristic M/M+2 doublet with a ~1:1 intensity ratio is non-negotiable proof of a single bromine atom.[7][8]
-
Predictable Fragmentation Pattern: The observed product ions in both EI-MS and ESI-MS/MS must align with the chemically logical fragmentation pathways derived from the molecule's structure.
When all four of these criteria are met, the identification achieves the highest level of analytical confidence, fulfilling the pillar of Trustworthiness.
Conclusion
The mass spectrometric analysis of this compound is a critical task in the pipeline of pharmaceutical research and development. This guide has detailed two robust, complementary methodologies tailored to specific analytical goals. GC-EI-MS offers unparalleled detail for structural confirmation through its reproducible fragmentation fingerprints, while LC-ESI-MS/MS provides the sensitivity and selectivity required for quantitative applications in complex environments. By understanding the chemical principles behind the choice of technique and the interpretation of the resulting data—particularly the unmistakable bromine isotopic signature—researchers can ensure the integrity of their work and accelerate the development of novel pyrimidine-based therapeutics.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Marunaka, T., Umeno, Y., & Minami, Y. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 221(2), 382-386. [Link]
-
Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Vessecchi, R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 903-912. [Link]
-
Clark, J. (2021). The M+2 peak in a mass spectrum. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Madhusudanan, K. P., & Johnson, K. L. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization. Rapid Communications in Mass Spectrometry, 17(16), 1845-1848. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Malani, R. S., et al. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic Chemistry, 68, 265-274. [Link]
-
El-Sayed, N. N. E., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 86, 770-779. [Link]
-
Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 24(18), 3258. [Link]
-
Anderson, J. E., et al. (1991). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 34(8), 2533-2538. [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
Chemical properties of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Authored by a Senior Application Scientist
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing pyrimidine core and the strategically positioned bromine atom and ester functionalities, make it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical scaffold is the first step in leveraging its synthetic potential. This compound is a stable, solid compound under standard conditions, lending itself well to a variety of reaction setups.
Physical and Chemical Properties
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4,6-diethyl 5-bromopyrimidine-4,6-dicarboxylate | [1] |
| CAS Number | 1820687-49-7 | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂O₄ | - |
| Molecular Weight | 303.11 g/mol | [1] |
| Purity | >95% (Commercially available) | [1] |
| Appearance | Solid (Typical) | [2] |
| LogP | 1.91 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
Spectroscopic Signature
While a dedicated public spectrum for this specific molecule is not widely available, its structure allows for a confident prediction of its spectroscopic characteristics based on well-established principles and data from analogous structures like diethyl 4-bromopyridine-2,6-dicarboxylate.[3]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
A singlet for the proton at the C2 position of the pyrimidine ring, likely appearing downfield (δ 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms.
-
A quartet and a triplet for the two ethyl ester groups. The methylene protons (-CH₂-) would appear as a quartet around δ 4.4-4.6 ppm, coupled to the methyl protons. The methyl protons (-CH₃) would present as a triplet around δ 1.3-1.5 ppm.[3]
-
-
¹³C NMR: The carbon spectrum would reveal distinct signals for each carbon environment.
-
The ester carbonyl carbons would be the most downfield (δ 160-165 ppm).
-
The pyrimidine ring carbons would appear in the aromatic region (δ 120-160 ppm), with C4 and C6 being significantly downfield due to their attachment to both a nitrogen and a carboxylate group. The C5 carbon bearing the bromine would be observed in this region as well.
-
The methylene carbons of the ethyl groups would be found around δ 62-64 ppm, and the methyl carbons around δ 14 ppm.[3]
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, which is the signature of a molecule containing one bromine atom. The nominal mass would be 302 and 304 amu.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretching of the ester groups, typically found in the 1720-1740 cm⁻¹ region.[4] C-N and C=C stretching vibrations from the pyrimidine ring would appear in the 1400-1600 cm⁻¹ range.
Synthesis of the Scaffold
While several methods exist for the synthesis of functionalized pyrimidines, a common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative.[5] A plausible and efficient route to this compound would adapt established procedures for similar pyrimidine carboxylates.
Synthetic Workflow Overview
The synthesis can be envisioned as a multi-step process starting from diethyl malonate, which is first brominated and then condensed with formamidine to construct the pyrimidine ring.
Caption: Synthetic pathway from diethyl malonate.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Step 1: Synthesis of Diethyl 2-bromomalonate
-
To a stirred solution of diethyl malonate (1 equivalent) in a suitable solvent like dichloromethane or chloroform, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-bromomalonate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare sodium ethoxide by dissolving sodium metal (2.2 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To the freshly prepared sodium ethoxide solution, add formamidine acetate (1.1 equivalents) and stir for 15 minutes.
-
Add the diethyl 2-bromomalonate (1 equivalent) from Step 1 dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Chemical Reactivity and Strategic Derivatization
The synthetic utility of this scaffold lies in the orthogonal reactivity of its functional groups. The bromine atom is a prime site for cross-coupling and nucleophilic substitution, while the ester groups can be hydrolyzed or converted to amides.
Nucleophilic Aromatic Substitution (S_N_Ar)
The C5 position of the pyrimidine ring, while less activated than the C2, C4, and C6 positions, is still susceptible to nucleophilic displacement of the bromine atom, particularly under forcing conditions or with potent nucleophiles.[2][6] This reaction is a cornerstone for introducing diverse functionalities.
Causality: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. They polarize the ring system, creating electron-deficient carbon centers that are susceptible to attack by nucleophiles. The stability of the resulting Meisenheimer-like intermediate facilitates the substitution.[7]
Caption: General mechanism for S_N_Ar at the C5 position.
Protocol: Reaction with a Secondary Amine
-
In a sealed tube, dissolve this compound (1 equivalent) in a high-boiling polar aprotic solvent (e.g., DMSO or DMF).
-
Add the secondary amine (e.g., morpholine, 2-3 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2 equivalents).
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an ideal handle for modern cross-coupling chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency. Suzuki, Sonogashira, and Buchwald-Hartwig reactions are all highly applicable.
Expertise: The choice of catalyst, ligand, and base is critical for achieving high yields. For a Suzuki coupling, a palladium(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is typically effective.
Caption: Catalytic cycle for a Suzuki cross-coupling reaction.
Protocol: Suzuki Coupling with an Arylboronic Acid
-
To a degassed mixture of a solvent (e.g., 1,4-dioxane/water), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter through a pad of celite, and partition the filtrate between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify via column chromatography to obtain the 5-arylpyrimidine product.
Hydrolysis of the Diethyl Ester Groups
The two ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions.[8][9] This transformation is key for modifying solubility or creating new attachment points for further chemistry, such as amide bond formation.
Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolve this compound (1 equivalent) in a mixture of THF or ethanol and water.
-
Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.5-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar spot at the baseline.
-
Once complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3.
-
The dicarboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery and Materials Science
Pyrimidine derivatives are ubiquitous in biologically active molecules, including marketed drugs.[10][11] The structural motif of this compound makes it an attractive starting point for generating libraries of compounds for screening.
-
Anticancer Agents: The pyrimidine core is present in many kinase inhibitors and antimetabolites. The ability to install different aryl groups at the 5-position via Suzuki coupling and convert the esters to amides provides a pathway to novel anticancer candidates.[12]
-
Antimicrobial Agents: Functionalized pyrimidines have demonstrated broad-spectrum antibacterial and antifungal activity.[13][14]
-
Organic Electronics: The electron-deficient nature of the pyrimidine ring makes its derivatives interesting candidates for use as n-type materials in organic electronics.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Classification: This compound is generally classified as harmful. The GHS07 pictogram (harmful/irritant) is applicable.[1]
-
Hazard Statements: H302 - Harmful if swallowed. May cause skin and eye irritation.[1][15]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16]
-
Handle in a well-ventilated area or a chemical fume hood.[16]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[15]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[16][17]
-
References
-
SciSpace. Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). [Link]
-
ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
-
PubMed. Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. [Link]
-
PubMed. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. [Link]
-
PubMed. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. [Link]
-
MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
Arabian Journal of Chemistry. Crystal structure, conformation and vibrational characteristics of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) – A new pharmaceutical cure. [Link]
-
Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
ResearchGate. Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. [Link]
-
MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Bromopyrimidine 97 4595-59-9 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Crystal structure, conformation and vibrational characteristics of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) – A new pharmaceutical cure - Arabian Journal of Chemistry [arabjchem.org]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
The Lynchpin Halogen: A Technical Guide to the Reactivity of the Bromine Atom in 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Bromopyrimidine Scaffold
In the landscape of medicinal chemistry and materials science, the pyrimidine core is a privileged scaffold, forming the structural basis of numerous therapeutic agents and functional organic materials. The strategic introduction of a bromine atom at the 5-position of the pyrimidine ring creates a versatile and highly reactive building block: 5-bromopyrimidine. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of this crucial bromine atom. We will delve into the electronic underpinnings of its reactivity, provide detailed mechanistic insights, and present field-proven experimental protocols for its most important transformations.
The reactivity of the bromine atom in 5-bromopyrimidine is a fascinating interplay of electronic effects. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient. This electron-withdrawing nature significantly influences the reactivity of substituents on the ring. The C2, C4, and C6 positions are the most electron-deficient due to the direct electron-pulling effect of the adjacent nitrogen atoms. The C5 position, while less electron-deficient than the others, is still influenced by the overall inductive effect of the ring. This unique electronic environment renders the C5-Br bond susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
A comparative analysis of halopyrimidine reactivity in palladium-catalyzed cross-coupling reactions generally follows the order of C4(6) > C2 > C5 in terms of the position's susceptibility to oxidative addition.[1] For the halogen itself, the reactivity trend is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] This makes the C5-Br bond a strategic choice for selective functionalization, offering a balance of reactivity and stability.
This guide will focus on the key reactions that leverage the reactivity of the bromine atom in 5-bromopyrimidines, providing a comprehensive resource for chemists seeking to exploit this versatile building block in their synthetic endeavors.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 5-bromopyrimidine is an excellent substrate for these transformations. The lability of the C5-Br bond allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura Catalytic Cycle
The reaction commences with the oxidative addition of the active Pd(0) species into the C-Br bond of 5-bromopyrimidine. This is often the rate-determining step. Subsequently, a boronic acid, activated by a base to form a more nucleophilic boronate species, undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
This protocol details a nickel-catalyzed Suzuki-Miyaura coupling, showcasing an alternative to palladium that is more abundant and less expensive.[3]
Materials:
-
5-Bromopyrimidine (10.0 g, 63.0 mmol, 1 equiv)
-
3-Furanylboronic acid (17.6 g, 158 mmol, 2.50 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (60.0 g, 283 mmol, 4.50 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.220 g, 0.315 mmol, 0.500 mol%)
-
tert-Amyl alcohol (210 mL)
-
Diethyl ether (Et₂O)
-
Deionized water
-
1.0 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (Na₂SO₄)
-
Celite
-
Hexanes
Procedure:
-
To a 1000-mL round-bottomed flask charged with a magnetic stir bar and K₃PO₄, attach a gas inlet adapter. Flame-dry the flask and its contents under vacuum for approximately 5 minutes.
-
After cooling to room temperature under nitrogen, add 5-bromopyrimidine, 3-furanylboronic acid, and NiCl₂(PCy₃)₂.
-
Equip the flask with a reflux condenser, evacuate, and backfill with nitrogen (repeat three times).
-
Add tert-amyl alcohol via cannula under a positive flow of argon.
-
Place the reaction vessel in a pre-heated oil bath at 120 °C and stir vigorously for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (hexanes:EtOAc = 3:1, Rf of product = 0.31).
-
After completion, cool the reaction to room temperature and add deionized water (100 mL) and Et₂O (200 mL). Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Rinse the flask with water (100 mL) and Et₂O (100 mL) and add the rinses to the separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1.0 M NaOH (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over Na₂SO₄, filter through a pad of Celite, and concentrate under reduced pressure.
-
Recrystallize the crude product from hot hexanes to afford 5-(furan-3-yl)pyrimidine as a light tan crystalline solid.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | 83 | [3] |
| 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 110 | 12 | 91 | [2] |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted pyrimidines.[4] These products are valuable intermediates in organic synthesis and often exhibit interesting biological activities.
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Sonogashira Catalytic Cycle
The palladium cycle is initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond of 5-bromopyrimidine. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine and regenerate the Pd(0) catalyst.
This protocol provides a general and mild procedure for the Sonogashira coupling of 5-bromopyrimidine.[4]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 5-alkynylpyrimidine product.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 3-16 | [4] |
| 5-Bromopyrimidine | Phenylacetylene | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 80 | 1 | [5] |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse array of arylamines from aryl halides.[6]
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of a Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7]
Caption: Buchwald-Hartwig Amination Cycle
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[6]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv) (as a representative 5-bromopyrimidine derivative)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solution of the volatile secondary amine in THF via syringe.
-
Add anhydrous toluene via syringe.
-
Seal the reaction tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Dimethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 110 | 12-24 | [6] |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | [8] |
D. Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a reliable method for C-C bond formation using organostannane reagents.[9] While concerns about the toxicity of tin byproducts exist, the stability and functional group tolerance of organostannanes make this a valuable tool in the synthetic chemist's arsenal.
The mechanism of the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[4]
This general protocol can be adapted for the Stille coupling of 5-bromopyrimidine.[9]
Materials:
-
5-Bromopyrimidine (1 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (1.2 equiv)
-
Toluene (10 Vol)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 5-bromopyrimidine, the organostannane, Pd(PPh₃)₄, and K₂CO₃ in toluene.
-
Degas the mixture and heat to 100 °C for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture and add 2N HCl.
-
Stir the resulting aqueous mixture for 2 hours and then extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can be an effective strategy for functionalizing the 5-bromopyrimidine ring, particularly with strong nucleophiles.
Mechanistic Considerations
The pyrimidine ring's electron-deficient nature facilitates nucleophilic attack. However, the C5 position is less activated towards SNAr compared to the C2, C4, and C6 positions.[10] Reactions at the C5 position often require more forcing conditions or the presence of additional activating groups. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted.
This protocol provides a general procedure for the reaction of an aryl bromide with sodium methoxide, which can be adapted for 5-bromopyrimidine.[11]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of sodium methoxide in anhydrous DMF, add 5-bromopyrimidine.
-
Heat the reaction mixture to 70-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
III. Metal-Halogen Exchange: Generating Pyrimidinyl Anions
Metal-halogen exchange, typically using an organolithium reagent, is a powerful method for converting the C-Br bond into a C-Li bond, generating a highly reactive pyrimidin-5-yl lithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Mechanistic Insights and Practical Considerations
The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the pyrimidine ring. The choice of solvent is also critical, with ethereal solvents like THF being commonly used.
This protocol describes the "inverse addition" method to minimize side reactions.[12]
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF/ether solvent mixture
-
Electrophile (e.g., a ketone or aldehyde)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, prepare a solution of n-BuLi in hexanes.
-
In a separate flame-dried flask, dissolve 5-bromopyrimidine and the electrophile in a mixture of anhydrous THF and ether.
-
Cool both solutions to below -80 °C.
-
Slowly add the solution of 5-bromopyrimidine and the electrophile to the n-BuLi solution via the dropping funnel, maintaining the temperature below -80 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for purification.
Conclusion
The bromine atom at the 5-position of the pyrimidine ring is a versatile and reactive handle that provides access to a vast array of functionalized pyrimidines. Through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, researchers can readily introduce new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the key transformations of 5-bromopyrimidine, complete with mechanistic insights and practical experimental protocols. By understanding and applying these powerful synthetic methods, scientists can continue to unlock the full potential of this important heterocyclic building block.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025). BenchChem.
- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2004).
- Stille Coupling. (n.d.). Organic Synthesis.
- Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses, 93, 306-318.
- Stille Coupling. (n.d.). NROChemistry.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2016). Comptes Rendus Chimie, 19(10), 1237-1243.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2001). The Journal of Organic Chemistry, 66(12), 4165-4169.
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2017). Molecules, 22(10), 1698.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021).
- Stille Cross-Coupling. (2025). J&K Scientific LLC.
- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine. (2025). BenchChem.
- Microwave enhanced Sonogashira coupling. (2017).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Buchwald-Hartwig Amin
- Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses, 93, 306-318.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules, 24(18), 3336.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017). Molecules, 22(8), 1315.
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (1998). Journal of the American Chemical Society, 120(37), 9722-9723.
- The Lithium–Halogen Exchange Reaction in Process Chemistry. (2007). In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 206-227). CRC Press.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ChemistrySelect, 9(11), e202305085.
- Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis. (2015). The Journal of Organic Chemistry, 80(15), 7658-7667.
- The Asymmetric Buchwald–Hartwig Amination Reaction. (2022).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2003). The Journal of Organic Chemistry, 68(1), 161-166.
- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019).
- Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(42), 13862-13866.
- The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. (1989). Tetrahedron, 45(17), 5505-5518.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry, 87(5), 3567-3577.
- Modifications at the C-5 position of pyrimidine nucleosides. (2022). Chemical Society Reviews, 51(15), 6339-6415.
- Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. (1987). Journal of the Chemical Society, Perkin Transactions 1, 603-611.
- Li Halogen Exchange? (2021). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. scialert.net [scialert.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. researchgate.net [researchgate.net]
De Novo Synthesis of Pyrimidine Nucleotides: A Technical Guide for Advanced Research and Therapeutic Development
Abstract
Pyrimidine nucleotides are fundamental to life, serving as essential precursors for the synthesis of DNA, RNA, phospholipids, and nucleotide sugars.[1] The de novo synthesis pathway, which builds these critical molecules from simple precursors, represents a nexus of cellular metabolism and proliferation. Its tight regulation and critical role in rapidly dividing cells, such as cancer cells, have made it a prime target for therapeutic intervention. This in-depth technical guide provides a comprehensive exploration of the enzymatic steps, intricate regulatory networks, and subcellular organization of the mammalian de novo pyrimidine synthesis pathway. We delve into the causal logic behind its biochemical architecture, offer field-proven experimental methodologies for its study, and discuss its significance as a target for drug development, equipping researchers and drug development professionals with the foundational knowledge required to innovate in this critical area of cellular biology.
Introduction: The Central Role of Pyrimidine Synthesis
Cellular life depends on the faithful replication and transcription of genetic material, processes that require a steady supply of nucleotide building blocks. Pyrimidine metabolism is a core biochemical pathway responsible for producing nucleotides such as cytosine (C), uracil (U), and thymine (T), which are indispensable for these functions.[2] Cells can generate pyrimidines through two routes: a salvage pathway that recycles pre-existing nucleobases and a de novo pathway that synthesizes them from simple molecules like bicarbonate, L-glutamine, and ATP.[2][3]
The de novo pathway is particularly crucial during periods of active cell division when the demand for nucleotides is high.[2] Its upregulation is a hallmark of proliferating cells, making the enzymes of this pathway attractive targets for the development of therapies against cancer, autoimmune disorders, and infectious diseases.[4][5][6] This guide will dissect the de novo pathway, from its initial substrates to its final products, with a focus on the mechanistic underpinnings and regulatory logic that govern its operation.
The Architectural Logic of De Novo Pyrimidine Synthesis
The synthesis of the first pyrimidine nucleotide, Uridine 5'-Monophosphate (UMP), is a six-step enzymatic cascade. In mammals, these steps are elegantly organized, with the first three reactions catalyzed by a single multifunctional protein, CAD, and the final two by another bifunctional enzyme, UMP Synthase (UMPS).[7] This multienzyme organization is thought to enhance catalytic efficiency by channeling unstable intermediates between active sites.
The atoms of the pyrimidine ring are sourced from bicarbonate (HCO₃⁻), the amino acid L-aspartate, and the amide nitrogen of L-glutamine.[8] The overall pathway is a testament to metabolic efficiency, converting simple, abundant precursors into a complex, vital biomolecule.
Figure 1: The De Novo Pyrimidine Synthesis Pathway. This diagram illustrates the sequential conversion of precursors into UTP and CTP, highlighting the enzymes at each step and the subcellular localization of the reactions.
A Step-by-Step Mechanistic Dissection
The CAD Trifunctional Enzyme: Initiating the Pathway
In mammals, the first three steps of pyrimidine synthesis are catalyzed by a large, multifunctional protein named CAD, which comprises Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase.[5] This complex is localized exclusively in the cytoplasm.[9][10]
-
Step 1: Carbamoyl Phosphate Synthetase II (CPSII)
-
Reaction: The pathway begins with the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate (HCO₃⁻), and two molecules of ATP.[11] This is the committed and rate-limiting step of the entire pathway.[2]
-
Mechanism: The reaction proceeds in a stepwise manner, involving the initial phosphorylation of bicarbonate by ATP to form carboxyphosphate.[12][13] Ammonia, derived from the hydrolysis of glutamine, then attacks carboxyphosphate to form carbamic acid, which is subsequently phosphorylated by a second ATP molecule to yield carbamoyl phosphate.[13]
-
Causality: Placing this highly energy-intensive and irreversible step at the beginning ensures that the cell commits to pyrimidine synthesis only when sufficient energy (ATP) and nitrogen (glutamine) are available.
-
-
Step 2: Aspartate Transcarbamoylase (ATCase)
-
Reaction: The ATCase domain of CAD catalyzes the condensation of carbamoyl phosphate with L-aspartate to form N-carbamoyl-L-aspartate.[14]
-
Mechanism: This reaction involves the nucleophilic attack of the amino group of aspartate on the carbonyl carbon of carbamoyl phosphate, displacing the phosphate group.
-
Causality: This step commits the carbamoyl phosphate to the pyrimidine pathway, as opposed to the urea cycle or arginine biosynthesis where the mitochondrial form (CPSI) is involved.
-
-
Step 3: Dihydroorotase (DHOase)
-
Reaction: The DHOase domain catalyzes an intramolecular condensation (cyclization) of N-carbamoyl-L-aspartate to form L-dihydroorotate, releasing a molecule of water.[5]
-
Mechanism: This ring-closing reaction forms the six-membered pyrimidine ring structure.
-
Causality: The channeling of the N-carbamoyl-L-aspartate intermediate directly from the ATCase site to the DHOase site within the CAD complex prevents its diffusion and potential degradation, increasing metabolic efficiency.
-
Dihydroorotate Dehydrogenase (DHODH): A Mitochondrial Link
-
Step 4: Dihydroorotate Dehydrogenase (DHODH)
-
Reaction: Dihydroorotate is oxidized to orotate by DHODH.[2][15]
-
Subcellular Localization: Unlike the other enzymes in the pathway, mammalian DHODH is a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane.[7][16] It couples pyrimidine synthesis directly to the mitochondrial electron transport chain.[17]
-
Causality: This localization is significant. By using the electron transport chain as an electron acceptor, the cell links nucleotide synthesis to its respiratory state and energy production. This ensures that the energetically demanding process of DNA/RNA synthesis is coordinated with the cell's overall metabolic capacity. The dependence of DHODH on a functional electron transport chain makes it a unique metabolic checkpoint.[17]
-
UMP Synthase (UMPS): Completing UMP Formation
Following its synthesis in the mitochondria, orotate is transported back to the cytoplasm where the final two steps are catalyzed by the bifunctional enzyme UMP Synthase (UMPS).[7] UMPS contains two distinct catalytic domains: Orotate Phosphoribosyltransferase (OPRT) and Orotidine 5'-Monophosphate Decarboxylase (OMPDC).[7][18]
-
Step 5: Orotate Phosphoribosyltransferase (OPRTase)
-
Reaction: The OPRTase domain transfers a ribose-5-phosphate moiety from 5-phosphoribosyl-α-pyrophosphate (PRPP) to orotate, forming Orotidine 5'-Monophosphate (OMP).[18][19]
-
Causality: This step formally converts the pyrimidine base into a nucleotide. The availability of PRPP, a key metabolite also used in purine and tryptophan synthesis, makes OPRTase a crucial integration point in cellular metabolism.
-
-
Step 6: OMP Decarboxylase (OMPDC)
-
Reaction: The OMPDC domain catalyzes the decarboxylation of OMP to yield Uridine 5'-Monophosphate (UMP).[2][18]
-
Mechanism: OMPDC is one of the most proficient enzymes known, achieving a remarkable 10¹⁷-fold rate enhancement over the uncatalyzed reaction.[20]
-
Causality: The production of UMP marks the endpoint of the common pathway for de novo pyrimidine synthesis. UMP is the precursor from which all other pyrimidine nucleotides (UTP, CTP, and the deoxy-forms for DNA) are ultimately derived.
-
Final Conversions to UTP and CTP
-
UMP to UTP: UMP is sequentially phosphorylated by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) to yield UDP and finally UTP, using ATP as the phosphate donor.[21]
-
UTP to CTP: The final pyrimidine ribonucleotide, Cytidine 5'-Triphosphate (CTP), is synthesized from UTP by CTP Synthetase (CTPS).[22] This reaction involves the amination of UTP at the C4 position, with glutamine serving as the nitrogen donor and ATP providing the energy.[22][23]
The Regulatory Network: Ensuring Metabolic Homeostasis
The de novo pyrimidine pathway is exquisitely regulated to match nucleotide supply with cellular demand, preventing both wasteful overproduction and growth-limiting shortages. Regulation occurs at multiple levels, including allosteric feedback and transcriptional control.
Allosteric Regulation
-
CPSII: As the committed step, the CPSII domain of CAD is the primary site of allosteric regulation. It is inhibited by the downstream product UTP, a classic example of feedback inhibition.[2][11] Conversely, it is allosterically activated by PRPP, which signals the availability of the ribose unit for nucleotide synthesis.[5]
-
ATCase: In many organisms, the ATCase step is also a key regulatory point. It is inhibited by the final pathway product, CTP, and activated by the purine nucleotide ATP.[14][21] This cross-regulation helps to maintain a balanced ratio of purine and pyrimidine nucleotides, which is critical for accurate DNA and RNA synthesis.[24]
-
CTP Synthetase (CTPS): The activity of CTPS is regulated by its own product, CTP, which acts as a feedback inhibitor.[2][23] It is also allosterically activated by the purine GTP, further ensuring a balance between the pyrimidine and purine pools.[23][25]
Figure 2: Allosteric Regulation of Pyrimidine Synthesis. This diagram summarizes the key feedback inhibition and activation loops that control the flux through the pathway.
Transcriptional and Post-Translational Control
In addition to allosteric control, the expression of pyrimidine synthesis enzymes is regulated at the transcriptional level. For instance, genes encoding enzymes like DHODH and UMPS are often upregulated during active cell division to meet the increased demand for nucleotides.[2][4] Furthermore, post-translational modifications, such as phosphorylation of the CAD protein, provide another layer of regulation, integrating signals from growth factor pathways with metabolic output.[1][26]
Therapeutic Targeting of Pyrimidine Synthesis
The high demand for pyrimidines in rapidly proliferating cells makes the de novo pathway a validated and highly attractive target for therapeutic intervention, particularly in oncology and immunology.
| Enzyme Target | Inhibitor(s) | Mechanism of Action & Therapeutic Use |
| CAD (ATCase) | PALA (N-phosphonoacetyl-L-aspartate) | A transition-state analog that potently inhibits ATCase. Investigated as an anticancer agent.[17][27] |
| DHODH | Leflunomide, Teriflunomide, Brequinar | Inhibit the fourth step of the pathway, leading to pyrimidine depletion. Leflunomide and Teriflunomide are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis by suppressing lymphocyte proliferation.[6][28][29] Brequinar is under investigation as an anticancer agent.[4] |
| UMPS (OMPDC) | Pyrazofurin | A C-nucleoside antibiotic that, once converted to its 5'-phosphate form, inhibits OMP decarboxylase. It has been studied for its antiviral and anticancer properties.[3] |
| Thymidylate Synthase | 5-Fluorouracil (5-FU) | While not directly in the UMP synthesis pathway, 5-FU is a classic antimetabolite that targets the downstream enzyme thymidylate synthase, which produces dTMP. It acts as a pyrimidine analog.[27] |
Table 1: Key Therapeutic Inhibitors of the De Novo Pyrimidine Synthesis Pathway.
The rationale for targeting this pathway is clear: depriving rapidly dividing cells of essential DNA and RNA precursors leads to cell cycle arrest and apoptosis.[4] The structural differences between human DHODH and that of parasites like Plasmodium falciparum (the causative agent of malaria) also allow for the development of selective inhibitors, making it a promising antimalarial drug target.[15][28]
Experimental Methodologies
Studying the de novo pyrimidine pathway requires robust experimental techniques. Below are two example protocols for key assays.
Protocol: In Vitro DHODH Activity Assay
This protocol measures the activity of DHODH by monitoring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.
Objective: To quantify the enzymatic activity of DHODH in cell lysates or purified protein preparations.
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate. In this assay, the electrons from this reaction are transferred to an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), causing it to lose its blue color. The rate of decolorization, measured spectrophotometrically at 600 nm, is proportional to DHODH activity.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: 10 mM Dihydroorotate
-
Co-substrate: 2 mM Coenzyme Q₁₀ (Decylubiquinone)
-
Electron Acceptor: 2.4 mM DCIP
-
Protein sample (cell lysate or purified DHODH)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing 50 µL Assay Buffer, 10 µL Coenzyme Q₁₀, and 20 µL DCIP.
-
Sample Preparation: Add 10 µL of your protein sample to the wells of a 96-well plate. Include a "no-enzyme" control well with 10 µL of lysis buffer.
-
Initiate Reaction: Add 80 µL of the Reaction Mix to each well.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Start the Reaction: Add 10 µL of the Dihydroorotate substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 600 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA600/min) for each sample.
-
Correct the sample rates by subtracting the rate of the "no-enzyme" control (background rate).
-
Calculate DHODH activity using the Beer-Lambert law (ε for DCIP at pH 8.0 is ~19.1 mM⁻¹cm⁻¹).
-
Self-Validation: The inclusion of a no-enzyme control is critical to account for any non-enzymatic reduction of DCIP. A known DHODH inhibitor, such as Brequinar, can be added to a sample well to confirm that the observed activity is specific to DHODH.
Protocol: Metabolic Labeling with ¹³C-Aspartate
This protocol uses stable isotope labeling to trace the incorporation of precursors into pyrimidine nucleotides, providing a direct measure of pathway flux.
Objective: To measure the rate of de novo pyrimidine synthesis in cultured cells.
Principle: Cells are cultured in a medium containing ¹³C-labeled aspartate. Aspartate is a direct precursor for the pyrimidine ring. The incorporation of the ¹³C label into UMP, UTP, and CTP is quantified over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cell culture medium lacking aspartate
-
Dialyzed fetal bovine serum (dFBS)
-
U-¹³C-Aspartate
-
Cultured cells of interest
-
Methanol, Chloroform, and Water for extraction
-
LC-MS system
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard medium.
-
Medium Change: Aspirate the standard medium and replace it with the aspartate-free medium supplemented with dFBS and a known concentration of U-¹³C-Aspartate. This is time point zero (T=0).
-
Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80% Methanol) to the plate.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Vortex vigorously and centrifuge at high speed to pellet protein and cell debris.
-
-
Sample Preparation for LC-MS: Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a speed vacuum.
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for nucleotide separation and detection.
-
Monitor the mass isotopologues for pyrimidine nucleotides (e.g., UMP M+0, M+1, M+2, etc.). Since aspartate has 4 carbons, you will look for up to M+4 labeled species.
-
-
Data Analysis: Calculate the fractional enrichment of the ¹³C label in the pyrimidine pool at each time point. The rate of incorporation provides a quantitative measure of the de novo synthesis flux.
Self-Validation: A parallel culture treated with a known pathway inhibitor (e.g., Leflunomide) should show significantly reduced or no incorporation of the ¹³C label, confirming that the observed labeling is a result of de novo synthesis.
Conclusion and Future Perspectives
The de novo synthesis of pyrimidine nucleotides is a masterfully orchestrated metabolic pathway, essential for cellular proliferation and survival. Its architecture, featuring multifunctional enzymes and a direct link to mitochondrial respiration, highlights a sophisticated level of metabolic integration. The intricate regulatory network ensures that nucleotide production is finely tuned to the cell's physiological state. This same reliance on de novo synthesis, particularly in pathological conditions like cancer, makes it a fertile ground for therapeutic innovation. As our understanding of the interplay between metabolism and cell signaling deepens, new strategies for targeting this pathway will undoubtedly emerge, offering novel approaches to treating a wide range of human diseases. The continued development of advanced analytical techniques, such as metabolomics and stable isotope tracing, will be instrumental in further unraveling the complexities of pyrimidine metabolism and its role in health and disease.
References
-
Lane, A. N., & Fan, T. W. (2010). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society. [Link]
-
Singh, N., et al. (2017). Dihydroorotate dehydrogenase: A drug target for the development of antimalarials. European Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Carbamoyl phosphate synthetase II. [Link]
-
Wikipedia. (n.d.). Aspartate carbamoyltransferase. [Link]
-
Barry, K. C., et al. (2014). Common regulatory control of CTP synthase enzyme activity and filament formation. Molecular Biology of the Cell. [Link]
-
Brown, K. K., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Genetics. [Link]
-
Wikipedia. (n.d.). Uridine monophosphate synthase. [Link]
-
Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
Del Caño-Ochoa, F., & Ramón-Maiques, S. (2020). The multienzymatic protein CAD leading the de novo biosynthesis of pyrimidines localizes exclusively in the cytoplasm and does not translocate to the nucleus. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Wikipedia. (n.d.). CTP synthetase. [Link]
-
Kirck, L. L. (2025). Structure, Mechanism and Regulation of human UMP Synthase. eDiss. [Link]
-
ResearchGate. (n.d.). Inhibitors of de novo pyrimidine synthesis. [Link]
-
Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences. [Link]
-
Duke, S. O., & Pan, Z. (2023). Dihydroorotate dehydrogenase as a herbicide target. PNAS. [Link]
-
Zhang, Y., et al. (2023). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences. [Link]
-
Proteopedia. (2016). Aspartate Transcarbamoylase (ATCase). [Link]
-
Anderson, P. M., & Meister, A. (1983). Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange. Biochemistry. [Link]
-
de Diego Puente, T., et al. (2023). Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase. The FEBS Journal. [Link]
-
Peterson, C. B., & Kantrowitz, E. R. (2021). Mechanism of Nucleotide-Dependent Allosteric Regulation in Escherichia coli Aspartate Transcarbamoylase. Biomolecules. [Link]
-
Fujino, T., et al. (2021). Pivotal role of dihydroorotate dehydrogenase as a therapeutic target in adult T-cell leukemia. Cancer Science. [Link]
-
Löffler, M., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers. [Link]
-
Minet, M., et al. (2022). CTPS2 regulates CTP synthetase activity by interacting with CTPS1. Life Science Alliance. [Link]
-
Proteopedia. (2021). Uridine 5'-monophosphate synthase. [Link]
-
Del Caño-Ochoa, F., & Ramón-Maiques, S. (2019). The multienzymatic protein CAD leading the de novo biosynthesis of pyrimidines localizes exclusively in the cytoplasm and does not translocate to the nucleus. Taylor & Francis Online. [Link]
-
ResearchGate. (2017). Dihydroorotate dehydrogenase: A drug target for the development of antimalarials. [Link]
-
Lin, C.-W., et al. (2021). Structural basis for ligand binding modes of CTP synthase. PNAS. [Link]
-
Brown, K. K., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Genetics. [Link]
-
LibreTexts Biology. (2023). 7.10: Pyrimidine de novo Biosynthesis. [Link]
-
AK Lectures. (n.d.). ATCase Allosteric Regulation. [Link]
-
Wikipedia. (n.d.). Carbamoyl phosphate synthetase. [Link]
-
Frago, S., et al. (2021). Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. Journal of Biological Chemistry. [Link]
-
Tolstov, Y. V., et al. (2007). Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. PNAS. [Link]
-
Lunn, C. A., & Bearne, S. L. (2022). GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation. International Journal of Molecular Sciences. [Link]
-
Patsnap Synapse. (2024). What are UMPS inhibitors and how do they work?. [Link]
-
RxList. (2022). Pyrimidine Synthesis Inhibitors. [Link]
-
Cockrell, G. M., et al. (2016). New Paradigm for Allosteric Regulation of Escherichia coli Aspartate Transcarbamoylase. Biochemistry. [Link]
-
Sigoillot, F. D., et al. (1988). Intracellular Location of the Multidomain Protein CAD in Mammalian Cells. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). CAD protein. [Link]
-
West, T. P. (2017). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. International Journal of Microbiology. [Link]
-
Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. [Link]
-
ResearchGate. (n.d.). De novo pyrimidine biosynthesis pathway. [Link]
-
Thoden, J. B., et al. (1998). Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains. PNAS. [Link]
Sources
- 1. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAD protein - Wikipedia [en.wikipedia.org]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The multienzymatic protein CAD leading the de novo biosynthesis of pyrimidines localizes exclusively in the cytoplasm and does not translocate to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 12. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 14. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular location of the multidomain protein CAD in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 19. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 20. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. pnas.org [pnas.org]
- 23. CTP synthetase - Wikipedia [en.wikipedia.org]
- 24. Mechanism of Nucleotide-Dependent Allosteric Regulation in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Methodological & Application
Application Note: Diethyl 5-bromopyrimidine-4,6-dicarboxylate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1] Their capacity to engage in hydrogen bonding and act as bioisosteres for other aromatic systems makes them privileged structures in the design of biologically active molecules.[2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds.[3][4] This reaction, which couples an organoboron species with an organic halide, is particularly valuable for synthesizing complex biaryl and heteroaryl compounds under mild conditions with broad functional group tolerance.[4][5]
This application note provides a detailed guide for researchers on the use of Diethyl 5-bromopyrimidine-4,6-dicarboxylate as a substrate in Suzuki-Miyaura coupling reactions. This versatile building block offers a strategic entry point to highly functionalized pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.[2][6] We will explore the mechanistic underpinnings, provide a robust experimental protocol, and discuss key considerations for reaction optimization.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[7][10] The electron-deficient nature of the pyrimidine ring, further accentuated by the two electron-withdrawing carboxylate groups, facilitates this step compared to electron-rich aryl halides.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide.[3][8] This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[11][12][13][14] The choice of base is therefore critical to the reaction's success.[3][11]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple to form the new C-C bond, yielding the desired product.[3][8][9] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of Diethyl 5-phenylpyrimidine-4,6-dicarboxylate
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Figure 2: General experimental workflow for the Suzuki coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio). The solvent should be sufficiently deoxygenated to prevent catalyst degradation.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.[15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diethyl 5-phenylpyrimidine-4,6-dicarboxylate.
Optimization and Key Considerations
The success of the Suzuki-Miyaura coupling with this compound depends on the careful selection of several parameters. The table below summarizes common variables and provides rationale for their selection.
| Parameter | Common Options | Rationale & Expert Insights | References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst but can be sensitive to air. | [6][16][17] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling heteroaryl halides.[18] They promote fast oxidative addition and reductive elimination steps, leading to higher yields and catalyst turnover numbers. | [5][16][18] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Ba(OH)₂ | A strong, non-nucleophilic base is required to form the reactive boronate species.[12] K₃PO₄ is often a good choice for heteroaryl couplings. Cs₂CO₃ is more soluble and can be effective at lower temperatures. The choice of base can significantly impact yield and should be screened for new substrates. | [2][6][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A polar, aprotic solvent, often mixed with water, is typical. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate.[8] Anhydrous conditions using bases like KF can be used if ester groups are base-labile.[13] | [2][17] |
| Boron Reagent | Boronic Acids, Boronic Esters (e.g., pinacol esters) | Boronic acids are most common. Boronic esters offer greater stability and are useful for substrates that are prone to protodeboronation (hydrolysis of the C-B bond).[3] | [3][13] |
Troubleshooting
-
Low or No Conversion: This often points to an inactive catalyst. Ensure all reagents and solvents are thoroughly deoxygenated. Consider using a more robust pre-catalyst like an XPhos-Pd-G3 palladacycle.
-
Protodeboronation: If a significant amount of the debrominated starting material (diethyl pyrimidine-4,6-dicarboxylate) is observed, it suggests the boronic acid is unstable under the reaction conditions. Try using the corresponding boronic ester or a milder base.
-
Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid can occur, especially at high temperatures or if the oxidative addition step is slow. Using a more active ligand or a lower reaction temperature may mitigate this side reaction.[19]
Conclusion
This compound is a highly valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the key oxidative addition step, allowing for efficient C-C bond formation with a wide range of boronic acids and esters. By carefully selecting a modern palladium catalyst system, an appropriate base, and rigorously deoxygenated conditions, researchers can reliably synthesize complex, highly functionalized pyrimidine derivatives. The protocol and optimization guidelines presented here provide a solid foundation for the successful application of this important building block in pharmaceutical and materials science research.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(10), 862-876. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. [Link]
-
Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 75(15), 5034-5042. [Link]
-
Mettler Toledo. Suzuki Cross Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
ResearchGate. (2012). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Chegg. (2022). What is the detailed mechanism for the Suzuki-Miyaura cross coupling of 5-Bromopyrimidine and Furan 3-Boronic acid?. [Link]
-
Organic Syntheses. (2016). 5-(Furan-3-yl)pyrimidine. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (2019). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
El-Gohary, S. M., & Shaaban, M. R. (2017). Synthesis of Pyrimidine Derivatives. Journal of Chemistry, 2017, 1-2. [Link]
-
MDPI. (2019). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
ResearchGate. (2021). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Bromopyrimidines
An In-Depth Technical Guide
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery. As a fundamental building block of DNA and RNA, its derivatives are uniquely positioned to interact with a vast array of biological targets.[1][2] This has led to their widespread application in therapeutics, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3][4] The ability to precisely and efficiently modify the pyrimidine core at its 2, 4, 5, and 6 positions is therefore a critical task for the synthesis of novel drug candidates and functional materials.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions.[5][6] These reactions display remarkable functional group tolerance, enabling the intricate decoration of the pyrimidine ring.[5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with bromopyrimidines, focusing on the underlying mechanisms, field-proven protocols, and the critical reasoning behind experimental choices.
Core Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][8] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition : The cycle begins with the reaction of a low-ligated, catalytically active Pd(0) species with the bromopyrimidine. The palladium atom inserts itself into the carbon-bromine bond, forming a square planar Pd(II) complex.[5][9] The electron-deficient nature of the pyrimidine ring generally facilitates this step.
-
Transmetalation : The second organic partner, typically an organometallic reagent (e.g., organoboron, organotin), exchanges its organic group with the bromide on the palladium center.[5][7] This step often requires a base or other additives to proceed.
-
Reductive Elimination : The two organic groups now attached to the palladium center couple together, forming the new C-C bond and the desired product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[9][10]
Mechanism & Key Insights
The Suzuki reaction follows the general catalytic cycle, with the transmetalation step involving an organoboron species. This step requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.
Field Insights:
-
Base Selection : The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[11] K₃PO₄ is often effective for less reactive substrates. The presence of water is often crucial for dissolving the base and facilitating the formation of the boronate "ate" complex.[11]
-
Catalyst System : For simple bromopyrimidines, Pd(PPh₃)₄ can be effective.[12] For more challenging or sterically hindered couplings, catalyst systems using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often superior.
-
Side Reaction : Protodeboronation, the cleavage of the C-B bond by water or base, can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[11] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrimidine with 4-Methoxyphenylboronic Acid
-
Reaction Setup : To an oven-dried Schlenk tube, add 5-bromopyrimidine (e.g., 0.25 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.375 mmol, 1.5 equiv), and potassium fluoride (KF) (0.75 mmol, 3.0 equiv).[13]
-
Catalyst Addition : Add the palladium precursor, such as Pd₂(dba)₃ (0.005 mmol, 2.0 mol %), and the phosphine ligand (e.g., SPhos, 0.015 mmol, 6.0 mol %).
-
Inert Atmosphere : Cap the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent Addition : Add degassed 1,4-dioxane (e.g., 3 mL per mmol of halide) via syringe.[13]
-
Reaction : Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.[13]
-
Workup : Cool the reaction to room temperature. Filter the mixture through a pad of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75-90[12] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |
| Pd₂(dba)₃ | XPhos | KF | 1,4-Dioxane | 110 | 80-95[13] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[15] This reaction is indispensable in pharmaceutical synthesis, where the arylamine motif is ubiquitous.[16]
Mechanism & Key Insights
This reaction follows a modified catalytic cycle. After oxidative addition, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then furnishes the N-aryl amine product and regenerates the Pd(0) catalyst.[16]
Field Insights:
-
Ligand is Key : The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[17] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are essential.[15] They promote the reductive elimination step and prevent the formation of inactive catalyst species.
-
Base Selection : Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically required to deprotonate the amine without competing as a nucleophile.[18]
-
Catalyst Poisoning : Some nitrogen-containing heterocycles, like 2-halopyrimidines, can act as catalyst poisons, likely by forming inactive complexes after oxidative addition.[19] In these cases, careful selection of a highly active catalyst system is necessary to achieve good yields.
Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Morpholine
-
Reaction Setup : In a glovebox, add NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried vial or Schlenk tube.
-
Reagent Addition : Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.01-0.02 mmol, 1-2 mol %), 5-bromopyrimidine (1.0 mmol, 1.0 equiv), and the solvent (e.g., toluene or dioxane, 2 mL).
-
Final Reagent : Add morpholine (1.2 mmol, 1.2 equiv).
-
Reaction : Seal the vial and heat at 80-110 °C for 1-24 hours, monitoring by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[20] This reaction is notable for its use of a co-catalytic amount of a copper(I) salt, typically copper(I) iodide (CuI).[21]
Mechanism & Key Insights
The Sonogashira reaction involves two interconnected catalytic cycles.[22] In the palladium cycle, oxidative addition of the bromopyrimidine occurs. In the copper cycle, the base deprotonates the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group. Reductive elimination yields the alkynylated pyrimidine.
Field Insights:
-
Copper Co-catalyst : The CuI co-catalyst is crucial for generating the reactive copper acetylide.[7] However, copper can also promote the undesirable homo-coupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols exist but often require higher temperatures or more specialized ligands.
-
Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used.[21] It serves both as a base to deprotonate the alkyne and often as the solvent. Solvents like DMF or THF can also be used.[20]
-
Atmosphere : The reaction must be run under an inert atmosphere, as oxygen can promote the homo-coupling side reaction.
Protocol: Sonogashira Coupling of 2-Amino-5-bromopyrimidine with Phenylacetylene
-
Reaction Setup : To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ (2.5 mol%)), a phosphine ligand (e.g., PPh₃ (5.0 mol%)), and CuI (5.0 mol%).[20]
-
Solvent : Add DMF (e.g., 2.0 mL) and stir for 30 minutes.[20]
-
Reagents : Add 2-amino-5-bromopyrimidine (0.5 mmol, 1.0 equiv), phenylacetylene (0.6 mmol, 1.2 equiv), and a base like Et₃N (1.0 mL).[23]
-
Reaction : Heat the mixture at 100 °C for 3 hours, or until completion as monitored by TLC.[20]
-
Workup : After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification : Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the 2-amino-5-(phenylethynyl)pyrimidine.
Other Important Cross-Coupling Reactions
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples bromopyrimidines with alkenes to form substituted alkenes.[24] The mechanism differs from the others at the second step; instead of transmetalation, it involves migratory insertion of the alkene into the Aryl-Pd bond, followed by a β-hydride elimination step to release the product and a hydrido-palladium species. A base is required to regenerate the Pd(0) catalyst.[25][26]
Stille Coupling
The Stille reaction uses organostannane (tin) reagents as the coupling partner.[27] A key advantage is the high tolerance of organostannanes to a wide variety of functional groups.[28] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts during purification.[29]
General Laboratory Workflow
Executing these reactions successfully requires careful attention to laboratory technique, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.[11][14]
Conclusion
Palladium-catalyzed cross-coupling reactions are a robust and indispensable technology for the functionalization of bromopyrimidines. By understanding the fundamental catalytic cycles and the specific nuances of each named reaction—from the critical role of ligands in Buchwald-Hartwig amination to the base-activated transmetalation in Suzuki coupling—researchers can effectively synthesize a vast library of complex pyrimidine derivatives. The protocols and insights provided in this guide serve as a foundation for developing new molecular entities for drug discovery and materials science, enabling the continued exploration of the rich chemical space offered by the pyrimidine scaffold.[2]
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL: )
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. (URL: [Link])
- Role of palladium catalyst in cross-coupling reactions. (URL: )
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Molecules (Basel, Switzerland), 26(19), 5787. (URL: [Link])
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (URL: )
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). (URL: [Link])
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). (URL: [Link])
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (URL: [Link])
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. (URL: [Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PubMed. (URL: [Link])
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (URL: [Link])
-
Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6483. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017). (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Heck Reaction Mechanism - BYJU'S. (URL: [Link])
-
Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed. (URL: [Link])
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (URL: [Link])
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. (URL: [Link])
-
Stille Coupling | NROChemistry. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (URL: [Link])
-
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). (URL: [Link])
-
Stille Coupling - Organic Chemistry Portal. (URL: [Link])
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (URL: [Link])
-
Stille Coupling - Chemistry LibreTexts. (2023). (URL: [Link])
-
Stille reaction - Wikipedia. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). (URL: [Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
- 25. byjus.com [byjus.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
- 28. Stille Coupling | NROChemistry [nrochemistry.com]
- 29. Stille Coupling [organic-chemistry.org]
Synthesis of Kinase Inhibitors Using Pyrimidine Scaffolds: An Application and Protocol Guide
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of modern medicinal chemistry.[1][2] Its fundamental role as a building block of DNA and RNA has made it an attractive and "privileged" scaffold for the design and development of therapeutic agents, particularly in oncology.[1] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them a prime target for drug development.[1] The pyrimidine core has proven to be an exceptional framework for designing potent and selective kinase inhibitors, with numerous pyrimidine-containing drugs approved by the FDA for clinical use.[1]
The success of the pyrimidine scaffold lies in its ability to mimic the adenine base of ATP, the natural substrate for kinases. This allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the enzyme's active site.[3] Specifically, the nitrogen atoms at the 1 and 3 positions of the pyrimidine ring can form crucial hydrogen bond interactions with the "hinge" region of the kinase, a key structural element in the ATP-binding pocket. By strategically modifying the substitution pattern on the pyrimidine ring, medicinal chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[4]
This guide provides a detailed overview of the synthesis of kinase inhibitors based on the versatile pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these important therapeutic agents. We will delve into the key synthetic strategies, explore the structure-activity relationships that guide inhibitor design, and provide detailed experimental procedures for the synthesis of representative pyrimidine-based kinase inhibitors.
Core Synthetic Strategies: Building the Pyrimidine Core and Introducing Diversity
The synthesis of pyrimidine-based kinase inhibitors generally involves two key stages: the construction of the core pyrimidine ring and the subsequent introduction of various substituents to modulate its biological activity. The most common and versatile starting material for the synthesis of many pyrimidine-based kinase inhibitors is 2,4-dichloropyrimidine or its derivatives. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, providing a powerful handle for introducing chemical diversity.
Key Reactions for Pyrimidine Functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction in pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, such as amines and alcohols. The chlorine atoms of 2,4-dichloropyrimidine are excellent leaving groups, facilitating their displacement. Typically, the C4 position is more reactive than the C2 position, allowing for selective mono-substitution at C4 under milder conditions. Subsequent reaction at the C2 position often requires more forcing conditions (e.g., higher temperatures).[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the synthesis of complex organic molecules and are indispensable in the construction of pyrimidine-based kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a halide (e.g., a chloropyrimidine) and an organoboron compound (e.g., a boronic acid or ester). It is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine core.[6]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine. It is a powerful tool for installing amino groups at various positions on the pyrimidine ring.
-
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and often requires careful optimization.
Below is a generalized workflow for the synthesis of a 2,4-disubstituted pyrimidine kinase inhibitor starting from 2,4-dichloropyrimidine.
Caption: Generalized synthetic workflow for 2,4-disubstituted pyrimidine kinase inhibitors.
Structure-Activity Relationship (SAR): The Rationale Behind Synthetic Design
The development of potent and selective kinase inhibitors is guided by a deep understanding of the structure-activity relationship (SAR). SAR studies explore how different chemical modifications to a core scaffold affect the compound's biological activity. For pyrimidine-based kinase inhibitors, the goal is to optimize interactions with the target kinase while minimizing off-target effects.
Key Substitution Positions and Their Impact:
-
C2 and C4 Positions: As mentioned earlier, these positions are crucial for interacting with the kinase hinge region. Typically, an amino group at one of these positions, often substituted with an aryl or heteroaryl group, is responsible for the primary hydrogen bonding interactions. The nature of the substituent on the amino group can significantly impact potency and selectivity. For example, in a series of 2,4-diaminopyrimidine inhibitors, modifications to the aniline group at the C2 position led to variations in inhibitory activity against different kinases.[7]
-
C5 Position: Substitution at the C5 position can be used to modulate the inhibitor's properties in several ways. Introducing a small substituent can fine-tune the electronic properties of the pyrimidine ring. Larger groups at this position can be used to probe for additional binding pockets in the kinase active site, potentially leading to increased potency and selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK inhibitors, the substituent at the C5 position was found to be critical for achieving selectivity for CDK9.[8]
-
C6 Position: The C6 position often points towards the solvent-exposed region of the ATP-binding pocket. This makes it an ideal position for introducing solubilizing groups or moieties that can improve the pharmacokinetic properties of the inhibitor without significantly affecting its binding to the kinase.[4]
The following table summarizes the general SAR for 2,4-disubstituted pyrimidine-based kinase inhibitors.
| Position | Substituent Type | Rationale and Impact on Activity |
| C2 | Substituted Aniline/Heteroarylamine | Forms key hydrogen bonds with the kinase hinge region. The nature of the substituent on the aromatic ring can influence potency and selectivity by interacting with other residues in the active site. |
| C4 | Amine, Alkoxy, Aryl, Heteroaryl | Can also interact with the hinge region or be directed towards the solvent-exposed area. The choice of substituent here is critical for modulating the overall properties of the inhibitor. |
| C5 | Halogen, Small Alkyl, Cyano | Can influence the electronic properties of the pyrimidine ring and provide additional interactions within the active site. Often a key position for tuning selectivity. |
| C6 | Solubilizing Groups (e.g., morpholine, piperazine) | Generally points towards the solvent-exposed region. Used to improve solubility and other pharmacokinetic properties. |
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of two representative pyrimidine-based kinase inhibitors: a selective Aurora Kinase inhibitor and the well-known Bcr-Abl inhibitor, Dasatinib.
Case Study 1: Synthesis of a Selective Pyrimidine-Based Aurora Kinase Inhibitor
Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers, making them an attractive therapeutic target.[9] This protocol describes the synthesis of a potent and selective pyrimidine-based Aurora kinase inhibitor, adapted from a published procedure.[10]
Synthetic Scheme:
Caption: Synthetic scheme for a selective Aurora kinase inhibitor.
Experimental Protocol:
Step 1: Synthesis of Intermediate A
-
To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (Et3N, 1.5 eq).
-
Add a solution of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Intermediate A.
Step 2: Synthesis of Intermediate B
-
To a solution of Intermediate A (1.0 eq) in dimethyl sulfoxide (DMSO), add 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (NaI, 0.1 eq), and triethylamine (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol) to yield Intermediate B.
Step 3: Synthesis of Intermediate C
-
In a sealed tube, dissolve Intermediate B (1.0 eq) in 1-ethylpiperazine (5.0 eq).
-
Heat the reaction mixture to 140 °C for 4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Intermediate C, which can be used in the next step without further purification.
Step 4: Synthesis of the Amine Salt (Intermediate D)
-
Dissolve crude Intermediate C in a solution of HCl in dioxane (4 M).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amine (Intermediate D) as a solid.
Step 5: Synthesis of the Final Aurora Kinase Inhibitor
-
To a suspension of Intermediate D (1.0 eq) and 4-chloro-2-fluorobenzoic acid (1.2 eq) in dichloromethane (CH2Cl2), add triethylamine (3.0 eq).
-
Add propanephosphonic acid anhydride (T3P, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC to afford the desired Aurora kinase inhibitor.
Characterization Data (Representative):
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT-116 Cell Proliferation IC50 (µM) |
| Final Inhibitor | 3 | 293 | 1.31[11] |
Case Study 2: Synthesis of Dasatinib, a Bcr-Abl and Src Kinase Inhibitor
Dasatinib is a potent oral dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[12] Its synthesis involves the coupling of a substituted thiazole moiety with a 2,4-disubstituted pyrimidine.
Synthetic Scheme:
Caption: Synthetic scheme for Dasatinib.
Experimental Protocol:
Step 1: Synthesis of the Pyrimidine-Thiazole Intermediate
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 eq) in THF.
-
Warm the reaction mixture to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the intermediate.[13]
Step 2: Synthesis of Dasatinib
-
To a solution of the pyrimidine-thiazole intermediate (1.0 eq) in dioxane, add 1-(2-hydroxyethyl)piperazine (2.0 eq).
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford Dasatinib.[14]
Characterization Data (Representative):
| Compound | Bcr-Abl IC50 (nM) | Src IC50 (nM) | K562 Cell Proliferation IC50 (nM) |
| Dasatinib | <1 | <1 | ~3 |
Purification and Characterization
The purification of the final pyrimidine-based kinase inhibitors is a critical step to ensure their purity and to obtain accurate biological data. The most common purification techniques for these small molecules are:
-
Flash Column Chromatography: This is a widely used technique for the purification of reaction intermediates and final products on a laboratory scale. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, especially for biological testing, prep-HPLC is the method of choice. Reverse-phase C18 columns are commonly used with gradients of water and acetonitrile or methanol containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
After purification, the identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Common Synthetic Issues
The synthesis of pyrimidine derivatives can sometimes be challenging. Below are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in SNAr Reactions | - Incomplete reaction- Side reactions (e.g., di-substitution)- Steric hindrance | - Increase reaction temperature or time.- Use a stronger base.- For selective mono-substitution, use milder conditions and control stoichiometry.- Consider an alternative synthetic route. |
| Low Yield in Suzuki Coupling | - Catalyst deactivation- Poor quality of boronic acid- Inappropriate base or solvent | - Use a different palladium catalyst and/or ligand.- Ensure the boronic acid is pure and dry.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[6] |
| Formation of Impurities | - Unreacted starting materials- By-products from side reactions- Decomposition of product | - Optimize reaction conditions (temperature, time, stoichiometry).- Ensure all reagents and solvents are pure and dry.- Use a more efficient purification method. |
| Difficulty in Purification | - Similar polarity of product and impurities- Poor solubility of the product | - Try a different eluent system for column chromatography.- Use prep-HPLC for challenging separations.- For poorly soluble compounds, consider recrystallization from a suitable solvent system. |
Conclusion
The pyrimidine scaffold is a remarkably versatile and privileged structure in the design and synthesis of kinase inhibitors. Its ability to mimic the adenine ring of ATP and form key interactions with the kinase hinge region provides a solid foundation for developing potent and selective therapeutic agents. By leveraging a combination of classic and modern synthetic methodologies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, medicinal chemists can efficiently generate diverse libraries of pyrimidine-based compounds for biological screening. A thorough understanding of the structure-activity relationships is paramount for the rational design of new inhibitors with improved efficacy and drug-like properties. The detailed protocols and troubleshooting guide provided herein aim to equip researchers with the practical knowledge needed to successfully synthesize and explore this important class of molecules in the ongoing quest for novel cancer therapies.
References
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed, 34009012. [Link]
-
Li, J., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1765-1772. [Link]
-
Zhang, Y., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Molecules, 27(19), 6296. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. [Link]
-
Adrian, F. J., et al. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 53(17), 6337-6351. [Link]
-
Lamba, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 743. [Link]
-
Wang, X., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1155. [Link]
-
Harikrishnan, H., et al. (2011). Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. Cancer Research, 71(8_Supplement), 3252. [Link]
-
Suresh, G., et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Synthetic Communications, 47(15), 1421-1428. [Link]
-
Konecny, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(23), 7175. [Link]
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). ResearchGate. [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(7), 3028-3044. [Link]
-
Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]
-
Gratz, S. A., et al. (2010). Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. Journal of Biological Chemistry, 285(30), 22996-23006. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]
-
Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Global ETD. [Link]
-
Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 13(17), 2825-2829. [Link]
-
Flanagan, M. E., et al. (2010). Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. Cancer Research, 70(8_Supplement), 3252. [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. [Link]
-
Sun, C., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126922. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11957-11969. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Li, J., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PubMed Central. [Link]
-
Zhang, Y., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. ResearchGate. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 134-145. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. vixra.org [vixra.org]
- 13. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 14. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Core in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically essential molecules and its remarkable versatility in drug design.[1][2] As a fundamental component of nucleobases, vitamins, and coenzymes, the pyrimidine ring system is well-tolerated biologically, providing a robust framework for interaction with a wide array of enzymatic targets.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.
Within this versatile class of heterocycles, diethyl 5-bromopyrimidine-4,6-dicarboxylate emerges as a particularly valuable building block. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of powerful cross-coupling reactions, while the diethyl dicarboxylate moieties at the 4- and 6-positions offer opportunities for further functionalization or can act as key interacting groups with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this compound in the construction of medicinally relevant compounds.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrN₂O₄ |
| Molecular Weight | 303.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF |
| Melting Point | Not readily available |
The unique arrangement of functional groups on the pyrimidine core dictates its reactivity. The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions, while the ester groups can undergo hydrolysis, amidation, or reduction to introduce further diversity.
Figure 2: Suzuki-Miyaura Coupling Workflow.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like potassium carbonate (2-3 equivalents).
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for the synthesis of many biologically active compounds, including kinase inhibitors and antiviral agents where an amino group is a key pharmacophoric element. [4][5]
Figure 3: Buchwald-Hartwig Amination Workflow.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), the phosphine ligand (e.g., XPhos, 0.04-0.1 equivalents), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add a solution of this compound (1 equivalent) and the desired amine (1.2 equivalents) in an anhydrous, degassed solvent such as toluene.
-
Heat the reaction mixture at 80-110 °C for 8-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two ester groups, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 4- and 6-positions if they are appropriately activated (e.g., as chloro or other good leaving groups). While the bromine at the 5-position is less prone to direct SNAr, this reactivity pathway becomes important for derivatives of the title compound.
Applications in the Synthesis of Bioactive Molecules
Derivatives of this compound are valuable intermediates in the synthesis of a variety of therapeutic agents.
Case Study 1: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. [1][6][7]The pyrimidine scaffold is a common feature in many CDK inhibitors. The 5-substituted pyrimidine core can be elaborated to mimic the purine ring of ATP, leading to potent and selective inhibitors.
For instance, a 5-aryl pyrimidine derivative synthesized via Suzuki-Miyaura coupling of this compound can serve as a core scaffold. Subsequent modification of the ester groups, for example, through amidation, can introduce functionalities that enhance binding to the CDK active site.
| Derivative Class | Target | Representative IC₅₀ |
| 5-Aryl-pyrimidine-4,6-dicarboxamides | CDK2/cyclin A | Sub-micromolar |
| 5-Anilino-pyrimidine-4,6-dicarboxylates | CDK7 | Nanomolar |
Case Study 2: Development of Antiviral Agents
Pyrimidine nucleoside analogues are a well-established class of antiviral drugs. [8][9]this compound can be utilized as a starting material for the synthesis of novel non-nucleoside antiviral agents. For example, the bromine at the 5-position can be displaced by various nucleophiles to introduce side chains that interfere with viral enzymes.
Furthermore, the pyrimidine-4,6-dicarboxylate scaffold itself has been explored for its potential as an inhibitor of viral polymerases and other essential viral enzymes. [10]
| Derivative Type | Viral Target | Reported Activity |
|---|---|---|
| 5-Thioalkyl-pyrimidine-4,6-dicarboxylates | Influenza Neuraminidase | Moderate Inhibition |
| 5-(Heteroaryl)-pyrimidine-4,6-dicarboxylates | Hepatitis C Virus (HCV) NS5B Polymerase | Promising Hits in HTS |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategic combination of a reactive bromine atom and two ester functionalities on an electron-deficient pyrimidine core provides a powerful platform for the synthesis of diverse libraries of compounds. The application of modern cross-coupling and substitution chemistries to this scaffold enables the efficient construction of novel kinase inhibitors, antiviral agents, and other potential therapeutics. This application note provides a foundational guide for harnessing the synthetic potential of this valuable intermediate in the pursuit of new and effective medicines.
References
-
Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 17(8), 9031–9045. [Link]
-
Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2014). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic & Medicinal Chemistry, 22(21), 5899–5910. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Gulea, M., & Timofei, S. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3653. [Link]
-
Hassan, G. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][6][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948-1965. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 246, 115001. [Link]
-
El-Shehry, M. F., El Telbani, E. M., & Hegab, M. I. (2018). Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. Acta Chimica Slovenica, 65(2), 401-406. [Link]
-
Gulea, M., & Timofei, S. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3653. [Link]
-
Wang, G., et al. (2015). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 58(10), 4335-4346. [Link]
-
Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 19). YouTube. [Link]
-
Zhang, L., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. European Journal of Medicinal Chemistry, 238, 114459. [Link]
-
El-Sayed, N. F., & Abdel-Aziz, M. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 353-376. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health. [Link]
-
Ligand synthesis. Diethyl 4-bromopyridine-2,6-dicarboxylate. (2015). The Royal Society of Chemistry. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine. (n.d.).
- Process for the preparation of 4, 6- dihydroxypyrimidine. (n.d.).
- Process for making 4,6-dihydroxypyrimidine. (n.d.).
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. [Link]
- Synthesis of diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxyl
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 243-251. [Link]
-
4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). MDPI. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2022). ACS Publications. [Link]
-
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2013). National Institutes of Health. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
-
Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. (2024). Scientific Reports, 14(1), 10839. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(15), 4562-4570. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry, 16(11), 849-866. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Diethyl 5-bromopyrimidine-4,6-dicarboxylate in the Synthesis of Advanced Metal-Organic Frameworks
Introduction: A Functional Linker for Tailored MOF Architectures
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. The judicious selection of organic linkers is paramount in the design of MOFs with desired properties for applications ranging from gas storage and catalysis to drug delivery.[1] Diethyl 5-bromopyrimidine-4,6-dicarboxylate, and its corresponding dicarboxylic acid, is a highly promising linker for the synthesis of sophisticated MOF architectures. Its unique chemical features—a nitrogen-rich pyrimidine core, strategically positioned carboxylate groups, and a reactive bromo substituent—offer a trifecta of functionalities for creating novel materials.
The pyrimidine ring provides a distinct coordination environment compared to more common benzene-based linkers, influencing the resulting framework topology and introducing basic sites that can enhance selective gas adsorption, particularly of CO2.[2][3] The dicarboxylate groups at the 4 and 6 positions provide the necessary connectivity to build robust, multidimensional frameworks.[4] Crucially, the bromine atom at the 5-position serves as a versatile synthetic handle for post-synthetic modification (PSM), allowing for the covalent attachment of additional functional groups after the MOF has been assembled.[5][6] This capability opens the door to fine-tuning the MOF's properties for specific applications, such as targeted drug delivery or heterogeneous catalysis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in MOF synthesis. We will delve into the design principles, provide detailed experimental protocols, and discuss the potential applications of the resulting functionalized MOFs.
Design Principles and Mechanistic Insights
The use of a pyrimidine-based dicarboxylate linker introduces several key design considerations. The nitrogen atoms in the pyrimidine ring can act as additional coordination sites or as Lewis basic centers, influencing the formation of the secondary building units (SBUs) and the overall framework topology. This can lead to novel network structures with unique pore environments.
The bromine substituent is a key feature for post-synthetic modification. PSM is a powerful technique for introducing functionalities that might not be stable under the conditions of MOF synthesis.[1] The carbon-bromine bond on the pyrimidine ring can participate in a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of organic moieties. This enables the precise engineering of the chemical environment within the MOF's pores.
Experimental Protocols
While the direct use of this compound is an emerging area, we can adapt established protocols for similar pyrimidine-based linkers. The following protocols are based on the successful synthesis of a lead-based MOF with pyrimidine-4,6-dicarboxylate (pmdc) and provide a robust starting point.[4] It is important to note that the diethyl ester will likely be hydrolyzed in situ to the dicarboxylate under solvothermal conditions, or the corresponding 5-bromopyrimidine-4,6-dicarboxylic acid can be used directly.
Protocol 1: Solvothermal Synthesis of a Pyrimidine-Based MOF
This protocol describes a typical solvothermal synthesis of a MOF using a pyrimidine-dicarboxylate linker.
Materials:
-
This compound or 5-bromopyrimidine-4,6-dicarboxylic acid
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Lead(II) nitrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the chosen solvent (e.g., 15 mL of DMF).
-
In a separate vial, dissolve the this compound (e.g., 0.5 mmol) in the same solvent.
-
Combine the two solutions in the Teflon liner of a 25 mL autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (typically between 80-150 °C) for a specified time (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for several hours, repeating the process 2-3 times.
-
Dry the crystals under vacuum to activate the MOF.
Protocol 2: Post-Synthetic Modification of the Brominated MOF
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to functionalize the bromo-substituent on the pyrimidine linker within the MOF structure.
Materials:
-
The synthesized brominated pyrimidine-based MOF
-
A boronic acid derivative (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of DMF and water)
Procedure:
-
Activate the brominated MOF by heating under vacuum to remove any guest molecules from the pores.
-
In a round-bottom flask, suspend the activated MOF (e.g., 100 mg) in the solvent mixture.
-
Add the boronic acid derivative (e.g., 3-5 equivalents relative to the bromo-sites in the MOF).
-
Add the base (e.g., 3-5 equivalents).
-
Degas the suspension by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for 24-48 hours.
-
After cooling to room temperature, collect the modified MOF by centrifugation or filtration.
-
Wash the product extensively with the reaction solvent and then with a more volatile solvent to remove any residual reagents and byproducts.
-
Dry the functionalized MOF under vacuum.
Data Presentation
The following table summarizes typical synthesis conditions and expected outcomes for a pyrimidine-based MOF, based on literature precedents.[4][7]
| Parameter | Condition | Expected Outcome |
| Synthesis Method | Solvothermal | Crystalline MOF powder or single crystals |
| Metal Source | Pb(NO3)2 | Formation of a lead-based MOF |
| Linker | Pyrimidine-4,6-dicarboxylic acid | Incorporation of the pyrimidine linker into the framework |
| Solvent | Solvent-free or DMF/Ethanol | Influences crystal size and morphology |
| Temperature | 150 °C | Promotes crystal growth |
| Time | 48 hours | Allows for completion of the self-assembly process |
| Activation | Solvent exchange and vacuum drying | Removal of guest molecules to achieve porosity |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and post-synthetic modification of a MOF using this compound.
Caption: Workflow for the synthesis of a brominated pyrimidine MOF and its subsequent functionalization via post-synthetic modification.
Characterization of the Synthesized MOFs
A thorough characterization is essential to confirm the successful synthesis and functionalization of the MOF.
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and to track the changes in the vibrational modes after post-synthetic modification.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which guest molecules are removed.
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the digested MOF can confirm the integrity of the linker and the success of post-synthetic modification.
Applications in Research and Drug Development
The unique features of MOFs derived from this compound open up a range of potential applications:
-
Selective Gas Storage and Separation: The nitrogen-rich pyrimidine core can enhance the affinity for CO2, making these MOFs promising candidates for carbon capture applications.[2]
-
Heterogeneous Catalysis: The pyrimidine nitrogens can act as basic catalytic sites. Furthermore, post-synthetic modification can be used to introduce other catalytically active moieties.[8][9]
-
Luminescent Sensing: Pyrimidine-based linkers have been shown to produce luminescent MOFs, which can be explored for sensing applications.[4][10]
-
Targeted Drug Delivery: The bromo-functional group provides a versatile platform for the attachment of targeting ligands or stimuli-responsive gates. This allows for the development of sophisticated drug delivery systems that can release their payload at a specific site of action, improving therapeutic efficacy and reducing side effects.
Conclusion
This compound is a strategically designed linker that offers significant potential for the synthesis of advanced Metal-Organic Frameworks. Its pyrimidine core, dicarboxylate connectivity, and reactive bromo-substituent provide a powerful combination for creating novel, functional materials. The ability to perform post-synthetic modification on the bromine site is particularly advantageous for tailoring the properties of the MOF for specific applications in catalysis, gas separation, and, most notably, for the development of next-generation drug delivery systems. The protocols and design principles outlined in this application note provide a solid foundation for researchers to explore the exciting possibilities offered by this versatile building block.
References
-
Razquin Bobillo, L., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Crystals, 13(10), 1490. [Link]
-
Seo, J., et al. (2007). Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry, 46(21), 8485-8487. [Link]
-
Request PDF. (2025). Topologies of Metal-Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. ResearchGate. [Link]
-
Dalton Transactions. (2015). Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. RSC Publishing. [Link]
-
ADDI. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. [Link]
-
An, J., et al. (2010). High and Selective CO2 Uptake in a Cobalt Adeninate Metal−Organic Framework Exhibiting Pyrimidine- and Amino-Decorated Pores. Journal of the American Chemical Society, 132(38), 13268-13270. [Link]
-
Jin, J., et al. (2022). Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material. Chemical Communications, 58(56), 7751-7754. [Link]
-
ResearchGate. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. [Link]
-
ResearchGate. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. [Link]
-
Cepeda, J., et al. (2012). Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry, 51(14), 7875-7888. [Link]
-
Request PDF. (2024). Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction. ResearchGate. [Link]
-
Deria, P., et al. (2017). Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications. Accounts of Chemical Research, 50(5), 1215-1224. [Link]
-
ResearchGate. (2017). Postsynthetic exchange in UiO-66 series MOFs. a)... [Link]
-
ResearchGate. (2015). Crystal structures and schematic representations of MOFs [Zn2(dicarboxylate)2(NI‐bpy‐44)]⋅x DMF⋅y H2O (1–5). [Link]
-
ResearchGate. (2012). Synthesis and post-synthetic modification of metal-organic frameworks. [Link]
-
Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 39(11), 4005-4017. [Link]
-
Diva, T. N., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]
-
ResearchGate. (2016). Catalytic Applications of Metal-Organic Frameworks. [Link]
-
OICC Press. (2016). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. [Link]
-
Rieth, A. J., et al. (2019). Simplifying the Synthesis of Metal-Organic Frameworks. Accounts of Chemical Research, 52(10), 2890-2900. [Link]
-
PubMed. (2024). Hybrid Metal-Organic Frameworks (MOFs) for Various Catalysis Applications. [Link]
-
Request PDF. (2022). Functional metal–organic frameworks for catalytic applications. ResearchGate. [Link]
-
Diva, T. N., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
Yaghi, O. M. (2021). Design of MOFs with Absolute Structures: A Case Study. Chimia, 75(12), 1038-1042. [Link]
-
ResearchGate. (2011). Synthesis and Characterization of the Interpenetrated MOF-5. [Link]
-
Zhao, W., et al. (2014). Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid: syntheses, crystal structures and photoluminescence properties. CrystEngComm, 16(28), 6345-6357. [Link]
-
Lu, W., et al. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561-5593. [Link]
Sources
- 1. Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hybrid Metal-Organic Frameworks (MOFs) for Various Catalysis Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology [addi.ehu.es]
Application Note & Protocol: Diethyl 5-bromopyrimidine-4,6-dicarboxylate as a Versatile Ligand for Advanced Metal-Organic Frameworks
Introduction: The Strategic Advantage of a Brominated Pyrimidine Ligand in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the pharmaceutical sciences as advanced drug delivery systems.[1][2][3] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties. The choice of the organic ligand is paramount in dictating the final architecture and functionality of the MOF.[1]
This application note introduces Diethyl 5-bromopyrimidine-4,6-dicarboxylate as a highly promising ligand for the synthesis of novel MOFs with enhanced properties. The pyrimidine core, with its two nitrogen atoms, offers strong coordination sites for metal ions. The two carboxylate groups provide the necessary connectivity to build robust, multidimensional frameworks.[4] The strategic inclusion of a bromine atom at the 5-position of the pyrimidine ring is not a trivial modification; it is a deliberate design choice to impart specific functionalities to the resulting MOF. The presence of the bromine substituent can influence the electronic properties of the framework, potentially enhancing catalytic activity and introducing specific interactions with guest molecules.[5][6] Furthermore, the bromine atom can serve as a handle for post-synthetic modification, allowing for the covalent attachment of other functional groups to tailor the MOF for specific applications, such as targeted drug delivery.[7]
This guide provides a comprehensive overview of the synthesis of the ligand, a detailed protocol for the solvothermal synthesis of a hypothetical, yet representative, MOF using this ligand, and a thorough discussion of the characterization techniques and potential applications, with a focus on drug development.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be approached from its parent, pyrimidine-4,6-dicarboxylic acid. A plausible synthetic route is outlined below, drawing from established methodologies for the synthesis of pyrimidine dicarboxylic acids and their subsequent esterification and bromination.
Workflow for Ligand Synthesis
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol for Ligand Synthesis
Step 1: Synthesis of Pyrimidine-4,6-dicarboxylic acid [8]
-
To a solution of dimethyl pyrimidine-4,6-dicarboxylate (1 equivalent) in methanol, add a 1 N sodium hydroxide solution (excess).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the methanol by rotary evaporation.
-
Acidify the resulting aqueous solution to a pH of 2-3 with 5 N hydrochloric acid.
-
Collect the white precipitate by filtration and wash with distilled water to obtain pyrimidine-4,6-dicarboxylic acid.
Step 2: Esterification
-
Suspend pyrimidine-4,6-dicarboxylic acid (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl pyrimidine-4,6-dicarboxylate.
Step 3: Bromination
-
Dissolve diethyl pyrimidine-4,6-dicarboxylate (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Part 2: Solvothermal Synthesis of a MOF using this compound
The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[9][10][11] This protocol describes the synthesis of a hypothetical zinc-based MOF, designated as Zn-Br-PyDC-MOF , using this compound as the organic linker.
Experimental Workflow for MOF Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metal-Organic Framework (MOF)-Based Drug Delivery: Ingenta Connect [ingentaconnect.com]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Electronic effects of ligand substitution on metal–organic framework photocatalysts: the case study of UiO-66 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-PYRIMIDINE DICARBOXYLIC ACID | 16490-02-1 [chemicalbook.com]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 10. ossila.com [ossila.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of Biologically Active Pyrimidine Derivatives
Introduction: The Central Role of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1] Its prevalence is rooted in its fundamental role as a key component of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine and riboflavin, and coenzymes.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug discovery.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5]
The therapeutic success of pyrimidine-based drugs, such as the anticancer agent Imatinib and the antibacterial Trimethoprim, underscores the versatility of this scaffold.[6][7] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the pyrimidine core.[2] Therefore, the strategic synthesis and functionalization of the pyrimidine ring are critical skills for researchers in drug development.
This guide provides an in-depth overview of key synthetic strategies, offering detailed, field-tested protocols for the construction and elaboration of biologically active pyrimidine derivatives. We will explore both classical multicomponent reactions for core synthesis and modern cross-coupling techniques for lead optimization, explaining the causality behind experimental choices to ensure reproducible and successful outcomes.
Foundational Synthesis: The Biginelli Multicomponent Reaction
One of the most efficient and atom-economical methods for constructing a dihydropyrimidinone (DHPM) core is the Biginelli reaction. First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) under acidic catalysis.[8][9] The resulting DHPMs are valuable intermediates and have shown a range of biological activities, including acting as calcium channel blockers and anti-inflammatory agents.[10]
Principle and Mechanism
The reaction mechanism proceeds through a series of bimolecular condensations.[11] While several pathways have been proposed, a widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[12] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the terminal urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[8][11]
The choice of catalyst is crucial. While traditional methods use strong Brønsted acids like HCl, modern protocols often employ Lewis acids such as Yb(OTf)₃ or milder catalysts to improve yields and broaden the substrate scope.[11]
Visualization of the Biginelli Reaction Workflow
Caption: Workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.
Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (62 mg, 0.1 mmol, 1 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add Yb(OTf)₃ (1 mol%) to the mixture. The use of a mild Lewis acid like Yb(OTf)₃ often leads to higher yields and cleaner reactions compared to traditional strong acids.[11]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: Once the starting materials are consumed, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain a pure, crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50°C overnight.
Expected Outcome: A white to off-white crystalline solid. Yield: 85-95%.
Characterization Data
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ 9.18 (s, 1H, NH), 7.72 (s, 1H, NH), 7.15 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 5.08 (d, 1H, CH), 3.98 (q, 2H, OCH₂), 3.71 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃), 1.09 (t, 3H, CH₂CH₃). |
| ¹³C NMR (DMSO-d₆) | δ 165.8 (C=O, ester), 158.6 (Ar-C), 152.1 (C=O, urea), 148.2 (C=C), 137.4 (Ar-C), 127.6 (Ar-CH), 113.6 (Ar-CH), 99.2 (C=C), 59.1 (OCH₂), 55.0 (OCH₃), 53.8 (CH), 17.9 (CH₃), 14.0 (CH₂CH₃). |
| Mass Spec (ESI+) | m/z 291.13 [M+H]⁺ |
Note: NMR chemical shifts are referenced to the solvent peak and are approximate. Actual values may vary slightly.
Advanced Functionalization: Suzuki-Miyaura Cross-Coupling for SAR Studies
After synthesizing the core pyrimidine scaffold, the next crucial step in drug development is its functionalization to explore Structure-Activity Relationships (SAR). Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for this purpose.[13] This reaction forges a C-C bond between a halogenated (or triflated) pyrimidine and an organoboron reagent (boronic acid or ester), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[14][15]
Principle and Rationale
The Suzuki-Miyaura reaction is favored in pharmaceutical chemistry due to the stability, low toxicity, and commercial availability of boronic acids.[14] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for success and depends on the specific substrates. For electron-deficient heterocycles like pyrimidines, electron-rich phosphine ligands (e.g., XPhos) can be highly effective.[14]
Visualization of the Suzuki Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-chloropyrimidine
Materials:
-
2,4-Dichloropyrimidine (1.49 g, 10 mmol)
-
Phenylboronic acid (1.34 g, 11 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv.)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
-
Schlenk flask or similar reaction vessel, condenser, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the Schlenk flask, add 2,4-dichloropyrimidine (10 mmol), phenylboronic acid (11 mmol), and potassium carbonate (20 mmol).
-
Catalyst Addition: Briefly remove the stopper and add Pd(PPh₃)₄ (2 mol%). Immediately re-establish the inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The aqueous base is essential for activating the boronic acid for transmetalation.
-
Reaction: Heat the mixture to 80-90°C with stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours. Site-selectivity is generally high, with coupling occurring preferentially at the more reactive C4 position over the C2 position in dichloropyrimidines.[16]
-
Work-up: Cool the reaction to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.
Expected Outcome: A white to pale yellow solid. Yield: 75-90%.
Modern Synthetic Approaches: Microwave-Assisted Synthesis
To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has become a valuable tool.[17] Microwave energy efficiently heats the reaction mixture through dipolar polarization and ionic conduction, leading to rapid and uniform heating that can dramatically shorten reaction times from hours to minutes.[18][19] Both the Biginelli and Suzuki reactions are well-suited for microwave conditions.
Principle: Polar molecules in the reaction mixture align with the oscillating electric field of the microwave radiation. This rapid re-alignment generates heat internally and efficiently.[17] Reactions are typically run in sealed vessels, allowing for temperatures to be reached that are well above the solvent's boiling point, further accelerating the reaction rate.[19]
Comparative Data: Conventional vs. Microwave Synthesis
| Reaction | Method | Time | Yield (%) | Reference |
| Biginelli Reaction | Conventional Heating | 3-8 hours | 85-95% | [11] |
| Biginelli Reaction | Microwave Irradiation | 3-5 minutes | 90-98% | [20] |
| Suzuki Coupling | Conventional Heating | 6-12 hours | 75-90% | [15] |
| Suzuki Coupling | Microwave Irradiation | 15-30 minutes | 80-95% | [14] |
Characterization and Quality Control
Unambiguous structural confirmation of synthesized pyrimidine derivatives is essential. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation, providing detailed information about the proton and carbon framework.[21][22]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural clues.[22][23]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., C=O, N-H, C-Cl) present in the molecule.[24]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion and Outlook
The synthesis of biologically active pyrimidine derivatives is a dynamic and evolving field. The classical Biginelli reaction remains a robust method for constructing the core DHPM scaffold, while modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provide unparalleled access to a diverse chemical space for lead optimization. The integration of enabling technologies such as microwave synthesis further enhances the efficiency of these processes. By understanding the principles behind these synthetic methods and adhering to rigorous protocols for execution and characterization, researchers can effectively generate novel pyrimidine-based compounds for the discovery of next-generation therapeutics.
References
- Synthesis and Biological Activities of Some Pyrimidine Deriv
-
Biginelli reaction - Wikipedia. (URL: [Link])
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
-
Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])
-
BIGINELLI REACTION | PPT. (URL: [Link])
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (URL: [Link])
-
A review on pyrimidine‐based derivatives: Synthesis and their biological application. (URL: [Link])
-
An overview on synthesis and biological activity of pyrimidines - SciSpace. (URL: [Link])
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (URL: [Link])
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. (URL: [Link])
-
Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. - ResearchGate. (URL: [Link])
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (URL: [Link])
-
IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... - RSC Advances (RSC Publishing). (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (URL: [Link])
-
Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics | Accounts of Chemical Research. (URL: [Link])
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (URL: [Link])
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
PART - 1 INTRODUCTION - BS Publications. (URL: [Link])
Sources
- 1. scispace.com [scispace.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. BIGINELLI REACTION | PPT [slideshare.net]
- 10. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. bspublications.net [bspublications.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives as EGFR Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a six-membered aromatic heterocycle containing two nitrogen atoms, a structure of profound significance in medicinal chemistry.[1][2] Its prevalence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—underscores its inherent biocompatibility.[2] This, coupled with its versatile chemical properties, has established the pyrimidine scaffold as a "privileged structure" in drug design.[1] The nitrogen atoms at positions 1 and 3 can act as both hydrogen bond donors and acceptors, facilitating robust and specific interactions with biological targets.[1] Furthermore, the pyrimidine ring is amenable to substitution at multiple positions, allowing for the meticulous tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize off-target effects.[1][2]
One of the most successful applications of the pyrimidine scaffold has been in the development of protein kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Pyrimidine derivatives often act as ATP-competitive inhibitors, mimicking the adenine ring of ATP to bind within the kinase's ATP-binding pocket, thereby blocking the phosphorylation of downstream substrates.[4][5]
This application note will provide a detailed guide for researchers, scientists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of pyrimidine derivatives, with a specific focus on their development as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][4] We will explore the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and present data in a clear, actionable format.
The Target: Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, including NSCLC, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[1][4] The binding of ligands like Epidermal Growth Factor (EGF) to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[1][6] This initiates a cascade of downstream signaling pathways, principally the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which drive tumorigenesis.[7]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors
A systematic SAR study involves synthesizing a library of analogues with specific structural modifications and evaluating their impact on biological activity. This allows for the identification of key pharmacophoric features and the optimization of lead compounds. Here, we present a case study based on the work of Hassaballah et al. (2024), who synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their EGFR inhibitory activity.[3]
Data Presentation: In Vitro EGFR Tyrosine Kinase Inhibitory Activity
The inhibitory potential of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50) against EGFR. The results for a selection of these compounds are summarized below.
| Compound ID | R1 | R2 | EGFR IC50 (µM)[3] |
| 4 | H | H | 0.054 |
| 15 | H | CN | 0.135 |
| 16 | Imidazole | CN | 0.034 |
Interpretation of SAR Data
The data reveals critical insights into the structural requirements for potent EGFR inhibition by this scaffold:
-
Core Scaffold: The pyrazolo[3,4-d]pyrimidine core serves as an effective hinge-binding motif, mimicking the adenine of ATP and forming crucial hydrogen bonds in the kinase active site.[3]
-
Substitution at R1: The introduction of an imidazole ring at the R1 position (compound 16 ) resulted in a significant increase in potency compared to the unsubstituted analogue (compound 15 ). This suggests that the imidazole moiety may be forming additional favorable interactions within the ATP-binding pocket.[3]
-
Substitution at R2: The presence of a cyano group at the R2 position (compound 15 ) led to a decrease in activity compared to the unsubstituted compound 4 . This indicates that a bulky or electron-withdrawing group at this position may be detrimental to binding.[3]
These observations provide a clear rationale for the next steps in the drug discovery process. Future synthetic efforts could focus on exploring a wider range of substituents at the R1 position to further enhance potency, while maintaining a hydrogen or a small, non-polar group at the R2 position.
Experimental Protocols
Reproducible and robust protocols are the foundation of any successful SAR study. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative pyrimidine derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Derivative
This protocol is adapted from the general procedures described by Hassaballah et al. (2024) for the synthesis of their pyrazolo[3,4-d]pyrimidine series.[3]
Objective: To synthesize a 2,4-disubstituted pyrimidine derivative for biological testing.
Materials:
-
Starting pyrazolo[3,4-d]pyrimidine core
-
Appropriate aryl halide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting pyrazolo[3,4-d]pyrimidine core (1.0 eq), the aryl halide (1.2 eq), Cs2CO3 (2.0 eq), Xantphos (0.2 eq), and Pd2(dba)3 (0.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture at reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the use of the Promega ADP-Glo™ Kinase Assay, a luminescent ADP detection assay, to measure the inhibitory activity of the synthesized pyrimidine derivatives against EGFR.[8][9]
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first terminated and the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.[8][9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
ATP
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in DMSO. Then, dilute them in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a white, opaque plate, add the kinase reaction buffer, the EGFR kinase, and the test compound or DMSO vehicle control.
-
Initiate Reaction: Add the kinase substrate and ATP to initiate the reaction. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Detection: Add a double volume of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[9]
-
Measure Luminescence: Read the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for Pyrimidine-Based SAR Studies
A successful SAR campaign follows a logical and iterative workflow, from initial design to the identification of optimized lead compounds.
Caption: Iterative Workflow for SAR Studies.
Conclusion: A Pathway to Novel Therapeutics
The pyrimidine scaffold remains a remarkably fruitful and enduring platform in the quest for novel therapeutic agents.[2] Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry.[1] By employing a systematic and iterative approach to SAR studies, as outlined in these application notes, researchers can efficiently navigate the complex landscape of drug discovery. The detailed protocols provided for synthesis and biological evaluation serve as a robust foundation for these endeavors, enabling the rational design and optimization of potent and selective kinase inhibitors. The case study of pyrimidine-based EGFR inhibitors highlights the power of this approach to address critical unmet medical needs, such as overcoming drug resistance in cancer therapy.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 435-453. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 916499. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Retrieved from [Link]
-
Zhang, D., Yan, Y., Jin, G., Liu, B., Ma, X., Han, D., & Zhang, H. (2022). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-849. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1-19. [Link]
Sources
- 1. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 3. japsonline.com [japsonline.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Diethyl 5-bromopyrimidine-4,6-dicarboxylate in the Synthesis of Anticancer Agents
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant portion of clinically approved anticancer drugs.[1][2][3] Its prevalence is largely due to its structural similarity to the nucleobases of DNA and RNA, allowing it to interact with a multitude of biological targets.[1][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Diethyl 5-bromopyrimidine-4,6-dicarboxylate, a versatile and highly functionalized starting material for the synthesis of novel pyrimidine-based anticancer agents. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind the experimental design, with a focus on creating potent kinase inhibitors.
The Pyrimidine Scaffold: A Cornerstone of Cancer Drug Discovery
The pyrimidine ring is a fundamental building block in the design of small-molecule anticancer agents.[1][2] Its ability to act as a bioisostere for purine systems allows pyrimidine derivatives to function as competitive inhibitors for a wide range of enzymes, particularly protein kinases, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[1][2][3]
Many FDA-approved kinase inhibitors are built upon the pyrimidine framework, where specific substitutions on the ring enable hydrogen bonding interactions within the ATP-binding pocket of the target kinase, leading to potent and often selective inhibition.[4] The development of novel pyrimidine derivatives with improved efficacy, selectivity, and pharmacokinetic profiles remains a high-priority area in oncology research.[3]
This compound: A Strategic Intermediate
This compound is an exceptionally useful building block for constructing diverse libraries of potential anticancer compounds. Its structure offers three distinct points for chemical modification:
-
The C5-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the direct and efficient installation of a wide variety of aryl, heteroaryl, or alkynyl groups, which is critical for exploring the structure-activity relationship (SAR) of the final compounds.[5][6] The nature of the substituent at the C5 position can significantly influence the compound's interaction with the target protein.[5]
-
The C4 and C6 Diethyl Carboxylate Groups: These ester functionalities can be readily hydrolyzed to the corresponding carboxylic acids or converted into amides. This allows for the introduction of additional pharmacophoric features or points of attachment for solubility-enhancing groups or linkers for PROTACs (PROteolysis TArgeting Chimeras).
The strategic combination of these reactive sites allows for a modular and highly efficient approach to synthesizing complex pyrimidine derivatives.
Caption: Synthetic utility of this compound.
Core Synthetic Protocols
The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to empower researchers to adapt these methods to their specific synthetic targets.
Protocol 1: Synthesis of 5-Aryl Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbons.[7][8] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Caption: General scheme for Suzuki-Miyaura cross-coupling reaction.
A. Materials and Equipment
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
B. Step-by-Step Methodology
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyrimidine starting material. Potassium carbonate is a crucial base for the transmetalation step in the catalytic cycle.[7]
-
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a starting material concentration of approximately 0.1 M.
-
Rationale: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing the solvents by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C-Br bond and the appearance of new aromatic signals are key indicators of a successful reaction.
Structure-Activity Relationship (SAR) and Biological Evaluation
The derivatives synthesized from this compound are frequently evaluated for their anticancer activity. A common initial screening is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[10][11] Compounds are typically tested against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and PC3 (prostate).[6][12][13]
The data below, compiled from literature sources, illustrates how modifications at the C5 position of the pyrimidine ring can dramatically impact anticancer potency.
| Compound ID | C5-Substituent | Target Kinase(s) | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Cmpd-1 | 4-Methoxyphenyl | CDK9 | HCT-116 | 0.09 | [5] |
| Cmpd-2 | 3-Aminosulfonylphenyl | Pan-CDK | HCT-116 | <0.01 | [5] |
| Cmpd-3 | Thiazol-5-yl | CDK9 | HCT-116 | 0.04 | [5] |
| Cmpd-4 | 3,4,5-Trimethoxystyryl | N/A | A549 | 2.38 | [14] |
| Cmpd-5 | 4-Fluorophenyl | EGFR | A549 | 1.40 | [15] |
This table is a representative summary. Experimental conditions may vary between sources.
SAR Insights:
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aryl ring at the C5-position can modulate the electronic properties of the entire molecule, affecting its binding affinity to the target.[10]
-
Steric Bulk: The size and shape of the C5-substituent are critical. Bulky groups may enhance binding by occupying specific hydrophobic pockets in the kinase active site, but excessively large groups can cause steric clashes.[5]
-
Hydrogen Bonding: Introducing groups capable of hydrogen bonding (e.g., amides, sulfonamides) can form key interactions with amino acid residues in the target protein, significantly increasing potency.[5]
Conclusion
This compound stands out as a high-value, versatile intermediate for the synthesis of novel anticancer agents. Its strategically placed reactive handles enable the efficient construction of diverse chemical libraries through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. By systematically modifying the C5-position and the C4/C6 carboxylate groups, researchers can fine-tune the pharmacological properties of the resulting compounds, paving the way for the discovery of next-generation pyrimidine-based therapeutics.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. Available at: [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. Available at: [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. NIH. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
-
Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. PubMed. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. Available at: [Link]
-
Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. PMC - NIH. Available at: [Link]
-
Vol 24, No 7 (2024) - Anti-Cancer Agents in Medicinal Chemistry. Bentham Science. Available at: [Link]
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. PMC - NIH. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Available at: [Link]
-
Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]
-
Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. PubMed. Available at: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines by 6-endo-dig cyclization of Sonogashira products and halolactonizations with Cu salts/NXS. Preliminary antitumor evaluation. ResearchGate. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
(PDF) Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activities. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciensage.info [sciensage.info]
- 11. mdpi.com [mdpi.com]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Diethyl 5-bromopyrimidine-4,6-dicarboxylate as a Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, threatening to return us to a pre-antibiotic era.[1] This crisis necessitates the urgent discovery of novel antimicrobial agents with diverse mechanisms of action.[1][2] The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Its inherent biocompatibility and versatile chemical nature make it an exceptional starting point for designing new therapeutics, including potent antimicrobial compounds.[5][6]
This document provides a detailed technical guide on the application of Diethyl 5-bromopyrimidine-4,6-dicarboxylate , a highly functionalized and versatile building block, for the discovery and early-stage development of new antimicrobial agents. We will explore its use in synthesis, detail robust protocols for antimicrobial and cytotoxicity screening, and discuss the interpretation of results for lead candidate identification.
Chemical Profile: this compound
This starting material is strategically designed for chemical diversification. The bromine atom at the C5 position serves as a versatile handle for cross-coupling reactions, while the two diethyl ester groups at C4 and C6 are amenable to modification, such as amidation, allowing for the exploration of a vast chemical space.
| Property | Value | Source |
| IUPAC Name | 4,6-diethyl 5-bromopyrimidine-4,6-dicarboxylate | [7] |
| CAS Number | 1820687-49-7 | [7] |
| Molecular Formula | C₁₀H₁₁BrN₂O₄ | [7] |
| Molecular Weight | 303.11 g/mol | [7] |
| Purity | >95% (Typical) | [7] |
| Appearance | White to off-white solid | N/A |
| Canonical SMILES | CCOC(=O)C1=NC=NC(C(=O)OCC)=C1Br | [7] |
Application I: Synthesis of Novel Antimicrobial Candidates
Principle and Rationale
The core strategy is to use this compound as a central scaffold and introduce chemical diversity at key positions. The C5-bromo position is ideal for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These additions can significantly influence the compound's steric and electronic properties, which are critical for binding to biological targets.[8] The C4 and C6 ester groups can be converted to amides to improve solubility, introduce new hydrogen bond donors/acceptors, or append other functional groups. This multi-pronged approach allows for the systematic development of a compound library for structure-activity relationship (SAR) studies.[9]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of a phenyl group at the C5 position, a common first step in exploring the therapeutic potential of the scaffold.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) in a small amount of anhydrous toluene. Allow to stir for 15 minutes.
-
Scientist's Note: Pre-mixing the palladium source and the ligand allows for the in-situ formation of the active catalytic species, which is crucial for reaction efficiency.
-
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water to the main reaction flask.
-
Initiation: Add the catalyst mixture to the main flask.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired Diethyl 5-phenylpyrimidine-4,6-dicarboxylate.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
Application II: In Vitro Antimicrobial Susceptibility Testing
Principle and Rationale
Once novel derivatives are synthesized, the primary goal is to determine their antimicrobial efficacy. The gold-standard method is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that prevents visible microbial growth.[11][12] This quantitative measure is fundamental for comparing the potency of different derivatives and benchmarking them against existing antibiotics.[13] Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be assessed to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized pyrimidine derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Multichannel pipette
Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh agar plate. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Scientist's Note: This final inoculum concentration is critical. Too high a concentration can lead to falsely elevated MIC values, while too low a concentration can make results difficult to interpret.
-
-
Compound Dilution Series: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock test compound (in CAMHB) to the first well of a row and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).[14]
-
Controls Setup (Essential for Validation):
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the diluted inoculum (no compound).
-
Sterility Control: A well containing 200 µL of CAMHB only (no bacteria, no compound).
-
Reference Control: A row dedicated to a serial dilution of a known antibiotic to validate the assay against quality control (QC) strains.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[14]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.[15]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤1-2 colonies).
Application III: Preliminary Safety & Selectivity Assessment
Principle and Rationale
A promising antimicrobial agent must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal harmful effects on host cells.[16] A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in the drug discovery workflow.[16][17] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a reliable indicator of cell viability.[18]
Protocol: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with cells treated with medium only (vehicle control, 100% viability) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.
-
Scientist's Note: During this step, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16]
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).[18]
Data Interpretation and Decision Making
The ultimate goal is to identify compounds with high potency against bacteria and low toxicity to mammalian cells. This is quantified using the Selectivity Index (SI) .
Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the bacterial target and is a key indicator of a promising lead compound.
| Compound ID | MIC vs. S. aureus (µg/mL) | MBC vs. S. aureus (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI) |
| Derivative 1 | 4 | 8 | >128 | >32 |
| Derivative 2 | 32 | >64 | 95 | ~3 |
| Ciprofloxacin | 0.5 | 1 | 50 | 100 |
Data in this table is illustrative. A compound like "Derivative 1" with a high SI would be prioritized for further development.
Visualizing the Development Workflow & Potential Mechanisms
Workflow for Novel Antimicrobial Discovery
The entire process, from synthesis to evaluation, can be visualized as a structured workflow.
Caption: General workflow for developing novel pyrimidine-based antimicrobials.
Potential Mechanism of Action: DHFR Inhibition
Many pyrimidine-based antimicrobials function by inhibiting essential bacterial enzymes that are absent or structurally different in humans.[6] One well-documented target is Dihydrofolate Reductase (DHFR), an enzyme critical for nucleotide synthesis.[4][19]
Caption: Inhibition of bacterial DHFR by a pyrimidine derivative.
References
-
Review on Antimicrobial Activity of Pyrimidine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available at: [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. Available at: [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health (NIH). Available at: [Link]
-
A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Bentham Science. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad Nacional Autónoma de México. Available at: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Available at: [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. Scilit. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). Available at: [Link]
-
Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. MDPI. Available at: [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Available at: [Link]
-
Pyrimidine-Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. RSC Publishing. Available at: [Link]
-
Crystal structure, conformation and vibrational characteristics of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) – A new pharmaceutical cure. Arabian Journal of Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. ResearchGate. Available at: [Link]
- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
-
Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. PubMed. Available at: [Link]
-
Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available at: [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]
-
In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]
-
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. Available at: [Link]
-
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. Available at: [Link]
-
Crystal structure, conformation and vibrational characteristics of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) - A new pharmaceutical cure. ResearchGate. Available at: [Link]
-
Crystal structure of diethyl 2-(4-bromophenyl)-1,3-dioxane-5,5-dicarboxylate, C 16 H 19 BrO 6. ResearchGate. Available at: [Link]
Sources
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. woah.org [woah.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, and mastering their synthesis is crucial for the timely advancement of research projects.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical approach involves the formation of the pyrimidine ring followed by bromination. The pathway can be visualized as follows:
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential challenges at each stage of the synthesis.
Part 1: Synthesis of Diethyl pyrimidine-4,6-dicarboxylate (The Precursor)
Question 1: I am having trouble with the initial reaction of diethyl malonate. The reaction is sluggish and the yield of diethyl 2-(ethoxymethylene)malonate is low. What could be the issue?
Answer:
This is a common hurdle. The reaction between diethyl malonate and triethyl orthoformate, typically facilitated by acetic anhydride, requires careful control of conditions. Here are the key factors to consider:
-
Purity of Reagents: Ensure that all your starting materials are of high purity and, crucially, anhydrous. Moisture can hydrolyze acetic anhydride and triethyl orthoformate, significantly impeding the reaction.
-
Reaction Temperature and Time: This condensation reaction often requires elevated temperatures to proceed at a reasonable rate.[3] A typical procedure involves heating the mixture.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating will result in a low conversion rate.
-
Catalyst: While some procedures run without an explicit catalyst, the use of a mild acid catalyst like zinc chloride can sometimes improve the reaction rate.[3] However, be cautious as stronger acids can lead to unwanted side reactions.
Troubleshooting Workflow: Low Yield in Step 1
Caption: Decision tree for troubleshooting low yields in the formation of diethyl 2-(ethoxymethylene)malonate.
Question 2: During the cyclization with formamidine acetate to form the pyrimidine ring, I get a complex mixture of products and a low yield of the desired diethyl pyrimidine-4,6-dicarboxylate. What are the likely side reactions?
Answer:
The cyclization step is critical and can be prone to several side reactions if not properly controlled. The most common issues include:
-
Incomplete Reaction: Similar to the first step, ensure your reagents are pure and the reaction conditions (temperature and time) are appropriate for the chosen solvent. This reaction is often carried out in ethanol with a base like sodium ethoxide.
-
Hydrolysis of Esters: If there is moisture in your reaction, or during the workup, the diethyl ester groups can be hydrolyzed to the corresponding carboxylic acids. This can complicate purification.
-
Side Reactions of Formamidine: Formamidine itself can be unstable. It's often generated in situ or used as a salt (e.g., acetate or hydrochloride) for better stability.[4][5]
| Parameter | Recommendation | Rationale |
| Base | Use freshly prepared sodium ethoxide. | Commercially available solutions can degrade. Preparing it fresh ensures higher activity and less moisture. |
| Solvent | Use absolute (anhydrous) ethanol. | Prevents hydrolysis of esters and intermediates. |
| Temperature | Maintain a consistent temperature, often reflux. | Ensures a steady reaction rate and minimizes decomposition of sensitive reagents. |
| Work-up | Neutralize carefully and avoid prolonged exposure to strong acids or bases. | Minimizes hydrolysis of the product's ester groups. |
Part 2: Bromination of Diethyl pyrimidine-4,6-dicarboxylate
Question 3: The bromination of my diethyl pyrimidine-4,6-dicarboxylate is not selective, and I am observing multiple brominated species. How can I improve the selectivity for the 5-position?
Answer:
Achieving selective bromination at the 5-position of the pyrimidine ring is a common challenge. The pyrimidine ring is electron-deficient, which can make electrophilic substitution difficult. Here's how to enhance selectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for selective bromination of such activated rings, as it provides a low concentration of bromine in situ. Using elemental bromine (Br₂) can be too reactive and lead to over-bromination or side reactions.[6]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like chloroform or carbon tetrachloride. The presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light can be necessary to facilitate the reaction with NBS.
-
Temperature Control: Perform the reaction at a controlled temperature. Sometimes starting at a lower temperature and gradually warming up can improve selectivity.
-
Stoichiometry: Use a carefully controlled stoichiometry of the brominating agent. A slight excess might be needed to drive the reaction to completion, but a large excess will almost certainly lead to di-brominated or other unwanted products.
Question 4: After bromination, I am having difficulty purifying the final product, this compound. What are the best methods?
Answer:
Purification can indeed be challenging due to the potential for closely related impurities.
-
Crystallization: This is often the most effective method for purifying the final product.[7] You may need to screen several solvent systems to find one that gives good crystals and effectively removes impurities. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Monitor the fractions carefully by TLC.
-
Aqueous Wash: During the workup, washing the organic layer with a solution of sodium thiosulfate can help to remove any unreacted bromine. A wash with a mild base like sodium bicarbonate solution can remove acidic impurities.
Part 3: General and Overarching Issues
Question 5: I am concerned about the possibility of hydrolysis or decarboxylation of my ester groups during the synthesis. When are these side reactions most likely to occur and how can I prevent them?
Answer:
This is an excellent question, as both hydrolysis and decarboxylation are potential pitfalls.
-
Hydrolysis: The diethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[8]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
During workup, neutralize the reaction mixture promptly and avoid prolonged contact with strong aqueous acids or bases.
-
Keep temperatures as low as is practical during aqueous extractions.
-
-
-
Decarboxylation: While less common for this specific molecule under standard conditions, pyrimidine carboxylic acids can undergo decarboxylation, particularly at high temperatures or under harsh pH conditions.[9][10][11] The presence of two ester groups at positions 4 and 6 stabilizes the molecule against decarboxylation. However, if one of the ester groups is hydrolyzed to a carboxylic acid, the resulting compound is more prone to decarboxylation.
-
Prevention:
-
Avoid excessive heating, especially if acidic or basic impurities are present.
-
Purify the intermediates to remove any hydrolyzed byproducts before proceeding to the next step.
-
-
Detailed Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine diethyl malonate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Heat the mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile components under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain diethyl 2-(ethoxymethylene)malonate as a colorless liquid.
Step 2: Synthesis of Diethyl pyrimidine-4,6-dicarboxylate
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
To the sodium ethoxide solution, add formamidine acetate (1.1 eq) and stir until dissolved.
-
Add the diethyl 2-(ethoxymethylene)malonate (1.0 eq) from Step 1 to the reaction mixture.
-
Heat the mixture to reflux for 3-5 hours. A precipitate may form.
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield diethyl pyrimidine-4,6-dicarboxylate.
Step 3: Synthesis of this compound
-
Dissolve diethyl pyrimidine-4,6-dicarboxylate (1.0 eq) in chloroform.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Add a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux for 2-4 hours, or irradiate with a UV lamp at room temperature. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain this compound as a solid.
References
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]
- Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
-
Organic Syntheses. (n.d.). diethyl acetamidomalonate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Available at: [Link]
- Eureka | Patsnap. (n.d.). Preparation method of diethyl aminomalonate hydrochloride.
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
-
MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Available at: [Link]
- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
-
ResearchGate. (n.d.). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Available at: [Link]
-
PubMed. (n.d.). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Available at: [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Available at: [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Available at: [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). Available at: [Link]
-
PubMed. (n.d.). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available at: [Link]
-
PMC - NIH. (n.d.). Malonates in Cyclocondensation Reactions. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
- Google Patents. (n.d.). US5847197A - Process for the preparation of aminomalonic acid ester salts.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Synthesis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | - Diethyl 2-formyl-3-oxosuccinate (or its precursor, diethyl 1,3-acetonedicarboxylate): Verify purity by ¹H NMR. Impurities can interfere with the initial condensation. Consider redistillation or recrystallization if necessary. - Urea/Thiourea: Use high-purity, dry urea or thiourea. Moisture can hinder the cyclization reaction. |
| Inefficient Cyclization | - Reaction Temperature: The condensation reaction to form the pyrimidine ring is temperature-sensitive. Ensure the reaction is maintained at the optimal temperature, typically refluxing in ethanol.[1] - Base Catalyst: The choice and amount of base (e.g., sodium ethoxide) are critical. Ensure the base is freshly prepared or properly stored to maintain its activity. Use stoichiometric amounts as excess base can lead to side reactions. |
| Ineffective Bromination | - Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine. Ensure the NBS is of high purity and stored in a desiccator. - Reaction Conditions: The bromination step should be carried out in a suitable solvent, such as chloroform or carbon tetrachloride, and may require initiation by light or a radical initiator like AIBN. |
| Product Loss During Workup/Purification | - Aqueous Workup: The ester groups are susceptible to hydrolysis, especially under acidic or basic conditions. Keep the pH neutral during extractions and minimize contact time with aqueous layers. - Purification Method: Column chromatography is typically required for purification. Use a gradient elution system (e.g., hexane/ethyl acetate) to effectively separate the product from starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for final purification.[2] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-bromination | - Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). Adding the brominating agent portion-wise can help prevent the formation of di-brominated species. - Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also increase selectivity. |
| Hydrolysis of Ester Groups | - Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Workup: Use a saturated solution of a mild base like sodium bicarbonate for neutralization to avoid excessive hydrolysis. |
| Polymerization/Decomposition | - Temperature Control: Avoid excessive heating during the reaction and purification steps. - Purity of Solvents: Use high-purity, dry solvents to prevent side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective approach involves a multi-step synthesis starting from diethyl 1,3-acetonedicarboxylate. The key steps are:
-
Condensation: Reaction of diethyl 1,3-acetonedicarboxylate with a formylating agent (e.g., ethyl formate) to yield diethyl 2-formyl-3-oxosuccinate.
-
Cyclization: Condensation of the formyl intermediate with urea or thiourea in the presence of a base (like sodium ethoxide) to form the pyrimidine ring, yielding diethyl 4-hydroxy- or 4-mercaptopyrimidine-6-carboxylate.
-
Halogenation/Oxidation & Esterification: Conversion of the hydroxyl or mercapto group to a halogen and subsequent oxidation/esterification steps. A more direct route is the cyclization of diethyl 2-(ethoxymethylene)-3-oxosuccinate with urea.
-
Bromination: Introduction of the bromine atom at the 5-position using a suitable brominating agent like N-Bromosuccinimide (NBS).
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q3: What are the expected spectroscopic data for this compound?
While specific data can vary slightly based on the solvent and instrument, you can generally expect:
-
¹H NMR: Signals corresponding to the ethyl ester groups (a quartet around 4.4-4.5 ppm and a triplet around 1.4-1.5 ppm) and a singlet for the pyrimidine proton at the 2-position (around 9.0-9.2 ppm).
-
¹³C NMR: Resonances for the carbonyl carbons of the ester groups (around 163-165 ppm), the pyrimidine ring carbons, and the ethyl group carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₁₀H₁₁BrN₂O₄), showing the characteristic isotopic pattern for bromine.
Q4: What are some critical safety precautions for this synthesis?
-
Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and avoid sources of ignition.
-
Bases: Sodium ethoxide is corrosive and reacts violently with water. Handle it with care under anhydrous conditions.
Optimized Experimental Protocol
This protocol provides a general framework for the synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)-3-oxosuccinate
-
To a stirred solution of diethyl 1,3-acetonedicarboxylate (1 equivalent) in triethyl orthoformate (1.5 equivalents), add acetic anhydride (1.5 equivalents).
-
Heat the mixture at 120-130 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess reagents under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Diethyl 4-hydroxypyrimidine-4,6-dicarboxylate
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 equivalents) in absolute ethanol.
-
To this solution, add urea (1.1 equivalents) and stir until dissolved.
-
Add the crude diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) to the urea-ethoxide solution.
-
Reflux the mixture for 6-8 hours.[1]
-
After cooling, neutralize the reaction mixture with acetic acid.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
Step 3: Synthesis of this compound
-
Dissolve the diethyl 4-hydroxypyrimidine-4,6-dicarboxylate (1 equivalent) in a suitable solvent like chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizing the Workflow and Troubleshooting
To further aid in your experimental design and problem-solving, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
-
Supporting Information - The Royal Society of Chemistry. (2015). [Link]
-
Organic Syntheses Procedure. [Link]
- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (2019).
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2019). Molecules, 24(21), 3852. [Link]
-
Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2020). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules, 27(1), 14. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2016). Journal of Medicinal Chemistry, 59(17), 7849-7861. [Link]
- Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (2019).
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (2020). RSC Advances, 10(49), 29199-29207. [Link]
-
Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2020). PubMed. [Link]
-
5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses Procedure. [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Organic Syntheses Procedure. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions [mdpi.com]
Technical Support Center: Purification of Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Welcome to the technical support center for the purification of Diethyl 5-bromopyrimidine-4,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.
I. Understanding the Compound and Potential Impurities
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various bioactive molecules. Its purity is paramount for the success of subsequent reactions and the integrity of biological data.
The most common synthetic route to this compound involves the bromination of diethyl pyrimidine-4,6-dicarboxylate. This seemingly straightforward reaction can give rise to a number of impurities that complicate purification.
Common Impurities Encountered:
-
Unreacted Starting Material: Incomplete bromination can leave residual diethyl pyrimidine-4,6-dicarboxylate in the crude product.
-
Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated pyrimidine derivatives.
-
Byproducts from Brominating Agent: If N-bromosuccinimide (NBS) is used, succinimide is a common byproduct that needs to be removed.[1]
-
Hydrolysis Products: The ester functionalities are susceptible to hydrolysis, especially in the presence of acid or base, which can lead to the corresponding mono-ester or dicarboxylic acid.
A logical workflow for the purification of this compound is outlined below.
Sources
Biginelli Reaction Technical Support Center: A Guide to Optimizing Pyrimidine Synthesis
Welcome to the Technical Support Center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the synthesis of dihydropyrimidinones (DHPMs). As a cornerstone of heterocyclic chemistry, the Biginelli reaction offers a straightforward, one-pot method for creating a diverse range of biologically active molecules.[1][2] However, like any multicomponent reaction, it can be susceptible to low yields and side product formation.
This comprehensive guide provides in-depth, field-proven insights to help you navigate the complexities of this reaction, enhance your yields, and streamline your purification processes. We will delve into the causal relationships behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.
Understanding the Biginelli Reaction: Mechanism and Key Players
The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones.[3] While the precise mechanism has been a subject of discussion, it is generally accepted to proceed through a series of bimolecular reactions. The most widely accepted pathway involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[4]
Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Biginelli reaction in a question-and-answer format, providing direct and actionable solutions.
Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
Q: I've set up my Biginelli reaction, but after the specified time, my TLC analysis shows very little or no product formation. What are the likely causes and how can I improve my yield?
A: Low or no yield in a Biginelli reaction can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this common problem:
1. Catalyst Inactivity or Inappropriateness: The Biginelli reaction is typically acid-catalyzed, and the choice and activity of the catalyst are paramount.[5] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[5][6]
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InBr₃).[6][7][8] The optimal catalyst can be substrate-dependent.
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 10-20 mol% is a good starting point, but optimization may be required.[9]
-
Catalyst Activity: If you are using a reusable catalyst, it may need regeneration to restore its activity.[10] For solid-supported catalysts, ensure proper activation and handling.
-
2. Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that significantly influence the reaction rate and yield.
-
Troubleshooting Steps:
-
Temperature Optimization: While many Biginelli reactions are run at reflux, excessively high temperatures can promote side reactions and decomposition of starting materials, such as urea.[3][10] Conversely, a temperature that is too low may result in a sluggish reaction. Consider a moderate increase in temperature or performing the reaction at a controlled temperature (e.g., 80-100 °C).[11]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] Some substrate combinations, particularly those with steric hindrance, may require longer reaction times to proceed to completion.[6]
-
3. Poor Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can act as inhibitors or participate in unwanted side reactions, leading to a decrease in the yield of the desired product.[6][10]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all reactants are of high purity. If necessary, purify the aldehyde by distillation or recrystallization. Use freshly opened or properly stored urea and β-ketoester.
-
Stoichiometry: While a 1:1:1 molar ratio of reactants is standard, using a slight excess of urea (e.g., 1.2-1.5 equivalents) can sometimes improve yields by shifting the equilibrium.[6]
-
4. Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction rate and equilibrium.[3]
-
Troubleshooting Steps:
-
Solvent Screening: Ethanol is a common solvent, but its polarity may not be optimal for all substrates.[6] Experiment with other polar solvents like acetonitrile, or even solvent-free conditions, which have been shown to improve yields in some cases.[6][12] Bio-derivable solvents like p-cymene have also been reported to enhance efficiency.[13] The dielectric constant of the solvent can impact yields, with higher values sometimes leading to better results.[12]
-
| Solvent | Dielectric Constant (approx.) | Typical Effect on Yield | Reference |
| Ethanol | 24.5 | Commonly used, moderate to good yields. | [6] |
| Acetonitrile | 37.5 | Often improves yields for certain substrates. | [6][12] |
| Toluene | 2.4 | Can be effective, especially in azeotropic water removal. | [14] |
| p-Cymene | 2.3 | Reported to improve efficiency and sustainability. | [13] |
| Solvent-free | N/A | Can lead to high yields and shorter reaction times. | [4][6] |
Issue 2: Significant Byproduct Formation Complicating Purification
Q: My reaction appears to have worked, but the crude product is a complex mixture with significant byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
A: The formation of byproducts is a common challenge in the Biginelli reaction. Understanding the potential side reactions is key to mitigating them.
1. Hantzsch Dihydropyridine Byproduct: A frequent, often yellow and fluorescent, byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[10] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at high temperatures.[10]
-
Troubleshooting Steps:
-
Control Temperature: Running the reaction at a lower temperature can significantly reduce the decomposition of urea and thus minimize the formation of the Hantzsch byproduct.[10]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[10]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition before it has a chance to react in the desired pathway.[10]
-
2. Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation, which can then proceed through other pathways, reducing the availability of these starting materials for the Biginelli reaction.
-
Troubleshooting Steps:
-
Optimize Catalyst: The acidity of the catalyst can influence the rate of the Knoevenagel condensation relative to the formation of the N-acyliminium ion. Screening different catalysts can help favor the desired reaction pathway.
-
3. Michael Adducts: The β-ketoester can potentially undergo a Michael addition with the α,β-unsaturated intermediate formed from the Knoevenagel condensation.[6]
-
Troubleshooting Steps:
-
Control Stoichiometry: Using a slight excess of urea can help to favor the Biginelli pathway over competing side reactions.
-
Caption: A systematic workflow for troubleshooting low yields in the Biginelli reaction.
Issue 3: Difficulty in Product Purification
Q: I have obtained a crude product, but I am struggling to purify it. Recrystallization is not effective, and column chromatography is leading to product loss. What are the best practices for purifying DHPMs?
A: Purification of DHPMs can indeed be challenging due to their moderate polarity and potential for co-elution with byproducts.
-
Troubleshooting Steps:
-
Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Often, the DHPM product will precipitate out of the solution (especially in solvents like ethanol).[6] If a precipitate forms, it can be collected by filtration and washed with a cold solvent to obtain a relatively pure product.
-
Concentration and Precipitation: If no precipitate forms upon cooling, concentrate the reaction mixture under reduced pressure.[6] The resulting residue can then be triturated with a solvent in which the product is sparingly soluble (e.g., ether, cold ethanol, or water) to induce crystallization or precipitation.
-
Recrystallization: For recrystallization, ethanol, methanol, or acetic acid are commonly used solvents. Experiment with different solvent systems to find one that provides good differential solubility between your product and impurities.
-
Column Chromatography: If column chromatography is necessary, use a silica gel of appropriate mesh size. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help to separate the product from less polar byproducts and unreacted starting materials. Be aware that some DHPMs can be sensitive to prolonged exposure to silica gel, so it's advisable to perform the chromatography as efficiently as possible.[15]
-
Experimental Protocol: A General Procedure for a Catalyzed Biginelli Reaction
This protocol provides a starting point for performing a Biginelli reaction. Optimization of specific parameters will likely be necessary for your particular substrates.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol, 1.0 eq), β-ketoester (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).[6]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 10-20 mol% of a Lewis or Brønsted acid).[6]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[6]
-
Upon completion (as indicated by TLC, typically after several hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[6] Purify the residue by recrystallization or column chromatography.
-
Characterize the purified product using appropriate analytical techniques, such as ¹H and ¹³C NMR spectroscopy and mass spectrometry, to confirm its identity and purity.[6]
References
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Biginelli reaction. Retrieved from [Link]
-
Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Retrieved from [Link]
-
ACS Combinatorial Science. (n.d.). Biginelli Reaction: Polymer Supported Catalytic Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the solvent on the yield of the model Biginelli reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
SlideShare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. Retrieved from [Link]
-
Grokipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
-
PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
National Institutes of Health. (2012). Biginelli Reaction Catalyzed by Copper Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Suzuki Coupling Reaction Parameters for Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of substituted pyrimidines is of particular importance in drug discovery, as the pyrimidine scaffold is a common motif in a vast array of bioactive molecules.[3] However, the unique electronic properties of halopyrimidines can present specific challenges, often leading to suboptimal reaction outcomes.
This technical support center provides a comprehensive guide to troubleshooting and optimizing Suzuki coupling reactions involving halopyrimidine substrates. Drawing upon established principles and recent findings, this resource aims to empower researchers to overcome common hurdles and achieve their synthetic goals.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues that may arise during the Suzuki coupling of halopyrimidines, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion of the halopyrimidine starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in a Suzuki coupling with halopyrimidines is a frequent issue that can stem from several factors, primarily related to catalyst activity and the inherent reactivity of the substrates.[4][5]
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount.[6] While Pd(PPh₃)₄ is a commonly used and often effective catalyst for these reactions, other systems may offer superior performance, especially for less reactive chloropyrimidines.[5][7][8] The electron-deficient nature of the pyrimidine ring can make oxidative addition, the rate-determining step, more facile compared to analogous benzene halides.[8][9] However, the pyridine-like nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4]
-
Recommendation: Consider screening a panel of catalysts and ligands. For chloropyrimidines, more electron-rich and bulky phosphine ligands can be beneficial.[7][10] Catalyst systems like Pd₂(dba)₃ in combination with a suitable ligand, or pre-formed catalysts such as Pd(dppf)Cl₂, are worth investigating.[5][6]
-
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[6][11] Inadequate degassing of solvents and reagents or a compromised inert atmosphere (e.g., nitrogen or argon) can lead to oxidation and deactivation of the catalyst.[6][11]
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Reaction Temperature: Insufficient thermal energy can result in a sluggish or incomplete reaction.[6]
-
Recommendation: For chloropyrimidines, temperatures around 100°C are often a good starting point.[6] If conversion remains low, a modest increase in temperature may be beneficial. However, be mindful that excessive heat can lead to byproduct formation.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to shorter reaction times and improved yields, sometimes with lower catalyst loading.[5][12]
-
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.[7][13] Its strength, solubility, and compatibility with other reagents can significantly influence the reaction outcome.
Question 2: I'm observing significant formation of side products, such as homocoupled boronic acid and dehalogenated pyrimidine. How can I minimize these?
Answer:
The formation of byproducts is a common challenge in Suzuki coupling reactions and can complicate purification and reduce the yield of the desired product.[1]
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple with each other, is often promoted by the presence of oxygen and can be a sign of inefficient transmetalation.[1][6]
-
Dehalogenation of the Halopyrimidine: This occurs when the halopyrimidine is reduced, replacing the halogen with a hydrogen atom. This side reaction can be caused by various factors, including the presence of hydride sources in the reaction mixture.[1][11]
-
Recommendation: Ensure the use of high-purity, anhydrous solvents.[11] Certain bases or additives can sometimes contribute to dehalogenation; therefore, screening different bases may be necessary.
-
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.[4][11] This side reaction is often exacerbated by high temperatures and the presence of aqueous bases.[4][5]
Question 3: My reaction works, but the purification of the final product is difficult due to co-eluting impurities. What are some strategies to improve purification?
Answer:
Purification challenges often arise from the formation of closely related byproducts or residual starting materials.
-
Optimizing Stoichiometry: Carefully controlling the ratio of reactants can minimize the amount of unreacted starting material.
-
Recommendation: While a slight excess of the boronic acid is common, a large excess can lead to purification difficulties. Aim for a ratio of 1.1 to 1.5 equivalents of the boronic acid relative to the halopyrimidine.
-
-
Work-up Procedure: A well-designed work-up can remove many common impurities before chromatographic purification.
-
Recommendation: An aqueous wash can help remove inorganic salts. If your product is basic, an acid-base extraction can be a powerful purification technique. Filtering the reaction mixture through a pad of celite can help remove palladium black.[14]
-
-
Chromatography Technique: Standard silica gel chromatography may not always be sufficient to separate closely related compounds.
-
Recommendation: Consider alternative stationary phases or solvent systems. In some cases, techniques like reverse-phase chromatography may provide better separation.
-
Frequently Asked Questions (FAQs)
What is the general order of reactivity for halopyrimidines in Suzuki coupling?
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.[9]
-
Influence of the Halogen: The generally accepted order of reactivity is I > Br > Cl >> F.[7][9] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of palladium—often the rate-determining step—more favorable for heavier halogens.[9]
-
Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[8][9] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.[9]
How do I choose the right solvent for my reaction?
The solvent plays a crucial role in a Suzuki coupling, influencing the solubility of reagents, catalyst activity, and even selectivity.[6][15]
-
Common Solvents: Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water when using inorganic bases.[6][7]
-
Solvent Screening: A systematic screening of solvents is often the best approach to identify the optimal conditions for a specific substrate combination.[12] In some cases, alcoholic solvents or mixtures have been shown to improve reactivity.[6][16]
Can I use water as a solvent?
Yes, one of the advantages of the Suzuki coupling is its compatibility with aqueous conditions, which can be more economical and environmentally friendly.[7] Water can be used as a co-solvent with an organic solvent or, in some cases, as the sole solvent.[16][17]
Data Presentation: Optimizing Reaction Components
The following table summarizes the impact of key reaction components on the yield of a model Suzuki coupling reaction of a dichloropyrimidine, providing a starting point for optimization.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Source |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [5][12] |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane | 100 | <5 | [5] |
| Pd₂(dba)₃·CHCl₃ | - | K₂CO₃ | 1,4-Dioxane | 100 | 35 | [5] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | - | [12] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/Water | 80 | 82 | [18] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the boronic acid or boronic ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01–0.05 equiv.) and any additional ligand.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[9]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
MDPI.
-
Benchchem.
-
Wikipedia.
-
Benchchem.
-
Benchchem.
-
Benchchem.
-
Yoneda Labs.
-
MDPI.
-
CovaSyn.
-
ResearchGate.
-
Chemistry LibreTexts.
-
Organic Chemistry Portal.
-
MDPI.
-
ACS Publications.
-
YouTube.
-
RSC Publishing.
-
ResearchGate.
-
ResearchGate.
-
PubMed.
-
NIH.
-
Benchchem.
-
ACS Publications.
-
RSC Publishing.
-
wwjmrd.
-
ChemistryViews.
-
PMC.
-
Quora.
-
NIH.
-
YouTube.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges for Diethyl 5-bromopyrimidine-4,6-dicarboxylate production
Welcome to the technical support guide for the synthesis and scale-up of Diethyl 5-bromopyrimidine-4,6-dicarboxylate. This resource is designed for researchers, chemical engineers, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during process development and manufacturing.
Introduction: The Importance of a Key Intermediate
This compound is a critical building block in medicinal chemistry. The strategic placement of the bromine atom at the C-5 position, flanked by two electron-withdrawing ester groups, makes it a versatile intermediate for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[1][2] However, scaling its production from the bench to the pilot plant presents a unique set of challenges, from controlling reaction energetics to ensuring product purity and process safety. This guide provides field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent and scalable approach involves a two-step process:
-
Pyrimidine Ring Formation: Synthesis of the core Diethyl pyrimidine-4,6-dicarboxylate. This is typically achieved through the condensation of a 1,3-dicarbonyl compound equivalent with an amidine source.
-
Electrophilic Bromination: Introduction of the bromine atom at the C-5 position. The pyrimidine ring is electron-deficient, which makes this substitution challenging but highly regioselective for the C-5 position, the least electron-deficient carbon on the ring.[3]
Q2: Which brominating agent is recommended for large-scale production?
A2: The choice of brominating agent is a critical decision balancing reactivity, safety, cost, and waste streams.
-
Molecular Bromine (Br₂): Offers high reactivity and is cost-effective. However, its use at scale is complicated by its high toxicity, corrosivity, and the need for specialized handling equipment (e.g., closed-system transfer). It often requires harsh conditions, such as high temperatures in inert solvents like nitrobenzene.[3][4]
-
N-Bromosuccinimide (NBS): A solid reagent that is significantly easier and safer to handle than liquid bromine.[5][6] It provides good yields under milder conditions. The main drawback is the generation of succinimide as a stoichiometric byproduct, which must be removed during workup.
-
1,3-dibromo-5,5-dimethylhydantoin (DBH): Another solid reagent that is an efficient source of electrophilic bromine, often used in aprotic solvents. It can be more reactive than NBS and may be enhanced by Lewis acids.[6]
For scale-up, N-Bromosuccinimide (NBS) is often the preferred choice due to its superior safety profile and handling characteristics compared to Br₂.
Q3: Why does my yield drop significantly when moving from a 1L flask to a 50L reactor?
A3: This is a classic scale-up challenge primarily rooted in changes to physical parameters.[7]
-
Mass and Heat Transfer: A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask. This makes heat dissipation less efficient. Bromination is exothermic, and inefficient heat removal can create localized "hot spots," leading to side reactions and product degradation.[7]
-
Mixing Efficiency: Inadequate agitation in a large vessel can lead to poor distribution of the brominating agent, causing areas of high concentration that promote impurity formation.[7]
-
Addition Rate: The rate of reagent addition, easily controlled in the lab by hand, becomes a critical process parameter at scale. A rate that is too fast can overwhelm the reactor's cooling capacity.
Q4: What are the primary safety concerns for this process?
A4: The primary hazards involve the handling of brominating agents and solvents.
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Inhalation can be fatal. Requires stringent containment and PPE.
-
NBS/DBH: While safer than Br₂, they are skin and eye irritants and can release bromine upon decomposition.[8]
-
Solvents: Chlorinated solvents (e.g., Dichloromethane) and high-boiling aromatic solvents (e.g., nitrobenzene) have associated health and environmental risks.[4][9]
-
Exothermic Reaction: A runaway reaction is a significant risk if the bromination exotherm is not controlled, potentially leading to over-pressurization of the reactor.
Always conduct a thorough process safety review before scaling up. Ensure adequate engineering controls, such as reactor cooling systems and emergency venting, are in place.
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems you may encounter during scale-up.
Problem 1: Low Yield and Poor Conversion
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Heat Transfer | Action: Implement controlled, subsurface addition of the brominating agent below the liquid surface to ensure immediate dispersion and reaction. Rationale: Surface addition can lead to localized boiling and degradation at the point of contact, especially if mixing is suboptimal. Monitor the internal and jacket temperatures closely to ensure the cooling system is effectively removing the heat of reaction.[7] |
| Suboptimal Temperature | Action: Re-optimize the reaction temperature at the pilot scale. Rationale: The ideal temperature may differ from the lab scale due to different heat transfer characteristics. A slightly lower temperature with a longer reaction time may improve selectivity and reduce degradation, ultimately increasing the isolated yield. |
| Reagent Purity/Moisture | Action: Qualify all raw material suppliers. Ensure solvents are anhydrous. Rationale: Impurities in the starting material can interfere with the reaction. Water can react with some brominating agents and intermediates, reducing their effectiveness and introducing side products.[7] |
Problem 2: High Impurity Levels (e.g., Color Formation, Unexpected Peaks in HPLC)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Thermal Degradation | Action: Lower the reaction temperature and ensure the reaction is not held at a high temperature for an extended period after completion. Rationale: Pyrimidine rings, especially when functionalized, can be susceptible to thermal decomposition, often leading to the formation of complex, colored impurities. Monitor reaction progress by TLC or LC-MS to pinpoint the optimal endpoint. |
| Oxidative Side Reactions | Action: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: Although not always required, an inert atmosphere can prevent oxidative side reactions that may occur at elevated temperatures, which often contribute to color formation. |
| By-product Contamination | Action: Optimize the workup procedure. For NBS bromination, ensure the succinimide by-product is fully removed. Rationale: Succinimide is water-soluble. An effective aqueous wash or a basic wash (e.g., with sodium bicarbonate solution) is crucial to remove it and any residual acidic species (HBr) before crystallization.[10] |
Problem 3: Purification Challenges at Scale
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Crystallization Failure ("Oiling Out") | Action: Perform a thorough solvent screening for recrystallization. Control the cooling rate. Rationale: "Oiling out" occurs when the product's solubility limit is exceeded in a supersaturated solution at a temperature above its melting point. A slower cooling profile allows for controlled crystal lattice formation. Using a solvent/anti-solvent system can provide better control over the crystallization process. |
| Inefficient Impurity Removal | Action: Introduce a pre-purification step. Rationale: If the crude product is heavily colored or contains polar impurities, a simple recrystallization may be insufficient. Slurrying the crude material in a non-polar solvent like hexanes can remove non-polar impurities. A carbon or silica gel plug filtration of the dissolved crude product can effectively remove highly polar, colored impurities before the final crystallization. |
Experimental Protocols & Data
Data Presentation: Comparison of Common Brominating Agents
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | 1,3-dibromo-5,5-dimethylhydantoin (DBH) |
| State | Fuming Liquid | Crystalline Solid | Crystalline Solid |
| Handling Safety | Very High Hazard (Corrosive, Toxic) | Moderate Hazard (Irritant) | Moderate Hazard (Irritant) |
| Typical Conditions | High Temp (e.g., 125-135 °C)[3] | Mild Temp (e.g., RT to 80 °C) | Mild Temp, often with Lewis Acid[6] |
| By-product | HBr (Corrosive gas) | Succinimide (Water-soluble solid) | 5,5-dimethylhydantoin (Water-soluble solid) |
| Scale-up Preference | Low (Requires specialized equipment) | High (Preferred for safety) | Medium to High |
Protocol 1: Lab-Scale Bromination with NBS (Exemplary)
-
1. Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve Diethyl pyrimidine-4,6-dicarboxylate (1.0 eq) in a suitable solvent (e.g., Acetonitrile or Dichloromethane).
-
2. Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15-20 minutes, maintaining the internal temperature below 30 °C with a water bath if necessary.
-
3. Reaction: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
4. Work-up: Cool the reaction mixture to room temperature. Filter off the precipitated succinimide. Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by brine.
-
5. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
6. Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Isopropanol).
Protocol 2: Key Considerations for Pilot-Scale (50L Reactor) Bromination
-
Safety: All reagent transfers must be performed in a ventilated enclosure with appropriate PPE. Ensure the reactor's emergency relief system is correctly sized for a potential runaway scenario.
-
Reagent Charging: Charge the Diethyl pyrimidine-4,6-dicarboxylate and solvent to the reactor first. The NBS should be added as a solid in portions or via a solids charging system to control the initial exotherm.
-
Temperature Control: Pre-cool the reactor jacket before starting the NBS addition. Set a maximum internal temperature alarm. The addition rate should be governed by the cooling system's ability to maintain the target temperature.
-
Agitation: Ensure the agitator speed is sufficient to keep the NBS suspended and the reaction mixture homogeneous. Baffles within the reactor are critical for effective mixing.
-
Work-up & Isolation: Use a filter-dryer (e.g., Nutsche filter) for solid isolation to minimize manual handling of the product.
Visualizations: Workflows and Logic
General Synthesis & Scale-up Workflow
Caption: From Bench to Plant: Key Stages in Process Development.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing yield loss during scale-up.
References
- Google Patents.
-
NIH National Library of Medicine. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]
-
Elsevier. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]
-
NIH National Library of Medicine. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
-
RSC Publishing. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. [Link]
-
NIH National Library of Medicine. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
Sources
- 1. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 5. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diethyl 5-bromopyrimidine-4,6-dicarboxylate
Welcome to the technical support center for Diethyl 5-bromopyrimidine-4,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the common types of impurities I should expect in my sample of this compound?
The impurity profile of this compound is primarily influenced by its synthetic route and subsequent storage conditions. Impurities can be broadly categorized into process-related impurities (from synthesis) and degradation products.
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compound Name | Likely Origin / Cause | Recommended Primary Detection Method |
| Starting Material | 5-Bromopyrimidine-4,6-dicarboxylic acid | Incomplete Fischer esterification. | HPLC |
| Intermediate | Ethyl 5-bromopyrimidine-4,6-dicarboxylate (mono-ester) | Incomplete esterification[1]. | HPLC, GC-MS |
| By-product | Diethyl 2-bromopyrimidine-4,6-dicarboxylate | Isomeric impurity from an alternative bromination position. | NMR, HPLC-MS |
| By-product | Diethyl pyrimidine-4,6-dicarboxylate | Under-bromination during synthesis. | HPLC, GC-MS |
| By-product | Diethyl 5,X-dibromopyrimidine-4,6-dicarboxylate | Over-bromination during synthesis. | HPLC-MS, NMR |
| Degradation Product | 5-Bromopyrimidine-4,6-dicarboxylic acid | Hydrolysis of one or both ester groups due to moisture or acidic/basic conditions. | HPLC |
| Residual Solvent | Ethanol, Ethyl Acetate, Dichloromethane, etc. | Trapped solvent from reaction or purification steps[1]. | GC-MS (Headspace) |
The presence of impurities can significantly impact the safety, efficacy, and stability of any subsequent active pharmaceutical ingredient (API) developed from this intermediate[2]. Therefore, a multi-technique approach is often necessary for comprehensive characterization.
FAQ 2: I see an unexpected peak in my HPLC chromatogram. How can I begin to identify it?
An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis is a common issue. A systematic approach is key to identification. Reversed-phase HPLC is the most widely adopted method for the purity analysis of pyrimidine derivatives due to its high resolution and quantitative accuracy[2][3].
Here is a logical workflow to follow:
Sources
Technical Support Center: Regioselective Functionalization of Dihalopyrimidines
Welcome to the technical support center for the regioselective functionalization of dihalopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrimidine chemistry. Pyrimidine scaffolds are cornerstones in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] However, achieving site-selectivity on poly-functionalized pyrimidine rings is a common and often frustrating challenge.
This resource provides in-depth, field-proven insights into troubleshooting common issues and offers validated protocols to enhance the regioselectivity of your reactions. We will explore the underlying principles governing reactivity and provide actionable strategies to steer your synthesis toward the desired isomer.
Part 1: Fundamental Principles of Pyrimidine Reactivity
Understanding the inherent electronic nature of the dihalopyrimidine core is critical for predicting and controlling regioselectivity. The two nitrogen atoms render the pyrimidine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Inherent Reactivity Hierarchy:
-
By Position: The electrophilicity of the carbon atoms generally follows the order C4/C6 > C2 > C5.[2] This makes the C4 and C6 positions the most activated and susceptible to reaction.
-
By Halogen: The reactivity is dictated by the carbon-halogen (C-X) bond strength, with the order being I > Br > Cl >> F.[2] This trend is inversely related to the bond dissociation energy, making the oxidative addition of palladium to the C-I bond the most facile.[2]
For a common substrate like 2,4-dichloropyrimidine, the C4 position is almost always the kinetically favored site for both SNAr and standard cross-coupling reactions.[1][3][4] This high intrinsic C4-selectivity means that synthetic routes are often constrained, requiring C4 functionalization before C2.[1] Our goal is to provide you with the tools to overcome this inherent bias.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction on 2,4-dichloropyrimidine exclusively yielding the C4-substituted product?
This is the expected outcome based on the intrinsic reactivity of the pyrimidine ring. The C4 position is more electron-deficient than the C2 position, leading to a lower energy barrier for both nucleophilic attack (SNAr) and oxidative addition (cross-coupling).[1][5] To achieve C2 selectivity, you must actively steer the reaction away from this default pathway using specific catalysts or by modifying the substrate.
Q2: I'm getting a mixture of C2 and C4 isomers in my SNAr reaction. How can I improve selectivity?
A lack of selectivity in SNAr often points to a delicate electronic balance. Several factors can be at play:
-
Substituent Effects: An electron-donating group (EDG) at the C6 position can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, making the C2 position more electrophilic.[6][7] Conversely, a bulky or strongly electron-withdrawing group at C5 can also influence selectivity.[1]
-
Nucleophile and Reaction Conditions: The nature of the nucleophile and the reaction conditions (solvent, temperature, base) can significantly impact the C4/C2 ratio.[8] For particularly sensitive systems, computational modeling of transition state energies can be a powerful predictive tool.[6][7]
Q3: Can I achieve C2-selective cross-coupling on an unsubstituted 2,4-dichloropyrimidine?
Yes, this was a significant challenge until recently. Conventional palladium catalysts (e.g., those with PPh₃ or even standard bidentate phosphine ligands) overwhelmingly favor C4.[1] However, recent advances have shown that specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can invert this selectivity, favoring the C2 position, particularly for C-S coupling reactions.[1][9][10]
Q4: How do I confirm the regiochemistry of my product?
Unambiguous structural confirmation is crucial. A combination of spectroscopic techniques is recommended:
-
1D and 2D NMR: 1H, 13C, and especially 2D experiments like HMBC and NOESY are powerful tools for assigning regiochemistry.[11][12]
-
Diagnostic NMR Line Broadening: For primary amines substituted at the C4-position, significant room-temperature line broadening is often observed for the C5 carbon in the 13C NMR spectrum and for the α-protons of the amine substituent in the 1H NMR spectrum. This effect, caused by restricted rotation, is typically absent for C2-substituted isomers and can serve as a rapid diagnostic tool.[13]
-
Single Crystal X-Ray Diffraction: This provides definitive proof of structure when a suitable crystal can be obtained.
Part 3: Troubleshooting Guides & Experimental Protocols
This section addresses specific experimental failures and provides structured workflows for optimization.
Guide 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction on a 2,4-dichloropyrimidine with an arylboronic acid is giving a mixture of isomers, or exclusively the C4-coupled product when I want the C2.
Causality: Standard Suzuki conditions [e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O] are electronically controlled and will always favor the more electrophilic C4 position. Achieving C2 selectivity requires overriding this electronic preference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura regioselectivity.
Protocol: Microwave-Assisted C4-Selective Suzuki Coupling [14]
This protocol is optimized for high yield and selectivity at the C4 position with very low catalyst loading.
-
Reagent Preparation: To a microwave vial, add the 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 eq., 0.5 mol%).
-
Solvent Addition: Add 1,4-dioxane (to achieve a ~0.2 M concentration).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 120 °C for 15 minutes.
-
Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Summary: Catalyst/Ligand Effects on Regioselectivity
| Reaction Type | Target | Catalyst System | Key Observation | Reference |
| C-S Coupling | C2 | (η³-tBu-indenyl)PdCl(IPent) | Inverts conventional selectivity to strongly favor C2.[1] | |
| C-N Amination | C4 | Pd₂(dba)₃ / dppb + LiHMDS | Highly selective for C4 with secondary aliphatic amines.[15] | |
| Suzuki (C-C) | C4 | Pd(PPh₃)₄ / K₃PO₄ (Microwave) | Extremely efficient and selective for C4.[14] | |
| SNAr (C-O) | C2 | 2-MeSO₂-4-Cl-pyrimidine + NaOMe | Non-covalent interactions direct selectivity to C2.[16] |
Guide 2: Failed or Non-Selective Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of a dichloropyrimidine is giving low yield, a mixture of isomers, or significant amounts of bis-aminated product.
Causality: Buchwald-Hartwig aminations are highly sensitive to the choice of ligand, base, and solvent. The catalytic cycle involves multiple equilibria, and suboptimal conditions can lead to catalyst deactivation or poor selectivity. While typically C4-selective, strong bases and certain ligands can erode this preference.[15][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Protocol: Highly C4-Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine [15]
This protocol is particularly effective for coupling secondary aliphatic amines with high C4 selectivity.
-
Reagent Preparation: To a dry, argon-flushed flask, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) with dppb (4 mol%)).
-
Solvent Addition: Add anhydrous THF.
-
Amine and Base Addition: Add the secondary amine (1.1 eq.). Cool the mixture to 0 °C.
-
Initiation: Slowly add LiHMDS (1.0 M in THF, 1.2 eq.) dropwise. The reaction is often instantaneous.
-
Monitoring: Monitor the reaction by TLC or LC-MS. It should be complete within minutes at 0 °C.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Europe PMC.[Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.[Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.[Link]
-
Pyrimidine as an Aryl C-H Activating Group. PubMed.[Link]
-
C-H Functionalization of Pyridines. ResearchGate.[Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry.[Link]
-
Pyrimidine as an Aryl C–H Activating Group. Organic Letters.[Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.[Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.[Link]
-
Regioselective Thiolation of 2,4-Dihalopyrimidines. ResearchGate.[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry – A European Journal.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Sci-Hub.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PubMed Central.[Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health.[Link]
-
Failed suzuki coupling, any suggenstions? Reddit.[Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate.[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.[Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro-, Bromo-, and Iodopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Halopyrimidine Maze in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials necessitates a deep understanding of its synthetic manipulation. Halogenated pyrimidines, in particular, serve as versatile synthons, offering a gateway to a diverse array of functionalized derivatives through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The choice of the halogen atom—chlorine, bromine, or iodine—is a critical strategic decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic design. This guide, grounded in experimental data and mechanistic principles, provides a comprehensive comparison of the reactivity of chloro-, bromo-, and iodopyrimidines. By elucidating the underlying factors governing their differential reactivity, this document aims to empower researchers to make informed decisions in the selection of starting materials and the optimization of reaction conditions, thereby accelerating the discovery and development of novel molecular entities.
The Fundamental Basis of Reactivity: A Tale of Two Factors
The reactivity of halopyrimidines is primarily governed by a delicate interplay of two key factors: the carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring .
The C-X bond dissociation energy follows the trend C-Cl > C-Br > C-I.[1] Consequently, the weaker C-I bond is more readily cleaved, making iodopyrimidines generally the most reactive substrates in reactions where the cleavage of this bond is rate-determining, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] Conversely, the stronger C-Cl bond renders chloropyrimidines less reactive, often necessitating more forcing conditions or specialized catalyst systems.
The pyrimidine ring itself is an electron-deficient heterocycle, which makes it significantly more reactive in both cross-coupling and SNAr reactions compared to its carbocyclic analogue, benzene.[2] The position of the halogen on this electron-deficient ring further modulates its reactivity. Generally, the order of reactivity for different positions in cross-coupling reactions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition by a palladium catalyst.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of halopyrimidine can dramatically influence the outcome of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, is highly sensitive to the nature of the halogen. The generally accepted order of reactivity is I > Br > Cl .[1] This trend is a direct consequence of the C-X bond strength, which dictates the ease of the rate-limiting oxidative addition step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Data for Suzuki-Miyaura Coupling:
| Halopyrimidine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 100°C, 12h | 75 | [2] |
| 2-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 80°C, 4h | 92 | Inferred from general reactivity trends |
| 2-Iodopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, RT, 2h | 95 | Inferred from general reactivity trends |
| 2-Bromo-4-phenylpyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Glyme/H₂O, reflux | 58 (of 2,4-diphenyl) | [2] |
| 2,4-Dichloro-6-phenylpyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Glyme/H₂O, reflux | 88 | [2] |
Note: Direct side-by-side comparative data under identical conditions is often unavailable in the literature. The yields for 2-bromo- and 2-iodopyrimidine are extrapolated based on the established reactivity trend I > Br > Cl and may vary depending on the specific reaction conditions.
As the data suggests, iodopyrimidines are highly reactive and can often undergo coupling at room temperature. Bromopyrimidines offer a good balance of reactivity and stability, while chloropyrimidines typically require higher temperatures and longer reaction times.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyrimidine is a critical factor, and the general trend of I > Br > Cl holds true.[3] The choice of ligand on the palladium catalyst is also crucial, with bulky, electron-rich phosphine ligands often being necessary to facilitate the amination of less reactive chloro- and bromopyrimidines.[3]
Figure 2: General workflow for a Buchwald-Hartwig amination.
Comparative Reactivity in Buchwald-Hartwig Amination:
While direct quantitative comparisons are scarce, the literature indicates that iodopyrimidines react under milder conditions than bromopyrimidines, which in turn are more reactive than chloropyrimidines. For instance, the amination of 2-chloropyridine often requires more specialized ligands and higher temperatures compared to 2-bromopyridine.[4]
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) is often reversed. The generally observed trend is F > Cl > Br > I .[5] This is because the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is influenced by the electronegativity of the halogen, with the more electronegative fluorine being better able to stabilize the adjacent negative charge. The C-X bond cleavage occurs in a subsequent, faster step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: Biginelli vs. Pinner
For researchers and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. The efficient construction of this heterocycle is therefore of paramount importance. Among the classical methods, the Biginelli and Pinner syntheses have long been workhorse reactions. This guide provides an in-depth, objective comparison of these two venerable methods, grounded in mechanistic understanding and supported by experimental data, to empower you in selecting the optimal synthetic strategy for your research endeavors.
The Strategic Importance of Pyrimidine Synthesis
The pyrimidine ring is a privileged scaffold in pharmacology due to its presence in nucleobases and a wide array of biologically active molecules. Its derivatives have demonstrated a vast spectrum of activities, including antiviral, antitumor, antibacterial, and cardiovascular effects. The ability to efficiently and diversely functionalize this core structure is a key objective in modern drug discovery programs.
The Biginelli Reaction: A One-Pot Triad for Dihydropyrimidines
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[1] This multicomponent reaction (MCR) is celebrated for its operational simplicity and atom economy, directly assembling complex dihydropyrimidinones (DHPMs) from simple precursors.[2]
Mechanistic Insights
The mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway proceeding through an N-acyliminium ion intermediate.[3][4] The key steps are outlined below:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is the linchpin of the reaction.
-
Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final 3,4-dihydropyrimidin-2(1H)-one.
Caption: Key stages of the Biginelli reaction mechanism.
Scope and Limitations
The classical Biginelli protocol, often using strong mineral acids in alcoholic solvents, can suffer from long reaction times and modest yields (typically 20-60%), particularly with aliphatic aldehydes.[5] However, significant advancements have been made to overcome these limitations. The use of Lewis acids, microwave irradiation, and solvent-free conditions have dramatically improved yields and shortened reaction times.[6][7] The reaction generally tolerates a wide range of aromatic and heteroaromatic aldehydes, while the β-dicarbonyl component can be varied to include acetoacetates, benzoylacetates, and other active methylene compounds.
The Pinner Synthesis: A Stepwise Approach to Aromatic Pyrimidines
The Pinner pyrimidine synthesis is a [3+3] cycloaddition that involves the condensation of a 1,3-dicarbonyl compound with an amidine.[8] This method can be catalyzed by either acids or bases and typically leads to the formation of fully aromatic pyrimidine rings.
Mechanistic Insights
The Pinner synthesis proceeds through a series of condensation and cyclization steps:
-
Initial Condensation: The reaction begins with the nucleophilic attack of the amidine onto one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Cyclization: An intramolecular condensation then occurs, where a nitrogen atom of the amidine intermediate attacks the second carbonyl group, forming a dihydropyrimidine intermediate.
-
Aromatization: Subsequent elimination of water leads to the formation of the stable aromatic pyrimidine ring.
Caption: Key stages of the Pinner pyrimidine synthesis.
Scope and Limitations
The Pinner synthesis is a versatile method for preparing a wide range of substituted pyrimidines.[9] The 1,3-dicarbonyl component can be a β-diketone, β-ketoester, or malonic ester. The amidine component can also be varied to introduce different substituents at the 2-position of the pyrimidine ring. A significant limitation of the Pinner synthesis is its sensitivity to reaction conditions. The classical Pinner reaction to form the imidate salt intermediate often requires strictly anhydrous conditions to prevent hydrolysis to the corresponding ester.[10] Furthermore, the reaction can be sluggish and may require elevated temperatures.
Head-to-Head Comparison: Biginelli vs. Pinner
| Feature | Biginelli Synthesis | Pinner Synthesis |
| Reaction Type | Three-component, one-pot condensation | Two-component, [3+3] cycloaddition |
| Product | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Aromatic Pyrimidines |
| Key Reactants | Aldehyde, β-Ketoester, Urea/Thiourea | 1,3-Dicarbonyl Compound, Amidine |
| Catalyst | Typically Brønsted or Lewis acid | Acid or Base |
| Typical Yields | Classical: 20-60%; Modern: >90%[5][7] | Moderate to good, highly substrate dependent |
| Atom Economy | High | Moderate |
| Operational Simplicity | High (one-pot) | Moderate (can require inert atmosphere) |
| Key Advantages | Operational simplicity, high atom economy, direct access to DHPMs | Direct synthesis of aromatic pyrimidines, versatile substitution patterns |
| Key Limitations | Classical conditions give low yields, product is a dihydropyrimidine | Can require strict anhydrous conditions, may be sluggish |
Choosing the Right Synthetic Pathway
The choice between the Biginelli and Pinner syntheses is dictated by the desired final product and the available starting materials.
-
Choose the Biginelli reaction when:
-
The target molecule is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) or a related dihydropyrimidine derivative.
-
Operational simplicity and a one-pot procedure are priorities.
-
A multicomponent reaction strategy is advantageous for library synthesis.
-
-
Choose the Pinner synthesis when:
-
The target molecule is a fully aromatic pyrimidine.
-
You are starting from a 1,3-dicarbonyl compound and an amidine.
-
A wider range of substituents at the 2-position is desired through the use of different amidines.
-
Experimental Protocols
Protocol 1: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling
This protocol offers an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines, often yielding a pure product without further purification.[7]
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea: 0.02 mol
Procedure:
-
Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.
-
Add stainless steel grinding balls (e.g., a ball-to-reagent weight ratio of approximately 8:1 is optimal).[7]
-
Secure the vial in a planetary ball mill and operate at a high speed (e.g., 750 rpm) for 30 minutes.
-
After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.[7]
-
If necessary, the product can be recrystallized from ethanol to obtain crystalline material.
Expected Product (from Benzaldehyde, Ethyl Acetoacetate, and Urea): 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one. Representative Spectral Data: 1H NMR (DMSO-d6) δ: 1.09 (t, 3H, J = 7.1 Hz, -OCH2CH3), 2.25 (s, 3H, CH3), 3.97 (q, 2H, J = 7.1 Hz, -OCH2), 5.14 (d, 1H, J = 3.1 Hz, -CH), 7.21-7.33 (m, 5H, Ar-H), 7.73 (s, 1H, NH), 9.19 (s, 1H, NH).[11]
Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add the amidine hydrochloride (1.1 equivalents) and stir for 15 minutes at room temperature to liberate the free amidine.
-
Add the β-diketone (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography to afford the pure pyrimidine derivative.
Expected Product (from Acetylacetone and Acetamidine): 2,4,6-Trimethylpyrimidine.
Caption: A side-by-side comparison of the general experimental workflows.
Conclusion
Both the Biginelli and Pinner syntheses are powerful and enduring methods for the construction of pyrimidine-containing molecules. The Biginelli reaction offers a rapid, atom-economical, and operationally simple route to dihydropyrimidines, making it highly suitable for diversity-oriented synthesis. In contrast, the Pinner synthesis provides a direct entry to fully aromatic pyrimidines, offering a different, yet equally valuable, strategic approach. A thorough understanding of their respective mechanisms, scopes, and limitations, as presented in this guide, is crucial for the modern medicinal chemist to make informed decisions and efficiently advance their drug discovery programs.
References
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Thakare, P. M., & Meshram, J. S. (2016). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1558-1564. [Link]
-
Organic Chemistry Reaction. (2026, January 6). Biginelli Reaction. [Link]
-
Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(iii), 228-236. [Link]
-
JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]
-
Raman, N., Mitu, L., Sakthivel, A., & Pandi, M. (2011). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of the Korean Chemical Society, 55(3), 446-451. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
Schmey, A., & von Wangelin, A. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1614–1622. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
J&K Scientific LLC. (2025, June 4). Pinner Reaction. [Link]
-
Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]
-
Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]
-
Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
A Comparative Guide to Alternative Reagents for Diethyl 5-bromopyrimidine-4,6-dicarboxylate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2] Diethyl 5-bromopyrimidine-4,6-dicarboxylate is a key building block, offering a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. However, the efficiency of these transformations and the overall synthetic strategy can often be enhanced by considering alternative reagents. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your synthetic design.
The Central Role of the 5-Substituted Pyrimidine-4,6-dicarboxylate Scaffold
The pyrimidine ring is a privileged structure in drug discovery, appearing in a multitude of FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4] The dicarboxylate functionality at the 4- and 6-positions offers opportunities for further modification, such as amidation, to modulate the physicochemical properties and biological activity of the final compounds. The substituent at the 5-position is crucial for introducing molecular diversity, often through the formation of new carbon-carbon and carbon-heteroatom bonds.
This guide will explore the reactivity and utility of alternative reagents, focusing on other 5-halo and pseudo-halo pyrimidines, as well as emerging C-H functionalization strategies that bypass the need for pre-functionalized starting materials.
Comparative Analysis of Alternative Reagents
The choice of reagent for introducing functionality at the 5-position of the diethyl pyrimidine-4,6-dicarboxylate core is dictated by factors such as reactivity, selectivity, cost, and availability. Here, we compare this compound with its chloro and iodo analogues, as well as triflate derivatives, in the context of three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[5] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens.[5]
Diethyl 5-chloropyrimidine-4,6-dicarboxylate
As a more cost-effective alternative to the bromo derivative, the chloro analogue presents a trade-off between price and reactivity. While generally less reactive, advancements in catalyst and ligand design have made chloro-heteroaromatics viable substrates for a wide range of cross-coupling reactions.
Diethyl 5-iodopyrimidine-4,6-dicarboxylate
The iodo-substituted pyrimidine is the most reactive of the halo-derivatives, often undergoing cross-coupling under milder conditions and with shorter reaction times. This increased reactivity can be advantageous for sensitive substrates or when aiming for high yields with less active coupling partners.
Diethyl 5-triflyloxypyrimidine-4,6-dicarboxylate
Triflates are excellent leaving groups and can be considered pseudo-halogens in the context of cross-coupling reactions. They are typically prepared from the corresponding hydroxyl derivative and offer reactivity comparable to or even exceeding that of bromides.
Comparative Reactivity in Key Cross-Coupling Reactions
The following table summarizes the general reactivity and typical reaction conditions for the different alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
| Reagent | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| This compound | Good reactivity, standard conditions often suffice. | Reliable coupling, often requires a copper co-catalyst. | Generally effective with a variety of amine coupling partners. |
| Diethyl 5-chloropyrimidine-4,6-dicarboxylate | Less reactive, often requires more active catalysts and ligands. | Challenging, may require higher temperatures and specialized catalysts. | Can be sluggish, often necessitating the use of bulky electron-rich phosphine ligands. |
| Diethyl 5-iodopyrimidine-4,6-dicarboxylate | Highly reactive, allows for milder reaction conditions. | Excellent reactivity, often proceeds at lower temperatures. | Very efficient, suitable for a broad range of amines. |
| Diethyl 5-triflyloxypyrimidine-4,6-dicarboxylate | Reactivity comparable to or greater than the bromo derivative. | Highly effective, often proceeds under mild conditions. | Excellent reactivity, a good alternative to halo-pyrimidines. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-halopyrimidine-4,6-dicarboxylate with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Diethyl 5-halopyrimidine-4,6-dicarboxylate (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the diethyl 5-halopyrimidine-4,6-dicarboxylate, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 5-halopyrimidine-4,6-dicarboxylate with a terminal alkyne.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Validation of Synthesized Pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure in the design of novel therapeutics.[1][2] The synthetic versatility of the pyrimidine ring allows for a wide array of structural modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide provides an in-depth, objective comparison of the biological activity of synthesized pyrimidine derivatives against established therapeutic agents. We will delve into the experimental validation of these compounds, offering detailed protocols and supporting data to provide a clear and comprehensive understanding of their performance. Our focus is on fostering scientific integrity and providing a practical framework for researchers in the field.
The Enduring Importance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a fundamental component of numerous therapeutic agents, a testament to its ability to interact with a wide range of biological targets.[4] Its structural similarity to endogenous nucleobases allows for the design of antimetabolites that can interfere with nucleic acid synthesis, a cornerstone of cancer chemotherapy.[5] Furthermore, the aromatic and electron-deficient nature of the pyrimidine ring allows for a variety of chemical reactions, enabling the synthesis of diverse libraries of compounds for screening.[6][7] The ability to strategically place different substituents around the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key aspect of structure-activity relationship (SAR) studies.[8]
General Approaches to Pyrimidine Synthesis
The construction of the pyrimidine ring is a well-established area of organic synthesis, with numerous methods available to create a diverse range of derivatives. One of the most common and versatile methods is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidines.[9] Other widely used methods include the condensation of 1,3-dicarbonyl compounds with amidines (Pinner synthesis) and the reaction of β-enaminones with various reagents.[10][11] These synthetic strategies provide a robust platform for generating novel pyrimidine derivatives for biological evaluation.
Anticancer Activity: A Comparative Analysis
Pyrimidine derivatives have long been a fertile ground for the discovery of new anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA synthesis to the modulation of signaling pathways that control cell growth and proliferation.[12][13]
Mechanism of Action: Pyrimidine Derivatives vs. Doxorubicin
Synthesized Pyrimidine Derivatives often exert their anticancer effects through targeted mechanisms. Many function as tyrosine kinase inhibitors (TKIs) , targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are frequently overactive in cancer cells. By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation and survival.[5] Other pyrimidine derivatives act as antimetabolites , mimicking natural pyrimidines to disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.[12]
Doxorubicin , a widely used chemotherapeutic agent, has a multi-faceted mechanism of action. Its primary mode of action involves the intercalation into DNA , which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[14][15][16] This leads to DNA double-strand breaks and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS) , which can cause oxidative damage to cellular components, further contributing to its cytotoxic effects.[17][18]
Diagram of Anticancer Mechanisms
Caption: Comparative antimicrobial mechanisms of pyrimidine derivatives and ciprofloxacin.
Quantitative Comparison of Antimicrobial Activity
The following table compares the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative synthesized pyrimidine derivatives against common bacterial strains, alongside the standard antibiotic, Ciprofloxacin. Lower MIC values indicate greater potency.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine Derivative 3 | Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | ||
| Pyrimidine Derivative 4 | Staphylococcus aureus | 4 | |
| Escherichia coli | 8 | ||
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | |
| Escherichia coli | 0.015 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Synthesized pyrimidine derivatives and Ciprofloxacin
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the synthesized pyrimidine derivatives and Ciprofloxacin in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Activity Validation
Caption: A streamlined workflow for determining the minimum inhibitory concentration (MIC) of synthesized compounds.
Anti-inflammatory Activity: A Comparative Analysis
Inflammation is a complex biological response implicated in a wide range of diseases. Pyrimidine derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
[19][20]#### Mechanism of Action: Pyrimidine Derivatives vs. Celecoxib
Synthesized Pyrimidine Derivatives often exhibit anti-inflammatory activity by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. C[21][22]OX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
[23][24]Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that also acts as a selective COX-2 inhibitor . I[21][25][26]ts mechanism of action is to block the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Diagram of Anti-inflammatory Mechanisms
Caption: The shared mechanism of selective COX-2 inhibition by pyrimidine derivatives and celecoxib.
Quantitative Comparison of Anti-inflammatory Activity
The following table provides a comparative overview of the in vitro anti-inflammatory activity (IC₅₀ values in µM for COX-2 inhibition) of representative synthesized pyrimidine derivatives and the standard drug, Celecoxib. A lower IC₅₀ value indicates greater inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), with a higher value indicating greater selectivity for COX-2.
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrimidine Derivative 5 | 15.2 | 0.18 | 84.4 | |
| Pyrimidine Derivative 6 | >100 | 0.25 | >400 | |
| Celecoxib | 15 | 0.04 | 375 | |
| Pyrimidine Derivative 7 | 8.9 | 0.04 | 222.5 |
Note: IC₅₀ and SI values can vary between studies. The data presented here is for comparative purposes.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Synthesized pyrimidine derivatives and Celecoxib
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E2 production)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate assay buffer.
-
Compound Incubation: Add the synthesized pyrimidine derivatives or Celecoxib at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method as per the kit instructions (e.g., ELISA for PGE₂).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without an inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Workflow for Anti-inflammatory Activity Validation
Caption: A general workflow for assessing the in vitro COX inhibitory activity of synthesized compounds.
Conclusion and Future Directions
This guide has provided a comparative framework for validating the biological activity of synthesized pyrimidine derivatives. The experimental data and protocols presented herein offer a foundation for researchers to objectively assess the potential of their novel compounds. The versatility of the pyrimidine scaffold continues to make it a highly attractive starting point for the development of new therapeutic agents.
[2]Future research in this area should focus on the development of pyrimidine derivatives with enhanced selectivity and potency for their respective targets. Structure-activity relationship studies will continue to be crucial in guiding the rational design of these molecules. F[8]urthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical candidates. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs.
References
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
-
Patrignani, P., & Patrono, C. (2015). Cyclooxygenase-2-selective inhibitors: a reappraisal of their role in the primary and secondary prevention of cardiovascular disease. Journal of the American College of Cardiology, 65(17), 1857-1866. [Link]
-
Nainwal, L. M., Sharma, S., & Tiwari, N. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 37(11), 3045-3054. [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Almutairi, B. A. A., Almotawa, A. A., Almutairi, M. A. M., Baabbad, R. S., Abdullah S, A. A., Alagedi, H. S. K., ... & Saleh A, A. A. (2024). Ciprofloxacin: An Overview of Uses, Mechanism of Action, and Adverse Effects. Journal of Ecohumanism, 3(8), 9328-9328. [Link]
-
Mifsud, S., & Bugeja, J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
JETIR. (2022). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. JETIR, 9(6). [Link]
-
Hooper, D. C., & Wolfson, J. S. (1985). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 7(4), S341-S354. [Link]
-
Ahmad, I., & Ahmad, S. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 29(33), 5549-5573. [Link]
-
Carvalho, H., Garrido, L. M., Furlan, R. L., & Martins, M. B. (2009). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenomics, 10(6), 1043-1049. [Link]
-
Singh, U. P., & Bhat, H. R. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 9(12). [Link]
-
Al-Otaibi, F., & Al-Ghamdi, S. (2020). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Infection and Public Health, 13(11), 1629-1635. [Link]
-
Shinde, P., & Patil, S. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
-
Synapse, P. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]
-
Nainwal, L. M., Sharma, S., & Tiwari, N. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. [Link]
-
Almutairi, B. A. A., Almotawa, A. A., Almutairi, M. A. M., Baabbad, R. S., Abdullah S, A. A., Alagedi, H. S. K., ... & Saleh A, A. A. (2024). Ciprofloxacin: An Overview of Uses, Mechanism of Action, and Adverse Effects. Journal of Ecohumanism. [Link]
-
Gorgan, M. A., & Gorgan, M. A. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(16), 4216. [Link]
-
Al-Anazi, M., & Al-Qahtani, S. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Molecular Structure, 1282, 135183. [Link]
-
Al-Anazi, M., & Al-Qahtani, S. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Molecular Structure. [Link]
-
Kumar, A., & Kumar, R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
-
McCormack, P. L. (2011). Celecoxib: a review of its use for symptomatic relief in the treatment of osteoarthritis, rheumatoid arthritis and ankylosing spondylitis. Drugs, 71(18), 2457-2489. [Link]
-
Gryn, M., & He, Y. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 20(5), 334. [Link]
-
Chavan, P. W., Gaikwad, N. D., & Patil, A. B. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Nassr, A. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-142. [Link]
-
Trzaskowski, B., Jelinska-Ksepka, A., Gloc, T., Podyma, S., Nawrocka, P., & Wozniak, B. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(41), 29636-29671. [Link]
-
Rashid, H., Martines, M. A. U., Ahmed, S., Khan, M. A., Rauf, A., & Umar, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(3), 1649-1673. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, A. M., & El-Azab, A. S. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(18), 5519. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Synthesis and Antibacterial Evaluation of New Pyrimidyl N‐Ciprofloxacin Derivatives. ChemistrySelect, 4(29), 8563-8571. [Link]
-
Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. A. (2021). Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin against HepG2, MCF7 and WISH cells. ResearchGate. [Link]
-
Yousif, E., Salih, N., & Ahmed, S. (2017). Table 2: IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
Bhardwaj, V., Gumber, D., & Abbot, V. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(12), 1373-1402. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). In vitro MIC values of ciprofloxacin derivatives against certain G (+)-and G (−)-strains. ResearchGate. [Link]
-
Nevskaya, E., Proskurina, O., Valueva, M., Krivenko, I., Filyasova, A., Kutchin, A., & Apartsin, E. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. International Journal of Molecular Sciences, 25(4), 2415. [Link]
-
Bodes, P., Bîcu, E., Mădălan, A. M., Tanc, M., Nițulescu, G. M., & Drăghici, C. (2021). IC 50 values of the newly-synthesized compounds, versus doxorubicin. ResearchGate. [Link]
-
Al-Ostath, R. S., Al-Tamimi, A. M., El-Faham, A., & El-Sayed, N. F. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. International Journal of Molecular Sciences, 25(9), 4919. [Link]
-
Al-Ostath, R. S., Al-Tamimi, A. M., El-Faham, A., & El-Sayed, N. F. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]
-
Dubois, V., Le-Masurier, A., & Le-Chevalier, F. (2020). Minimum inhibitory concentrations (MICs) of ciprofloxacin,... ResearchGate. [Link]
Sources
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. reviewofconphil.com [reviewofconphil.com]
- 9. heteroletters.org [heteroletters.org]
- 10. wjarr.com [wjarr.com]
- 11. growingscience.com [growingscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. remedypublications.com [remedypublications.com]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. news-medical.net [news-medical.net]
- 26. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. Among these, the pyrimidine ring is a cornerstone, forming the core of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents, from anticancer drugs like capecitabine to antihypertensives like minoxidil.[1] The quest for higher yields, faster reaction times, and greener processes has led to a critical evaluation of the energy sources used to drive these chemical transformations. This guide provides an in-depth, objective comparison between traditional conventional heating and modern microwave-assisted methods for pyrimidine synthesis, supported by experimental data and field-proven insights.
The Foundation: Understanding the Heating Mechanisms
The choice of heating method is not merely a matter of convenience; it fundamentally influences reaction kinetics, product distribution, and overall efficiency. The underlying physics of energy transfer dictates the outcome of the synthesis.
Conventional Synthesis: A Legacy of Thermal Conduction
Traditional synthesis relies on conventional heating, typically using an oil bath or heating mantle. This method transfers energy to the reaction mixture via conduction and convection .[2] Heat moves from the external source, through the vessel walls, and then into the bulk of the reaction mixture. This process is inherently slow and often results in an uneven temperature distribution, with the vessel walls being significantly hotter than the reaction medium's core.[2][3] This temperature gradient can lead to the formation of by-products and the decomposition of thermally sensitive materials, ultimately impacting purity and yield.
Microwave-Assisted Synthesis: A Paradigm of Direct Energy Transfer
Microwave-assisted organic synthesis (MAOS) operates on a different principle: dielectric heating .[3] Microwave radiation, typically at a frequency of 2.45 GHz, interacts directly with polar molecules or ionic species within the reaction mixture.[4] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and efficient heating.[1][3][4]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these ions generate heat throughout the bulk of the material.[1][3][5]
Crucially, microwaves heat the reaction mixture volumetrically and uniformly, bypassing the slow process of thermal conduction through the vessel.[3][4] This direct energy transfer results in a rapid temperature increase, allowing reactions to reach the required activation energy much faster than with conventional methods.[3]
Quantitative Performance Showdown: Yield and Reaction Time
The most compelling argument for adopting a new technology lies in its performance data. The synthesis of pyrimidine derivatives offers a clear illustration of the advantages of microwave irradiation. The Biginelli reaction, a classic multi-component reaction to produce dihydropyrimidinones, serves as an excellent case study.
| Product | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | Conventional | Base Catalysis, Reflux | Longer Times | 93 | [6] |
| Microwave | CaCl₂, Solvent-Free | Shorter Times | 83 | [6] | |
| 2-Amino-4-(4-ethoxyphenyl)-6-(4-methylphenyl)pyrimidine | Conventional | Base Catalysis, Reflux | Longer Times | 90 | [6] |
| Microwave | CaCl₂, Solvent-Free | Shorter Times | 75 | [6] | |
| 2-Amino-4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidine | Conventional | Base Catalysis, Reflux | Longer Times | 90 | [6] |
| Microwave | CaCl₂, Solvent-Free | 72 | [6] | ||
| Substituted Pyrimidine-2-one Derivative | Conventional | Reflux | 6.5 hours | 65 | [7][8] |
| Microwave | Irradiation | 24 minutes | 82 | [7][8] | |
| Substituted Pyrimidine-2-thione Derivative | Conventional | Reflux | 6 hours | 55 | [7][8] |
| Microwave | Irradiation | 22 minutes | 78 | [7][8] | |
| General Dihydropyrimidinones (Biginelli Reaction) | Conventional | Sulfamic Acid, 80°C | Hours | Good | [9] |
| Microwave | Sulfamic Acid, Solvent-Free | Minutes | Excellent | [9] |
As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times from hours to mere minutes.[9][10] While conventional heating can sometimes achieve slightly higher isolated yields in specific, highly optimized cases, the trade-off in time and energy consumption is substantial.[6] Furthermore, MAOS often provides cleaner reactions with fewer by-products, simplifying purification.[3] It's important to note, however, that some studies have found that rate and yield enhancements are primarily a thermal (kinetic) effect due to rapid heating, rather than a specific non-thermal "microwave effect," especially when reactions are compared at identical temperatures.[11][12][13]
Experimental Protocols: A Practical Comparison
To provide a tangible understanding, here are representative step-by-step protocols for the synthesis of a dihydropyrimidine derivative via the Biginelli reaction using both methods.
Protocol 1: Conventional Thermal Synthesis of a Dihydropyrimidinone
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one using traditional reflux heating.
Methodology:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and placed in an oil bath on a magnetic stirrer/hotplate.
-
Reagent Charging: To the flask, add an aromatic aldehyde (10 mmol), a β-ketoester such as ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of acid (e.g., HCl or sulfamic acid) in a suitable solvent like ethanol (50 mL).[9]
-
Reaction: The mixture is heated to reflux (approximately 78-80°C for ethanol) with continuous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). This step typically requires several hours (e.g., 4-24 hours).[14]
-
Workup: After the reaction is complete (as indicated by TLC), the flask is cooled to room temperature. The reaction mixture is then poured into crushed ice or cold water.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Synthesis of a Dihydropyrimidinone
Objective: To synthesize the same 3,4-dihydropyrimidin-2(1H)-one using a dedicated microwave reactor.
Methodology:
-
Apparatus Setup: A specialized microwave reaction vessel (typically 10-20 mL) is used.
-
Reagent Charging: The aromatic aldehyde (5 mmol), β-ketoester (5 mmol), urea (7.5 mmol), and a catalyst are combined in the vessel. Often, this can be performed under solvent-free conditions, or with a minimal amount of a high-boiling polar solvent like ethanol or DMF.[9][15][16]
-
Reaction: The sealed vessel is placed inside the microwave reactor. The reaction is irradiated at a set temperature (e.g., 120°C) for a short duration, typically 5-15 minutes.[15] Temperature and pressure are monitored in real-time by the instrument's sensors.
-
Workup: After irradiation is complete, the vessel is cooled to a safe handling temperature (often with compressed air within the instrument).
-
Isolation: The reaction mixture is transferred from the vessel. If a solid has formed, it is collected by filtration. If the product is in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is typically of high purity and may only require a simple wash or a quick recrystallization.
Visualizing the Workflows
The following diagrams illustrate the procedural differences between the two synthetic approaches.
Caption: Workflow for Conventional Pyrimidine Synthesis.
Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.
Expert Analysis: Causality and Considerations
The dramatic acceleration of reactions under microwave irradiation is a direct consequence of the efficient and uniform heating mechanism.[3] By delivering energy directly to the reactant molecules, the system rapidly overcomes the activation energy barrier required for the reaction to proceed. This rapid heating minimizes the time that reactants and products are held at high temperatures, which in turn reduces the likelihood of thermal decomposition and the formation of unwanted side products.[2]
The ability to perform reactions in sealed vessels under microwave conditions allows for superheating solvents far above their atmospheric boiling points. This creates high-pressure conditions that can further accelerate reaction rates. For example, a reaction in ethanol (boiling point 78°C) can be safely run at 120°C or higher, a condition unattainable with a standard reflux setup.[15]
However, the transition to microwave synthesis is not without considerations.
-
Scalability: While batch microwave reactors are excellent for research and discovery scales, scaling up to industrial production often requires a shift to continuous flow microwave systems.[17]
-
Solvent Choice: The efficiency of microwave heating is dependent on the dielectric properties of the medium. Polar solvents like ethanol, DMF, or even water absorb microwave energy very efficiently, while non-polar solvents like hexane or toluene are essentially transparent to microwaves.[3] Reactions in non-polar solvents may require the addition of a polar co-solvent or a passive heating element.
-
Optimization: Direct translation of a conventional protocol to a microwave method is not always optimal. Re-optimization of catalyst loading, temperature, and time is often necessary to fully leverage the benefits of microwave heating.
Conclusion
For the synthesis of pyrimidine scaffolds, microwave irradiation presents a compelling alternative to conventional heating, offering dramatic reductions in reaction time, comparable or improved yields, and alignment with the principles of green chemistry.[1][2] The direct and uniform energy transfer of microwave heating provides a level of control and efficiency that is difficult to achieve with traditional methods. While conventional heating remains a robust and accessible technique, the data and underlying principles strongly support the adoption of microwave-assisted synthesis for researchers, scientists, and drug development professionals seeking to accelerate discovery, optimize processes, and improve laboratory efficiency.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science.
-
Microwave vs. Conventional Pyrimidine Synthesis. Scribd. [Link]
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. RSC Publishing.
- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry.
- Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2.
- Comparison of yield and time by conventional and microwave irradiation methods.
- Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements.
- Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. MDPI.
- Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 15. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Spectroscopic Comparison of Pyrimidine Isomers: A Guide for Researchers
In the intricate world of heterocyclic chemistry, particularly within drug discovery and development, the unambiguous identification of isomers is a critical step. The subtle repositioning of heteroatoms can drastically alter a molecule's biological activity, highlighting the need for robust analytical methods. This guide provides a detailed spectroscopic comparison of three fundamental diazine isomers: pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine). We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to differentiate these structurally similar compounds. The focus will be on the underlying chemical principles that give rise to their distinct spectroscopic signatures, empowering researchers to interpret their own data with confidence.
The Isomeric Landscape of Diazines
Pyrimidine, pyridazine, and pyrazine are aromatic six-membered rings containing two nitrogen atoms. Their unique properties stem from the relative positions of these nitrogen atoms, which dictates their symmetry, electronic distribution, and intermolecular interactions.
-
Pyrimidine (1,3-diazine): With nitrogen atoms at the meta positions, this isomer is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil.[1]
-
Pyridazine (1,2-diazine): The adjacent nitrogen atoms (ortho) create a unique electronic environment due to the proximity of their lone pairs.
-
Pyrazine (1,4-diazine): The para-arrangement of the nitrogen atoms results in a highly symmetrical molecule.
Figure 1. Structures of Pyrimidine, Pyridazine, and Pyrazine.
NMR Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is the cornerstone for differentiating these isomers, as the chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment shaped by the electronegative nitrogen atoms.
¹H NMR Spectroscopy
The number of unique proton signals and their coupling patterns provide a clear distinction:
-
Pyrimidine: Exhibits three distinct sets of protons. The proton at the C2 position, positioned between the two nitrogen atoms, is the most deshielded and appears at the lowest field. The protons at C4 and C6 are equivalent, as is the proton at C5.
-
Pyridazine: Due to a C2 axis of symmetry, it shows two sets of equivalent protons: those at C3/C6 and C4/C5.
-
Pyrazine: Its high degree of symmetry renders all four protons chemically equivalent, resulting in a single, sharp peak in the ¹H NMR spectrum.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound | H2/H6 | H3/H5 | H4 |
| Pyrimidine | ~8.7 ppm | ~7.4 ppm | ~9.2 ppm (H2) |
| Pyridazine | ~9.1 ppm | ~7.7 ppm | - |
| Pyrazine | ~8.6 ppm | ~8.6 ppm | ~8.6 ppm |
Note: Values are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
Complementing the proton data, ¹³C NMR provides further structural confirmation:
-
Pyrimidine: Shows three distinct carbon signals. The C2 carbon, flanked by two nitrogens, is significantly deshielded.
-
Pyridazine: Has two carbon signals due to its symmetry.[2][3]
-
Pyrazine: Its symmetry results in only one signal in the ¹³C NMR spectrum.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | C2/C6 | C3/C5 | C4 |
| Pyrimidine | ~157 ppm | ~122 ppm | ~158 ppm (C2) |
| Pyridazine | ~151 ppm | ~127 ppm | - |
| Pyrazine | ~145 ppm | ~145 ppm | ~145 ppm |
Note: Values are approximate.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: On a spectrometer of 300 MHz or higher, acquire a standard ¹H spectrum. Ensure the spectral width covers the aromatic region (typically 0-10 ppm).
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A wider spectral width (0-200 ppm) is necessary.
-
Data Processing: Perform a Fourier transform on the acquired data, followed by phase correction and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
Figure 2. Workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." While all three isomers exhibit characteristic aromatic C-H and ring stretching vibrations, the key differences lie in the fingerprint region (<1500 cm⁻¹).[4]
-
Symmetry and Vibrational Modes: The differing symmetries of the isomers lead to distinct patterns of IR-active vibrational modes.[1][4] For example, the highly symmetric pyrazine will have fewer IR-active bands compared to the less symmetric pyrimidine and pyridazine.
-
Ring Bending and Stretching: The positions of the nitrogen atoms influence the frequencies of the ring bending and stretching vibrations, providing another diagnostic tool for differentiation.[1][4]
Table 3: Key IR Absorption Regions (cm⁻¹)
| Vibrational Mode | Pyrimidine | Pyridazine | Pyrazine |
| C-H stretching | 3100-3000 | 3100-3000 | 3100-3000 |
| Ring stretching (C=C, C=N) | 1600-1400 (multiple bands) | 1600-1400 (multiple bands) | 1600-1400 (fewer bands) |
| C-H out-of-plane bending | ~990, ~700-800 | ~1030, ~750 | ~1020, ~800 |
Note: These are general ranges and specific peak positions can vary.
Experimental Protocol: ATR-IR Spectroscopy
-
Background Collection: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The diazines exhibit characteristic π → π* and n → π* transitions.[5]
-
π → π Transitions:* These are high-intensity absorptions at shorter wavelengths.
-
n → π Transitions:* These lower-intensity transitions occur at longer wavelengths and involve the excitation of a non-bonding electron from a nitrogen lone pair to a π* anti-bonding orbital.[5]
The relative energies of the molecular orbitals, influenced by the nitrogen positions, lead to different absorption maxima for the isomers.
Table 4: Approximate UV-Vis Absorption Maxima (λₘₐₓ) in a Non-polar Solvent
| Transition Type | Pyrimidine | Pyridazine | Pyrazine |
| π → π | ~243 nm | ~246 nm | ~260 nm |
| n → π | ~298 nm (vapor) | ~340 nm | ~328 nm |
Note: These values are highly dependent on the solvent used.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ M) of the isomers in a UV-transparent solvent like hexane or ethanol.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) for each electronic transition.
Mass Spectrometry: Deciphering Fragmentation Patterns
While all three isomers have the same molecular weight, their behavior upon ionization and subsequent fragmentation in a mass spectrometer can be distinct.
-
Molecular Ion Stability: The stability of the molecular ion can vary. Pyrazine, with its high symmetry, often exhibits a relatively intense molecular ion peak.
-
Fragmentation Pathways: The initial molecular ion fragments in ways that are characteristic of the isomer's structure. A common fragmentation for all three is the loss of HCN. However, the relative intensities of the fragment ions can differ significantly.[7] For instance, pyridazine can undergo the loss of N₂ due to the adjacent nitrogen atoms.[7]
Figure 3. Key fragmentation pathways for diazine isomers.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet (e.g., direct insertion probe, GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each m/z value.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable information, a combination of methods is essential for the definitive identification of pyrimidine isomers. NMR spectroscopy, with its detailed structural insights, often provides the most conclusive evidence. IR and UV-Vis spectroscopy serve as excellent confirmatory techniques, offering unique fingerprints and electronic information. Mass spectrometry can further corroborate the identification through characteristic fragmentation patterns. By employing a multi-technique approach, researchers can confidently and accurately distinguish between these important heterocyclic isomers, a crucial step in advancing chemical research and drug development.
References
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]
-
Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. UNL Digital Commons. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]
-
H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]
-
Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
-
Chemistry 326: Experiment #2. University of Colorado Boulder. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrimidine-Derived Kinase Inhibitors
This guide provides a comprehensive comparison of modern in vitro testing methodologies for pyrimidine-derived kinase inhibitors. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
Introduction: The Pyrimidine Scaffold and the Kinase Target
Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The pyrimidine ring is a "privileged scaffold" in medicinal chemistry; its structure is a bioisostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[2][4] This has led to the successful development of numerous pyrimidine-based kinase inhibitors.[5][6][7]
The initial characterization of these compounds relies on robust, reproducible, and scalable in vitro assays. These biochemical assays, conducted under simplified and controlled conditions, are fundamental for determining an inhibitor's potency (typically as an IC50 value) and its selectivity across the kinome.[8][9] Choosing the appropriate assay technology is a critical decision that impacts data quality, throughput, and the overall trajectory of a drug discovery project.[10][11]
Section 1: The Landscape of In Vitro Kinase Assays
In vitro kinase assays quantify the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (such as a protein or peptide).[12] The effect of an inhibitor is measured by the reduction in this activity. Assays can be broadly categorized based on what they detect: the formation of the phosphorylated product or the consumption of ATP (by measuring ADP production).[12]
These categories encompass a variety of technology platforms, from traditional radiometric methods to modern fluorescence and luminescence-based systems.[10][11][13]
Caption: Classification of common in vitro kinase assay technologies.
Section 2: Comparative Analysis of Key High-Throughput Assay Platforms
For modern drug discovery, assays must be amenable to high-throughput screening (HTS). Here, we compare three dominant technologies: TR-FRET (LANCE® Ultra and HTRF®), Luminescence (ADP-Glo™), and the classic Radiometric assay, which serves as a gold standard.[10][14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays, such as LANCE® and HTRF®, are antibody-dependent methods that measure the accumulation of phosphorylated substrate.[15][16][17] The principle involves a donor fluorophore (typically a Europium cryptate) on an anti-phospho-substrate antibody and an acceptor fluorophore on the kinase substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[16][18][19] This time-resolved signal minimizes interference from background fluorescence.[20]
Caption: Workflow of the ADP-Glo™ kinase assay.
Radiometric Assays
Often considered the "gold standard," radiometric assays directly measure the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP onto a substrate. [12][21]After the reaction, the phosphorylated substrate is separated from the free radiolabeled ATP, typically by binding to a filter membrane, and the incorporated radioactivity is quantified by scintillation counting. [13]While highly sensitive and direct, these assays have significant drawbacks related to safety, waste disposal, and lower throughput. [12]
Performance Comparison
| Feature | TR-FRET (LANCE®, HTRF®) | Luminescence (ADP-Glo™) | Radiometric ([³³P]) |
| Principle | Phospho-product detection | ADP production detection | Phospho-product detection |
| Throughput | High (384/1536-well) | High (384/1536-well) | Low to Medium |
| Sensitivity | High | Very High [22] | Very High |
| Substrate Requirement | Specific peptide/protein; requires acceptor label | Universal; any substrate works [12][23] | Universal; any substrate works |
| Key Advantage | Homogeneous, no-wash format | Universal, robust to interference | Gold standard, direct measurement |
| Potential Drawbacks | Requires specific phospho-antibody; potential for compound interference (color quenching) | Multi-step process; potential for ATP-regenerating enzyme interference | Safety concerns, radioactive waste, low throughput, multi-step |
| Cost | Moderate to High | Moderate | Low (reagents), High (disposal/compliance) |
Section 3: Experimental Design & Protocols for Pyrimidine Inhibitor Characterization
A self-validating experimental workflow is crucial for generating trustworthy data. This involves careful assay optimization followed by systematic inhibitor characterization.
Foundational Step: Assay Validation and Optimization
Before testing inhibitors, the kinase assay itself must be optimized to ensure it is running under appropriate conditions. [24]* Enzyme Titration: Determine the optimal recombinant kinase concentration that yields a robust signal within the linear range of the reaction over a set time course. [25]High-quality, active recombinant kinases are essential for reproducible results. [8][26]* ATP Concentration: The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. [27]Assays should be performed at or near the Michaelis constant (Km) of ATP for the specific kinase to accurately reflect the inhibitor's potency.
-
Assay Robustness (Z'-factor): The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS. A value between 0.5 and 1.0 indicates an excellent assay. [17]It is calculated using the means (µ) and standard deviations (σ) of the positive (p, inhibited) and negative (n, uninhibited) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|.
Core Protocol: IC50 Determination using ADP-Glo™
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency. [28]The following is a generalized protocol for a 384-well plate format. [29]
Caption: Standard workflow for IC50 determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the pyrimidine inhibitor in DMSO. Then, dilute this series in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor solutions. Add the recombinant kinase and its specific substrate to each well. [30]Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Kinase Reaction: Add ATP to all wells to initiate the reaction. The final volume is typically 5-10 µL. [29]4. Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [23][22]6. Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [29]7. Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data relative to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. [31]
Advanced Protocol: Kinase Selectivity Profiling
An effective drug should be potent against its intended target and inactive against other kinases to minimize off-target effects. [32]Kinase selectivity profiling involves testing an inhibitor against a large panel of kinases. [27][33]This is crucial as the ATP-binding site is highly conserved across the kinome. [3][32] The experimental workflow is an extension of the IC50 determination protocol, performed in parallel against dozens or even hundreds of different kinases. [34][35]The resulting data provides a comprehensive "interaction map" of the inhibitor. [35]
Section 4: Data Interpretation and Case Study
Objective data analysis is key to advancing the right compounds.
Case Study: Two novel pyrimidine-derived inhibitors, Inhibitor-Pyr1 and Inhibitor-Pyr2 , were designed to target EGFR. They were profiled against a panel of three representative kinases (EGFR, SRC, KDR) using the ADP-Glo™ assay at ATP Km concentration.
| Compound | EGFR IC50 (nM) | SRC IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity Score (S10) |
| Inhibitor-Pyr1 | 5 | 50 | 80 | 0.33 |
| Inhibitor-Pyr2 | 25 | >10,000 | >10,000 | 0.00 |
| Staurosporine | 7 | 6 | 15 | 1.00 |
-
Selectivity Score (S10): A simple metric to quantify selectivity, calculated as the number of kinases inhibited >90% at a 1 µM concentration, divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity.
Interpretation:
-
Potency: Inhibitor-Pyr1 is 5-fold more potent against the target EGFR than Inhibitor-Pyr2.
-
Selectivity: Inhibitor-Pyr1 shows significant off-target activity against SRC and KDR (only 10-16 fold selective). In contrast, Inhibitor-Pyr2 is highly selective for EGFR, with no significant inhibition of SRC or KDR at concentrations up to 10,000 nM. Staurosporine, a known non-selective inhibitor, hits all three kinases potently.
This data allows for a logical decision on which compound to advance. While more potent, the lack of selectivity for Inhibitor-Pyr1 could lead to toxicity. Inhibitor-Pyr2, despite being less potent, presents a much cleaner profile and is likely a better candidate for further optimization.
Caption: Decision tree for advancing kinase inhibitor candidates.
Conclusion
The in vitro characterization of pyrimidine-derived kinase inhibitors is a multi-faceted process that requires careful selection of assay technology and rigorous experimental design. Modern non-radiometric, homogeneous assays like TR-FRET and luminescence-based methods offer robust, high-throughput platforms for determining inhibitor potency and selectivity. By grounding experimental protocols in a thorough understanding of their underlying principles and validating assay performance, researchers can generate high-quality, trustworthy data to confidently drive decisions in the drug discovery pipeline.
References
- Zaman, G. J. R., de Boer, T., & van Boeckel, C. A. A. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current Drug Discovery Technologies, 5(1), 59–69.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559–7565.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23–30.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Coban, G., & Kose, F. A. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.
- Ciceri, P., & Müller, S. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Current Opinion in Chemical Biology, 10(5), 432–438.
- Revvity. (n.d.). HTRF KinEASE TK Kit, 1,000 Assay Points.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Revvity. (n.d.). LANCE Ultra Kinase Assays.
- Vieth, M., Sutherland, J. J., & Raha, K. (2008). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- PerkinElmer, Inc. (n.d.). LANCE Ultra Aurora B Kinase assay.
- Unknown. (n.d.). ADP Glo Protocol. Protocol.
- Ali, M. A., Ismail, N. H., & Choon, T. S. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018-2023). Archiv der Pharmazie.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1124.
- Revvity. (n.d.). LANCE Ultra ERK1 Assay.
- Paulson, J. L., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11975–E11984.
- Revvity. (n.d.). In Vitro Kinase Assays.
- Wang, L., & He, K. (2010). Homogeneous time-resolved fluorescence resonance energy transfer (HTRF) in drug discovery. Drug Discovery Today: Technologies, 7(3), e165-e173.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Revvity. (n.d.). LANCE™ Ultra KINASELECT™SER/THR KIT.
- Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube.
- Reaction Biology. (n.d.). Recombinant active kinase proteins for purchase.
- The Scientist. (2024, December 26). Leveraging Recombinant Kinases for Drug Discovery Research.
- Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1124.
- Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Umezawa, T., & Yoshida, T. (2014). In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants. Methods in Molecular Biology, 1171, 185–192.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Revvity. (n.d.). LANCE kinase assays optimization.
- Kizhakkeath, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 601-628.
- Chen, W. W., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Iversen, P. W., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- J.L. Kallen, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8693.
- Amsbio. (n.d.). Kinases - Recombinant Proteins.
- Krišt'an, K., & Liskova, V. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894220.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
- ProQinase GmbH. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388.
- Reaction Biology Europe GmbH. (n.d.). Active Protein Kinases / Recombinant Protein Kinases.
Sources
- 1. amsbio.com [amsbio.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging Recombinant Kinases for Drug Discovery Research | The Scientist [the-scientist.com]
- 9. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. blossombio.com [blossombio.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. revvity.com [revvity.com]
- 22. promega.com [promega.com]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. LANCE kinase assays optimization | Revvity [revvity.com]
- 26. Recombinant active kinase proteins for purchase I Reaction Biology [shop.reactionbiology.com]
- 27. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. content.protocols.io [content.protocols.io]
- 31. researchgate.net [researchgate.net]
- 32. pnas.org [pnas.org]
- 33. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. researchgate.net [researchgate.net]
Safety Operating Guide
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and environmental responsibility.
Hazard Profile and Regulatory Imperative
Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; its chemical properties necessitate its classification as hazardous waste.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and immediate understanding of the primary risks associated with this compound.
| Hazard Identification | Description | Source |
| Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1][2] |
The Critical Factor: Halogenated Organic Compound
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most important factor in determining its disposal pathway. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds due to their potential to form persistent and toxic byproducts if not treated properly.[3][4] While this specific chemical may not be individually named on every list, it falls under this regulated class, making land disposal inappropriate and requiring specialized treatment.[3][4][5] Waste streams containing such compounds are often assigned specific hazardous waste codes, such as F002 for spent halogenated solvents, which guides the disposal facility in its treatment methodology.[6]
Prerequisites: Safety Controls
Before generating waste, we must establish a safe environment. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound, both in its pure form and as a waste product, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this chemical and its waste. No single glove material is impervious to all chemicals indefinitely; therefore, consult a glove compatibility chart for the specific solvents in your waste mixture.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound can cause skin irritation.[2][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[2][8][9] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
Disposing of this compound is a systematic process. The cardinal rule is: this chemical waste must never be disposed of down the drain or in the regular trash .[10] Such actions violate regulatory standards and can harm the environment.
The following workflow ensures a safe and compliant disposal process from the point of generation to final pickup.
Caption: Decision tree for classifying chemical waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. C&EN. [Link]
-
Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Research Council. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Florida Atlantic University. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. wku.edu [wku.edu]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
This guide provides essential safety protocols and operational directives for the handling of Diethyl 5-Bromopyrimidine-4,6-dicarboxylate. As a brominated heterocyclic compound, its unique reactivity and potential biological activity demand a rigorous and informed approach to laboratory safety. The following procedures are designed to empower researchers with the knowledge to manage this reagent safely, ensuring both personal protection and experimental integrity.
Hazard Assessment: Understanding the Risks
A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling strategy.[1] The primary risks are associated with direct contact and inhalation, making containment and barrier protection paramount.
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |
The causality is clear: the compound's chemical properties can provoke an irritant response in sensitive tissues such as the skin, eyes, and respiratory tract. The "Harmful if swallowed" classification underscores the need to prevent any possibility of ingestion.[1]
Personal Protective Equipment (PPE): A Self-Validating System of Defense
Your PPE is the most critical barrier between you and the chemical. The selection of appropriate PPE is not merely a checklist item; it is a direct response to the specific hazards identified.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Equipment | Specifications & Rationale |
|---|---|---|
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Rationale: Mandatory to protect against dust particles and splashes, directly addressing the H319 "Causes serious eye irritation" hazard.[1][2][3] A face shield worn over goggles is required when handling larger quantities (>1g) or when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Rationale: To prevent skin contact and irritation (H315).[1] Disposable nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | Rationale: A fully buttoned lab coat protects skin from accidental contact and contamination.[4][5] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator | Rationale: To mitigate the risk of respiratory irritation (H335).[1] All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][6] |
Caption: PPE selection workflow based on hazard identification.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes variability and risk. This protocol assumes all work with the solid compound is performed inside a certified chemical fume hood.
Pre-Handling Verification:
-
Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.
-
Safety Equipment Location: Verify the location and operational status of the nearest safety shower and eyewash station.[2]
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Waste Containers: Prepare designated, labeled waste containers for halogenated organic waste (liquid) and contaminated solid waste.
Handling Procedure (Solid Compound):
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Work Surface Preparation: Place a disposable, plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Use a tared weigh boat or glassine paper. Carefully dispense the required amount of this compound, avoiding the creation of dust.
-
Transfer: Gently add the solid to the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.
-
Solubilization: Add the solvent to the vessel slowly to avoid splashing.
-
Immediate Cleanup: Dispose of the used weigh boat/paper and any contaminated items (e.g., spatula tips) directly into the designated solid waste container.
Caption: Standardized workflow for handling the solid reagent.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and pre-planned response is critical.[7]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[1][10]
Spill Response Plan: The response protocol is dictated by the scale of the spill.[11]
-
Minor Spill (<1 g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material from the spill kit.
-
Carefully sweep the material into a designated container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (>1 g, or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same. Close the doors behind you.[7]
-
Isolate: Prevent entry into the affected area.
-
Report: Call your institution's emergency number (e.g., Environmental Health & Safety) and 911.[7][11] Provide the chemical name and location of the spill.
-
Do Not Attempt Cleanup: Await the arrival of trained emergency responders.
-
Caption: Decision-making flowchart for chemical spill response.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, all waste streams must be treated as hazardous halogenated waste.[12][13]
Waste Segregation and Disposal:
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, weigh boats, etc.) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste." Never pour this waste down the drain.[13]
-
Decontamination:
-
Glassware: Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone, ethanol). Collect this first rinse in the "Halogenated Organic Liquid Waste" container. Subsequent rinses can be done in the standard manner.
-
Work Surfaces: Wipe down all surfaces inside the fume hood with a solvent-dampened towel, followed by a soap and water solution. Dispose of the towel in the solid waste stream.
-
The final step in handling is to ensure that all waste is collected by your institution's certified hazardous waste management provider for proper disposal, likely through high-temperature incineration at a licensed facility equipped with emission controls.[12]
References
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. Accessed January 19, 2026. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Accessed January 19, 2026. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Accessed January 19, 2026. [Link]
-
Bromine water - disposal. Chemtalk Science Forum. Accessed January 19, 2026. [Link]
-
Basic Emergency Procedures Hazardous Materials Spill or Release. NIH Office of Research Services. Accessed January 19, 2026. [Link]
-
Personal Protective Equipment (PPE) in a Radiation Emergency. Radiation Emergency Medical Management (REMM). Accessed January 19, 2026. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Accessed January 19, 2026. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Accessed January 19, 2026. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Accessed January 19, 2026. [Link]
-
What PPE Should You Wear for Radiation Protection? Aussie Pharma Direct. Accessed January 19, 2026. [Link]
-
Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. Accessed January 19, 2026. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. gerpac.eu [gerpac.eu]
- 7. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 5.4 Chemical Spill Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
